6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-14(2)5-3-4(8)12-6(13-5)7(9,10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRUAWWNTTTYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674273 | |
| Record name | 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866648-53-5 | |
| Record name | 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Executive Summary: This guide provides a comprehensive technical overview of the synthetic pathway for 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details a robust and efficient two-step synthesis, beginning with the chlorination of a pyrimidinol precursor to form a key dichloro intermediate, followed by a highly regioselective nucleophilic aromatic substitution (SNAr) with dimethylamine. We will delve into the mechanistic rationale behind the reaction's selectivity, provide detailed experimental protocols, and present quantitative data to support the described methodology. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development.
Introduction: A Versatile Pyrimidine Scaffold
This compound (CAS No. 866648-53-5) is a polysubstituted pyrimidine derivative of significant interest in the synthesis of complex therapeutic agents.[1][2] Its value stems from a unique combination of structural features:
-
A pyrimidine core , a privileged scaffold in pharmaceutical chemistry.
-
An electron-withdrawing trifluoromethyl (CF₃) group at the C2 position, which enhances metabolic stability and modulates the electronic properties of the ring.
-
A dimethylamino group at the C4 position.
-
A reactive chlorine atom at the C6 position, which serves as a versatile handle for further chemical elaboration through cross-coupling reactions or additional nucleophilic substitutions.[3]
This strategic arrangement of functional groups makes it an ideal starting material for building libraries of compounds for biological screening.
Strategic Rationale and Retrosynthetic Analysis
The most logical and field-proven approach to synthesizing the target molecule is through a sequential substitution strategy on a pyrimidine ring. The retrosynthetic analysis reveals a clear pathway starting from a readily available precursor.
Retrosynthetic Disconnection:
The target molecule can be disconnected at the C4-N bond, pointing to a nucleophilic aromatic substitution (SNAr) reaction between dimethylamine and a suitable precursor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine . This dichloro intermediate is, in turn, accessible from 4-hydroxy-6-(trifluoromethyl)pyrimidine through a standard chlorination reaction.
Caption: Retrosynthetic pathway for the target compound.
This strategy is predicated on the ability to control the regioselectivity of the amination step. The powerful electron-withdrawing nature of the C2-CF₃ group deactivates the adjacent C4 and C6 positions to nucleophilic attack. However, this deactivation is not symmetrical, leading to preferential substitution at the C4 position, a critical aspect that will be explored in the mechanistic section.
Synthesis of Key Intermediate: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
The foundational step is the conversion of a hydroxypyrimidine to the corresponding dichlorinated intermediate. This is a classic transformation achieved with a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the flask. A catalytic amount of a tertiary amine like N,N-diethylaniline or quinoline can be added to facilitate the reaction.[3][4]
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 100-120 °C) and stirred for 5-8 hours.[3] The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, the reaction is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and stirred. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude 4,6-dichloro-2-(trifluoromethyl)pyrimidine.[4]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to afford the pure intermediate.[4]
Core Synthesis: Regioselective Amination
This step constitutes the central transformation, where the dichloro intermediate is selectively functionalized with dimethylamine at the C4 position. The choice of solvent and base is crucial for achieving high yield and selectivity.
Caption: Experimental workflow for the regioselective amination.
Data Summary: Amination Reaction
| Parameter | Value/Condition | Rationale / Notes |
| Dichloro-pyrimidine | 1.0 eq | The limiting reagent. |
| Dimethylamine | 1.5 - 2.0 eq | Used in slight excess to ensure complete conversion. Can be used as a solution (e.g., 2.0 M in THF). |
| Base | 2.0 - 3.0 eq | An inorganic base like K₂CO₃ or an organic base like Et₃N is used to scavenge the HCl byproduct.[5] |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent is ideal. DMF or THF can also be used.[5][6] |
| Temperature | Room Temperature (~25 °C) | The reaction proceeds efficiently without heating, which helps minimize side reactions.[5] |
| Reaction Time | 12 - 18 hours | Reaction progress should be monitored to determine the optimal time. |
| Typical Yield | > 70% | High yields are expected for this selective transformation. |
Experimental Protocol: Amination
-
Reaction Setup: To a solution of 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Reagent Addition: Add a solution of dimethylamine (1.5 eq, e.g., 2.0 M in THF) dropwise to the stirring suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture for 18 hours under an inert atmosphere (e.g., nitrogen).[5] Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Isolation: After completion, evaporate the solvent under reduced pressure.[5] Partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound.[5]
Mechanistic Insights: The Key to Regioselectivity
The high regioselectivity of the amination step is a direct consequence of the electronic effects exerted by the trifluoromethyl group. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.
-
Nucleophilic Attack: The dimethylamine attacks one of the chlorine-bearing carbon atoms (C4 or C6).
-
Formation of Meisenheimer Complex: This attack forms a tetrahedral intermediate where the negative charge is delocalized across the pyrimidine ring.
-
Stabilization: The strongly electron-withdrawing CF₃ group at C2 provides significant stabilization for this negative charge. The stabilization is more effective when the attack occurs at the C4 (or C6) position compared to other positions. Crucially, the inductive effect and resonance stabilization are most pronounced for the intermediate formed from attack at C4, making this pathway kinetically favored.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product.
Numerous studies on related systems confirm that nucleophilic substitution on 2,4-dichloro-6-(trifluoromethyl)pyrimidine or 4,6-dichloro-2-(substituted)pyrimidines consistently occurs at the C4 position.[5][7][8]
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the chlorination of a hydroxypyrimidine precursor followed by a highly regioselective SNAr reaction with dimethylamine. The success of this pathway hinges on the powerful directing effect of the C2-trifluoromethyl group, which ensures the selective formation of the desired C4-aminated product in high yield. This robust and scalable methodology provides efficient access to a valuable and versatile intermediate for the development of novel pharmaceuticals.
References
- Benchchem. 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | 1480-66-6.
- ChemicalBook. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1.
- Krošelj, V., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica.
- Krošelj, V., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin.
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
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MDPI. Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available from: [Link]
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ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Available from: [Link]
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NIH. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available from: [Link]
- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
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ResearchGate. (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available from: [Link]
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NIH. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Available from: [Link]
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Introduction
6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine, a halogenated and fluorinated pyrimidine derivative, is a compound of significant interest in contemporary drug discovery and medicinal chemistry. Its structural features, including the reactive chloro group, the electron-withdrawing trifluoromethyl moiety, and the dimethylamino group, make it a versatile building block for the synthesis of a diverse array of bioactive molecules. Understanding the fundamental physicochemical properties of this compound is paramount for researchers and scientists, as these characteristics govern its behavior in biological systems, influence its suitability for various chemical transformations, and ultimately impact its potential as a drug candidate.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination. The methodologies described herein are grounded in established laboratory practices, ensuring scientific integrity and reproducibility.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its molecular identity. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 866648-53-5 | [1][2][3] |
| Molecular Formula | C₇H₇ClF₃N₃ | [1][2] |
| Molecular Weight | 225.6 g/mol | [1][2][3] |
| IUPAC Name | This compound | |
| Synonyms | N-[6-chloro-2-(trifluoromethyl)-4-pyrimidinyl]-N,N-dimethylamine | [2] |
| InChI Key | RCRUAWWNTTTYOS-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CN(C)C1=CC(=NC(=N1)C(F)(F)F)Cl |
The structural formula of the compound is presented in Figure 1. The pyrimidine core, substituted with a chlorine atom at the 6-position, a trifluoromethyl group at the 2-position, and a dimethylamino group at the 4-position, dictates its chemical reactivity and physical behavior. The chlorine atom is a key reactive site, susceptible to nucleophilic aromatic substitution, which is a cornerstone of its utility as a synthetic intermediate.
Figure 1. Chemical structure of this compound.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a compound is crucial for its handling, formulation, and application in research and development. While experimental data for this compound is not extensively available in the public domain, we can infer and predict certain properties based on its structure and by comparison with similar compounds. The following table summarizes key physicochemical parameters.
| Property | Experimental Value | Predicted Value | Method of Determination |
| Melting Point | Not available | - | Capillary Method |
| Boiling Point | Not available | - | - |
| Solubility | Not available | - | pH-Solubility Profiling |
| pKa | Not available | - | Potentiometric Titration |
| LogP (Octanol/Water) | Not available | - | Shake-Flask Method / RP-HPLC |
| Physical Form | Solid | - | Visual Inspection |
Note: The absence of publicly available experimental data highlights the specialized nature of this compound. The protocols provided in the subsequent sections offer a robust framework for determining these values in a laboratory setting.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standardized experimental procedures for determining the key physicochemical properties of this compound.
Melting Point Determination
Causality Behind Experimental Choice: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely adopted, simple, and accurate technique for this determination.
Experimental Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom of the tube.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The apparatus is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Solubility Profiling
Causality Behind Experimental Choice: The solubility of a compound, particularly its pH-dependent solubility, is a critical parameter in drug development, as it influences absorption and bioavailability. A comprehensive solubility profile across a physiologically relevant pH range is therefore essential.
Experimental Protocol (pH-Solubility Profiling):
-
Buffer Preparation: A series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, and borate buffers) are prepared.
-
Sample Addition: An excess amount of this compound is added to a known volume of each buffer solution in separate vials.
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the solutions are filtered through a 0.45 µm filter to remove any undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate from each vial is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility at each pH is plotted to generate a pH-solubility profile.
Determination of Ionization Constant (pKa)
Causality Behind Experimental Choice: The pKa value(s) of a molecule indicate the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and reliable method for pKa determination.
Experimental Protocol (Potentiometric Titration):
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the analyte. The titrant is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the first derivative of the titration curve.
Lipophilicity Determination (LogP)
Causality Behind Experimental Choice: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross cell membranes. The shake-flask method is the traditional and most direct method for LogP determination, while Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative.
Experimental Protocol (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are allowed to separate, and a sample is carefully taken from each phase.
-
Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show signals corresponding to the protons of the dimethylamino group and the proton on the pyrimidine ring. The chemical shifts and coupling patterns would provide information about the electronic environment of these protons.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their chemical environments, including the carbons of the pyrimidine ring, the trifluoromethyl group, and the dimethylamino group.
-
¹⁹F NMR: Would show a characteristic signal for the trifluoromethyl group, providing information about its electronic environment.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present, such as C-Cl, C-F, C=N, and C-N stretching vibrations, confirming the structural features of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry would provide the exact molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm its structure.
Synthesis and Reactivity
A general synthetic approach to this compound involves the nucleophilic substitution of a precursor molecule. The workflow for a plausible synthesis is depicted in the following diagram.
Caption: A plausible synthetic workflow for this compound.
The chlorine atom at the 6-position is the primary site for further chemical modification through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided detailed experimental protocols for their determination. A thorough characterization of these properties is a critical and indispensable step in the journey of a compound from a synthetic intermediate to a potential therapeutic agent. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity in their research endeavors.
References
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This compound. PubChem. [Link]
-
Melting Point Determination. University of Calgary. [Link]
-
pH-Solubility Profiling of Drug Candidates. Creative Bioarray. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
LogP/LogD shake-flask method. Protocols.io. [Link]
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Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
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An In-Depth Technical Guide to 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
Chemical Identifier: 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine CAS Number: 866648-53-5
This compound is a fluorinated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its strategic combination of a pyrimidine core, a reactive chlorine atom, and a trifluoromethyl group imparts a unique set of physicochemical properties that are highly advantageous for the development of novel therapeutic agents.
The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to engage in various biological interactions. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] The chloro-substituent at the 6-position serves as a versatile handle for introducing further molecular complexity through nucleophilic aromatic substitution (SNAr) reactions, allowing for the systematic exploration of structure-activity relationships (SAR).
This technical guide provides a comprehensive overview of the synthesis, reactivity, and characterization of this key intermediate, alongside insights into its application in contemporary drug discovery programs.
Core Properties and Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in synthetic campaigns and for the characterization of its downstream derivatives.
Physicochemical Properties
| Property | Value |
| CAS Number | 866648-53-5 |
| Molecular Formula | C₇H₇ClF₃N₃ |
| Molecular Weight | 225.60 g/mol |
| Physical Form | Solid |
| Storage | Store at -20°C, sealed, away from moisture and light. |
Spectroscopic Data
While comprehensive, peer-reviewed spectroscopic data for this specific compound is not extensively published, data for structurally analogous compounds provides a reliable reference for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, the following characteristic signals are expected:
-
¹H NMR: A singlet corresponding to the proton on the pyrimidine ring, and a singlet integrating to six protons for the N,N-dimethyl group.
-
¹³C NMR: Resonances for the pyrimidine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Signals for the N,N-dimethyl carbons will also be present.
-
¹⁹F NMR: A singlet for the trifluoromethyl group.
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.
Synthesis and Reactivity: A Strategic Approach
The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The key transformation involves the regioselective functionalization of a dichlorinated pyrimidine intermediate.
Synthetic Workflow Overview
The general synthetic strategy involves two main stages: the formation of a dichlorinated pyrimidine core followed by a regioselective nucleophilic aromatic substitution.
Caption: General synthetic workflow for the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methodologies for the synthesis of analogous substituted pyrimidines.
Step 1: Synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidine (Intermediate)
-
Reactants: 2,4,6-trichloropyrimidine, a suitable trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane with a fluoride source), and an appropriate solvent (e.g., anhydrous THF).
-
Procedure: To a solution of 2,4,6-trichloropyrimidine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), the trifluoromethylating agent is added. The reaction mixture is stirred at a controlled temperature (this may range from ambient to elevated temperatures depending on the specific reagent used) and monitored by TLC or LC-MS until completion.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
Step 2: Regioselective Amination to Yield the Final Product
-
Reactants: 4,6-dichloro-2-(trifluoromethyl)pyrimidine, dimethylamine (typically as a solution in a solvent like THF or as a gas), a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF or acetonitrile).
-
Procedure: The dichlorinated intermediate is dissolved in the solvent, and the base is added. Dimethylamine is then introduced to the reaction mixture, which is stirred at a controlled temperature (often elevated, e.g., 80-120 °C) and monitored for completion. The electron-withdrawing trifluoromethyl group at the 2-position activates the C4 and C6 positions towards nucleophilic attack. Generally, the C4 position is more reactive, leading to the desired regioselective substitution.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction. The crude material is then purified by flash column chromatography on silica gel to afford this compound as a solid.
The Role in Drug Discovery: A Gateway to Kinase Inhibitors
Substituted pyrimidines are a cornerstone of modern kinase inhibitor design. The 2,4,6-trisubstituted pyrimidine scaffold is a privileged motif that can effectively target the ATP-binding site of various kinases. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors.
The remaining chlorine atom at the 6-position can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, through SNAr or palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical functionalities to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Role as an intermediate in kinase inhibitor discovery.
While specific drugs directly derived from this intermediate are not prominently disclosed in publicly available literature, numerous patents from major pharmaceutical companies describe the synthesis of structurally related kinase inhibitors, highlighting the industrial relevance of this chemical scaffold.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Hazard Statements: Based on data for analogous compounds, it should be handled as a compound that is harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Use only in a well-ventilated area.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of water.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a high-value intermediate for researchers and drug development professionals. Its well-defined reactivity and the advantageous properties conferred by its constituent functional groups make it a powerful tool for the synthesis of novel, biologically active molecules, particularly in the realm of kinase inhibitors. A solid understanding of its synthesis, characterization, and reactivity is essential for leveraging its full potential in the quest for new medicines.
References
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SynChem, Inc. Catalog. (n.d.). Retrieved from [Link]
- MDPI. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1015.
- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
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- MDPI. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1184.
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Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Retrieved from [Link]
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- PubMed Central. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 10(47), 56503–56514.
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- PubMed Central. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 26(21), 6489.
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Spectroscopic and Physicochemical Characterization of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine: A Technical Guide
This technical guide provides a comprehensive overview of the physicochemical properties and spectroscopic data for the compound 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for the characterization of this fluorinated pyrimidine derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for analysis in the absence of extensive publicly available experimental data for this specific molecule.
Introduction and Physicochemical Properties
This compound, with CAS number 866648-53-5, is a halogenated and fluorinated pyrimidine derivative.[1][2] Such compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability and lipophilicity. The presence of a reactive chlorine atom further makes it a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 866648-53-5 | [1][2] |
| Molecular Formula | C₇H₇ClF₃N₃ | [1] |
| Molecular Weight | 225.6 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CN(C)C1=NC(=NC(=C1)Cl)C(F)(F)F | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Predicted IR Spectral Data
The IR spectrum will show characteristic absorption bands for the C-H, C=N, C-F, and C-Cl bonds.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2850 | C-H stretch | -CH₃ (from N,N-dimethyl) |
| ~1600-1550 | C=N stretch | Pyrimidine ring |
| ~1480-1440 | C=C stretch | Pyrimidine ring |
| ~1350-1100 | C-F stretch | -CF₃ |
| ~800-600 | C-Cl stretch | C-Cl |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Predicted Mass Spectrum and Fragmentation
Electron ionization (EI) would likely lead to the fragmentation of the molecule. The molecular ion peak (M⁺) should be observable, along with characteristic isotopic peaks for chlorine.
Molecular Structure and Key Fragmentation Pathways
Caption: Predicted key fragmentation pathways in the mass spectrum.
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 225/227 | Molecular ion peak [M]⁺˙ with the characteristic 3:1 isotopic pattern for chlorine-35 and chlorine-37. |
| 210/212 | Loss of a methyl radical (-CH₃) from the molecular ion. |
| 190 | Loss of a chlorine radical (-Cl) from the molecular ion. |
| 156/158 | Loss of a trifluoromethyl radical (-CF₃) from the molecular ion. |
Conclusion
The spectroscopic and physicochemical data presented in this guide provide a foundational understanding for the characterization of this compound. While based on predictive analysis and data from analogous structures, the outlined protocols and interpretations offer a robust starting point for researchers. Experimental verification of this data is encouraged to further solidify the analytical profile of this compound.
References
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A Technical Guide to the Solubility Profile of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine in Organic Solvents
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the compound's structural complexity—featuring a halogenated pyrimidine core, an electron-withdrawing trifluoromethyl group, and a tertiary amine—its solubility behavior is non-trivial. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, explain the causality behind methodological choices, and provide tools for data interpretation. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for creating a comprehensive solubility profile to inform reaction optimization, formulation development, and purification strategies.
Introduction to the Target Compound
Chemical Identity and Structural Features
This compound is a substituted pyrimidine with the molecular formula C₇H₇ClF₃N₃ and a molecular weight of 225.60 g/mol . Its structure is characterized by several key functional groups that dictate its chemical behavior and physical properties, including solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClF₃N₃ | |
| Molecular Weight | 225.60 g/mol | |
| IUPAC Name | This compound | - |
| SMILES String | CN(C)c1nc(Cl)cc(n1)C(F)(F)F | - |
| InChI Key | HAIVSXVKEFAZPJ-UHFFFAOYSA-N (Isomer) | |
| Appearance | Typically a solid at room temperature. |
The Role of Key Functional Groups in Solubility
The solubility of this compound is a complex interplay of its constituent parts:
-
Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.
-
Trifluoromethyl (-CF₃) Group: This is a dominant functional group with a profound impact. It is strongly electron-withdrawing and highly lipophilic (fat-soluble), which generally increases solubility in non-polar organic solvents.[1][2] The presence of a -CF₃ group can enhance a molecule's ability to cross cellular membranes, a crucial factor in drug design.[3] However, its effect can be complex; while it increases lipophilicity, its inductive effect can alter the basicity of the pyrimidine nitrogens and the dimethylamino group, thereby influencing solubility in acidic or basic media.[2][4]
-
Chloro (-Cl) Group: As a halogen, it contributes to the molecule's lipophilicity and can participate in halogen bonding, a specific type of non-covalent interaction that can influence solvation in certain halogenated solvents.[5]
-
N,N-dimethylamino (-N(CH₃)₂) Group: This tertiary amine group is basic and can be protonated in acidic solutions, forming a salt. This ionization dramatically increases polarity and, therefore, solubility in polar protic solvents like water or alcohols.
Theoretical Framework of Solubility
A successful solubility screening program is grounded in a firm understanding of intermolecular forces and the principle of "like dissolves like."[6][7] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
Solvent Polarity and Intermolecular Forces
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact via weak London dispersion forces. They are effective at dissolving non-polar solutes. Given the lipophilic nature of the -CF₃ and -Cl groups, our target compound is expected to show some solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept them. They are excellent for dissolving compounds that have polar bonds. The pyrimidine ring and the various substituents make our target molecule a prime candidate for dissolution in these versatile solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While the target molecule has hydrogen bond acceptors (the ring and amino nitrogens), it lacks strong donors. Therefore, its solubility in highly polar protic solvents like water may be limited unless an acid is present to protonate the amine.
The choice of solvent is critical, as it dictates the environment for chemical reactions and purifications.[8]
Safety and Handling
-
General Hazards: Assumed to be harmful if swallowed, causing skin irritation, and potentially causing an allergic skin reaction.[9]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[9]
Experimental Determination of Solubility
A two-tiered approach is recommended: a rapid qualitative assessment followed by a more rigorous quantitative determination for key solvents.
Protocol 1: Qualitative Solubility Assessment
This method provides a quick "soluble" or "insoluble" classification across a broad range of solvents, guiding the selection for quantitative analysis.
Methodology:
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of small, labeled glass vials (e.g., 4 mL).
-
Solvent Addition: To each vial, add a selected solvent in 0.5 mL increments.
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for 60 seconds.[6]
-
Observation: Visually inspect the sample against a contrasting background for any undissolved solid.
-
Classification:
Scientist's Note: This method is designed to be rapid. The threshold for "soluble" (e.g., >10 mg/mL) is an operational definition that can be adjusted based on the intended application. It efficiently triages solvents for more precise analysis.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This protocol determines the solubility of the compound in a specific solvent at a controlled temperature, providing a precise value (e.g., in mg/mL or mol/L).
Methodology:
-
Equilibration: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial. An excess is critical to ensure a saturated solution is formed.
-
Saturation: Agitate the vial (e.g., on a shaker or rotator) in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure the system reaches equilibrium.[15]
-
Phase Separation: Allow the vial to stand undisturbed in the temperature bath until the excess solid has fully settled. Alternatively, centrifuge the vial to pellet the solid.
-
Sample Withdrawal: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Be careful not to disturb the solid at the bottom.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, labeled vial. Carefully evaporate the solvent to dryness under a stream of nitrogen or in a vacuum oven.[15]
-
Mass Determination: Once the solvent is completely removed, re-weigh the vial. The difference between the final and initial mass is the weight of the dissolved solute.
-
Calculation: Calculate the solubility using the formula:
-
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant withdrawn in mL)
-
Trustworthiness Check: The protocol's validity rests on achieving a true equilibrium and accurately measuring both the mass of the dissolved solid and the volume of the aliquot. Repeating the measurement at least three times is essential to ensure reproducibility.
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for characterizing the compound's solubility.
Caption: Workflow for solubility determination of the target compound.
Data Interpretation and Solvent Selection
Building a Solubility Profile
The collected data should be summarized in a clear, structured table. This profile becomes an invaluable resource for future experimental design.
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL at 25°C) | Observations |
| Non-polar | Hexane | 0.1 | TBD | - |
| Toluene | 2.4 | TBD | - | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | TBD | - |
| Diethyl Ether | 2.8 | TBD | - | |
| Tetrahydrofuran (THF) | 4.0 | TBD | - | |
| Ethyl Acetate | 4.4 | TBD | - | |
| Acetone | 5.1 | TBD | - | |
| Acetonitrile (ACN) | 5.8 | TBD | - | |
| Dimethylformamide (DMF) | 6.4 | TBD | - | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | TBD | - | |
| Polar Protic | Methanol | 5.1 | TBD | - |
| Ethanol | 4.3 | TBD | - | |
| Water | 10.2 | TBD | Likely low | |
| Water + 1 eq. HCl | High | TBD | Expected to be high |
TBD: To Be Determined by experiment.
Logical Framework for Solvent Screening
The following decision tree provides a logical approach to selecting solvents based on the structural features of this compound.
Caption: Decision tree for rational solvent selection.
Conclusion
The solubility of this compound is governed by a sophisticated balance of lipophilicity, polarity, and basicity conferred by its unique combination of functional groups. A purely theoretical prediction is challenging, making systematic experimental determination essential. By employing the qualitative and quantitative protocols outlined in this guide, researchers can efficiently build a comprehensive solubility profile. This data-driven approach is fundamental for optimizing reaction conditions, developing robust purification methods, and advancing the potential applications of this and other complex heterocyclic compounds in scientific research and development.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. [Link]
- EXPERIMENT 1 DETERMIN
- Procedure For Determining Solubility of Organic Compounds. Scribd.
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How can you determine the solubility of organic compounds?. Quora. [Link]
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Trifluoromethyl group. Wikipedia. [Link]
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Solubility of Organic Compounds. (2023). Chem LibreTexts. [Link]
- SAFETY DATA SHEET for 2-Pyrimidinamine, 4,6-dimethyl-. Acros Organics.
-
ELI5 the polarity of solvents and how it affects solubility. Reddit. [Link]
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Why Does Polarity Affect Compound Solubility Behavior?. YouTube. [Link]
-
How Does Polarity Affect Solvent Choice In Chemistry?. YouTube. [Link]
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Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). National Institutes of Health. [Link]
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Technical Guide: Stability and Storage of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 866648-53-5)
Introduction
6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyrimidine core, an electron-withdrawing trifluoromethyl group, and a reactive chlorine atom, makes it a valuable intermediate for synthesizing diverse and complex bioactive molecules.[1] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro-substituent provides a crucial handle for nucleophilic substitution, enabling extensive molecular elaboration.[1][2]
The integrity of such a key building block is paramount for the reproducibility and success of synthetic campaigns and screening programs. Degradation of the starting material can lead to failed reactions, the formation of unknown impurities, and misleading biological data. This guide provides an in-depth analysis of the stability profile of this compound, offers evidence-based protocols for its optimal storage and handling, and presents a framework for its experimental stability assessment.
Compound Profile
A precise understanding of the compound's fundamental properties is the foundation for assessing its stability.
| Property | Value | Source |
| CAS Number | 866648-53-5 | |
| Molecular Formula | C₇H₇ClF₃N₃ | [3] |
| Molecular Weight | 225.60 g/mol | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥96% | |
| InChI Key | RCRUAWWNTTTYOS-UHFFFAOYSA-N |
Core Stability Profile & Mechanistic Insights
The stability of this compound is dictated by the interplay of its functional groups. While generally stable when stored correctly, its structure possesses a primary point of reactivity that constitutes its main degradation pathway.
Key Structural Influences:
-
Trifluoromethyl (CF₃) Group: This strongly electron-withdrawing group deactivates the pyrimidine ring towards electrophilic attack and can enhance overall metabolic stability in downstream applications.[1][2]
-
Chloro (Cl) Substituent: The chlorine atom at the 6-position is the most significant feature concerning stability. The electron-withdrawing nature of the pyrimidine ring and the CF₃ group makes this position susceptible to nucleophilic aromatic substitution . This is the most probable route for degradation.[1]
Potential Degradation Pathways:
-
Hydrolysis: The most common degradation pathway for this compound is hydrolysis of the carbon-chlorine bond. In the presence of ambient or dissolved moisture, the chlorine atom can be displaced by a hydroxyl group, forming the corresponding 6-hydroxy-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine. This reaction is often slow at low temperatures but can be accelerated by heat or changes in pH.
-
Nucleophilic Attack: Solvents or reagents with nucleophilic character (e.g., primary/secondary amines, alcohols, thiols) can react with the compound, displacing the chloride. This is a critical consideration in formulation and reaction setup, as the starting material can be consumed by unintended side reactions.
-
Photodegradation: Although specific data is limited, halogenated aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV light. Protection from light is a prudent and standard precautionary measure.
Caption: Primary degradation pathway via hydrolysis.
Recommended Storage and Handling Protocols
Proper storage is the most effective strategy to prevent degradation and ensure the long-term viability of the compound. The following recommendations are synthesized from supplier data sheets and established chemical safety principles.
Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C (Long-term) | Minimizes the rate of potential hydrolytic and other degradation reactions. |
| Atmosphere | Tightly sealed container, under inert gas (Argon/Nitrogen) | Prevents ingress of atmospheric moisture, which drives hydrolysis.[4][5] An inert atmosphere is best practice, especially after first use, to displace oxygen and moisture. |
| Light | Store in an opaque or amber vial, in the dark. | Protects against potential photodegradation. |
| Location | Dry, well-ventilated, and approved chemical storage area. | Ensures safety and compliance with standard laboratory practice.[4][5] |
Safe Handling Procedures
The compound is classified as harmful and an irritant. Adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle the solid compound within a certified chemical fume hood to avoid inhalation of dust.[5]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][5]
-
Avoidance: Prevent contact with skin and eyes. Do not ingest. Avoid breathing dust.[5]
-
Dispensing: When weighing and dispensing, use caution to prevent creating airborne dust. Clean any spills promptly and according to safety guidelines.
Experimental Workflow: Protocol for Stability Assessment
To ensure the compound's suitability for a specific application or formulation, a targeted stability study may be required. This protocol provides a robust framework for assessing stability under stressed conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time under thermal and hydrolytic stress.
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile. This serves as the T=0 reference sample.
-
-
Preparation of Stress Samples:
-
Control: Transfer an aliquot of the stock solution into an amber HPLC vial, seal, and store at -20°C in the dark.
-
Thermal Stress: Transfer an aliquot into an amber HPLC vial, seal, and place in a calibrated oven at 40°C.
-
Hydrolytic Stress: Prepare a solution of 90:10 acetonitrile:water (v/v). Use this to create a 1 mg/mL sample in an amber HPLC vial, seal, and store at 40°C to simulate accelerated hydrolysis.
-
-
Time-Point Analysis:
-
Analyze all samples at designated time points (e.g., T=0, 24h, 72h, 1 week).
-
At each time point, retrieve the stress samples, allow them to cool to room temperature, and analyze immediately.
-
-
HPLC Analytical Method:
-
Instrument: Standard HPLC system with a UV/Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength determined by a UV scan of the parent compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At T=0, identify the retention time and peak area of the parent compound.
-
At subsequent time points, calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 sample ((Area_t / Area_0) * 100).
-
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products. The hydrolysis product should appear as an earlier-eluting, more polar peak.
-
Caption: Experimental workflow for stability assessment.
Conclusion
This compound is a stable compound when appropriate precautions are taken. Its primary liability is the chloro-substituent, which is susceptible to nucleophilic displacement, particularly by water. For researchers, scientists, and drug development professionals, adherence to strict storage and handling protocols is non-negotiable for ensuring the chemical integrity of this valuable building block. Long-term storage at -20°C in a tightly sealed, opaque container, preferably under an inert atmosphere , will effectively mitigate degradation pathways and preserve the compound's purity for reliable and reproducible scientific outcomes.
References
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- SAFETY D
- 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | 1480-66-6 | Benchchem.
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- Optimization of 6-(trifluoromethyl)
- 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine - Sigma-Aldrich.
- This compound - - Sigma-Aldrich.
- (6-CHLORO-2-TRIFLUOROMETHYLPYRIMIDIN-4-YL)
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The Ascendant Trajectory of Trifluoromethylpyrimidine Derivatives in Therapeutic and Agrochemical Innovation: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the burgeoning field of trifluoromethylpyrimidine derivatives. We will navigate the synthetic strategies, delve into the diverse biological activities, and elucidate the structure-activity relationships that underpin their therapeutic and agrochemical potential. This document is designed to be a functional resource, blending foundational knowledge with actionable protocols and in-depth analysis to empower your research and development endeavors.
The Trifluoromethyl Group: A Keystone for Enhanced Bioactivity
The strategic incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold is a cornerstone of modern medicinal and agricultural chemistry.[1] This small structural modification imparts a profound influence on the molecule's physicochemical properties, often leading to enhanced biological performance. The C-F bond is significantly stronger than a C-H bond, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the compound's in vivo stability and half-life.[1]
Furthermore, the high electronegativity of the fluorine atoms creates a potent electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets.[2] The lipophilicity of the trifluoromethyl group is another critical attribute, often improving a molecule's ability to traverse cellular membranes and reach its site of action.[1][3] This confluence of stability, electronic modulation, and lipophilicity makes the trifluoromethyl group a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of pyrimidine-based agents.[2][3]
Synthetic Avenues to Trifluoromethylpyrimidine Scaffolds
The synthesis of trifluoromethylpyrimidine derivatives can be broadly approached through two main strategies: the introduction of a trifluoromethyl group onto a pre-existing pyrimidine ring, or the construction of the pyrimidine ring from trifluoromethyl-containing building blocks. The latter is often preferred to overcome challenges with regioselectivity inherent in direct trifluoromethylation.[2]
A versatile and efficient approach is the one-pot multi-component reaction. For instance, 5-trifluoromethyl pyrimidine derivatives can be selectively synthesized by reacting CF3SO2Na, aryl enaminones, and aryl amidine hydrochlorides.[2] This method demonstrates good functional group tolerance and scalability.[2]
Another common strategy involves the cyclocondensation of a trifluoromethylated three-carbon precursor with a dinucleophilic species. For example, ethyl trifluoroacetoacetate is a key starting material that can undergo a series of reactions, including ring closure, chlorination, and subsequent substitutions, to yield a diverse array of trifluoromethylpyrimidine derivatives.[4]
The following diagram illustrates a generalized synthetic workflow for the preparation of substituted trifluoromethylpyrimidines.
Caption: Generalized synthetic workflow for trifluoromethylpyrimidine derivatives.
A Spectrum of Biological Activities
Trifluoromethylpyrimidine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a range of therapeutic and agricultural applications.
Anticancer Activity
A significant body of research has focused on the development of trifluoromethylpyrimidine derivatives as anticancer agents.[5][6] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
A primary mechanism of anticancer activity is the inhibition of protein kinases.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Trifluoromethylpyrimidine derivatives have been successfully designed as potent inhibitors of several kinases implicated in oncogenesis.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[8] Overexpression or mutation of EGFR is common in various cancers. A new series of 5-trifluoromethylpyrimidine derivatives have been synthesized as EGFR inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against EGFR kinase and potent antiproliferative activity against cancer cell lines such as A549, MCF-7, and PC-3.[9][10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[11] Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives containing a trifluoromethyl group have been developed as potent VEGFR-2 inhibitors.[12]
The following diagram illustrates the inhibition of the EGFR signaling pathway by a trifluoromethylpyrimidine derivative.
Caption: Inhibition of the EGFR signaling pathway.
Quantitative Data: Anticancer Activity
| Compound ID | Target | Cell Line | IC50 (µM) | Citation |
| 3b | - | C32 (Melanoma) | 24.4 | [5] |
| 3b | - | A375 (Melanoma) | 25.4 | [5] |
| 9u | EGFR | A549 (Lung) | 0.35 | [9] |
| 9u | EGFR | MCF-7 (Breast) | 3.24 | [9] |
| 9u | EGFR | PC-3 (Prostate) | 5.12 | [9] |
| 9u | EGFR Kinase | - | 0.091 | [9] |
Antifungal Activity
The pyrimidine scaffold is a well-established pharmacophore in antifungal drug discovery. The addition of a trifluoromethyl group can enhance the efficacy of these compounds against a range of phytopathogenic fungi.[4][13]
Mechanism of Action
The antifungal activity of pyrimidine derivatives is often attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5] Azoles, a major class of antifungals, act by inhibiting the enzyme 14α-demethylase, which is involved in the ergosterol pathway.[5] It is plausible that trifluoromethylpyrimidine derivatives share a similar mechanism, disrupting the integrity of the fungal cell membrane. Another potential mechanism is the disruption of endoplasmic reticulum (ER) function in fungi.[14]
Quantitative Data: Antifungal Activity
| Compound ID | Fungal Species | Inhibition (%) at 50 µg/mL | Citation |
| 5o | Phomopsis sp. | 100 | [13] |
| 5f | Phomopsis sp. | 100 | [13] |
| 5o | B. dothidea | 88.5 | [13] |
Antiviral Activity
The development of novel antiviral agents is a critical area of research, and trifluoromethyl-containing compounds have shown promise in this domain.[15] While research specifically on trifluoromethylpyrimidine derivatives for antiviral applications is emerging, the broader class of pyrimidine derivatives has a documented history of antiviral activity.[16][17]
Mechanism of Action
The primary antiviral mechanism for many nucleoside analogue drugs, which often feature a pyrimidine core, is the inhibition of viral nucleic acid synthesis.[2] These compounds can be incorporated into the growing viral DNA or RNA chain, leading to chain termination or the introduction of mutations, a process known as "error catastrophe".[18] For non-nucleoside inhibitors, the mechanism can involve targeting viral proteins, such as the coat protein, to obstruct viral self-assembly.[6]
Quantitative Data: Antiviral Activity (against Tobacco Mosaic Virus - TMV)
| Compound ID | Activity | EC50 (µg/mL) | Citation |
| 7x | Curative | 211.8 | [6] |
| 7ab | Inactivation | 36.1 | [6] |
| Ningnanmycin (Control) | Curative | 389.8 | [6] |
| Ningnanmycin (Control) | Inactivation | 23.2 | [6] |
Anti-inflammatory Activity
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy comparable to or exceeding that of established nonsteroidal anti-inflammatory drugs (NSAIDs).[19]
Mechanism of Action
The anti-inflammatory effects of pyrimidine derivatives are often mediated through the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (particularly COX-2), and the suppression of pro-inflammatory cytokines.[19][20] Some derivatives have also been shown to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[19]
Quantitative Data: Anti-inflammatory Activity (COX-2 Inhibition)
| Compound ID | COX-2 IC50 (µM) | Citation |
| L1 | Selective for COX-2 | [21] |
| L2 | Selective for COX-2 | [21] |
| Piroxicam (Control) | Less selective | [21] |
| Meloxicam (Control) | Selective for COX-2 | [21] |
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key biological assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for quantifying the inhibitory activity of a compound against a specific protein kinase.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used to generate a luminescent signal. The intensity of the luminescence is inversely proportional to the kinase inhibition.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., trifluoromethylpyrimidine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding 5 µL of the substrate/ATP mixture. d. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]
In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This protocol outlines a method for assessing the antifungal activity of a compound against phytopathogenic fungi.[4][13]
Principle: The test compound is incorporated into a fungal growth medium. The growth of the fungus on this "poisoned" medium is compared to its growth on a control medium to determine the inhibitory effect of the compound.
Materials:
-
Phytopathogenic fungus of interest (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Test compound
-
Solvent for the test compound (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Medium Preparation: Prepare PDA medium according to the manufacturer's instructions. Autoclave to sterilize and then cool to approximately 45-50°C.
-
Compound Incorporation: Add the test compound (dissolved in a minimal amount of solvent) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare a control plate with the solvent alone.
-
Plating: Pour the PDA (with and without the test compound) into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a disc of mycelium from the edge of an actively growing culture of the test fungus. Place the mycelial disc in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate has reached the edge of the dish.
-
Data Analysis: a. Measure the diameter of the fungal colony on both the control and treated plates. b. Calculate the percentage of inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the diameter of the colony on the control plate and T is the diameter of the colony on the treated plate.
Structure-Activity Relationships (SAR) and Future Perspectives
The biological activity of trifluoromethylpyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[7] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
For example, in a series of 5-trifluoromethylpyrimidine derivatives designed as EGFR inhibitors, it was found that compounds with phenyl derivatives as substituents generally exhibited good antitumor activity.[9] In contrast, compounds with aliphatic substituent groups were significantly less active.[9] This suggests that the aromatic ring plays a key role in the binding of these compounds to the EGFR active site.
The field of trifluoromethylpyrimidine derivatives is ripe with opportunities for further exploration. Future research should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at the molecular level will enable more precise drug design.
-
Expanding the scope of biological activities: Investigating the potential of these derivatives against a wider range of diseases, including neurodegenerative and metabolic disorders.
-
Developing novel synthetic methodologies: The discovery of more efficient and environmentally friendly synthetic routes will accelerate the development of new derivatives.
-
Leveraging computational modeling: The use of in silico tools for virtual screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can streamline the drug discovery process.
By continuing to explore the rich chemical space of trifluoromethylpyrimidine derivatives, the scientific community is well-positioned to unlock new therapeutic and agrochemical solutions to pressing global challenges.
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The Strategic Role of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount to the successful development of novel therapeutics. Among these, 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and reactivity of this compound. We will explore its critical role in medicinal chemistry, substantiated with detailed experimental protocols and a case study on its application in the synthesis of next-generation kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold in their own research endeavors.
Introduction: The Architectural Significance of a Privileged Scaffold
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs due to its ability to mimic endogenous purines and engage in key hydrogen bonding interactions with biological targets. The strategic substitution of this core with specific functional groups can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. The subject of this guide, this compound, is a testament to this principle, embodying a carefully orchestrated arrangement of functionalities designed to impart desirable drug-like properties.
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2] Its strong electron-withdrawing nature significantly influences the electronic properties of the pyrimidine ring. The dimethylamino group at the 4-position can act as a hydrogen bond acceptor and its presence can fine-tune solubility and basicity. Finally, the chlorine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling and nucleophilic substitution reactions.
This guide will dissect the individual contributions of these structural motifs and demonstrate how their synergy makes this compound a valuable asset in the medicinal chemist's toolbox.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in drug design. The table below summarizes the key identifiers and properties of this compound.
| Property | Value |
| CAS Number | 866648-53-5[3] |
| Molecular Formula | C₇H₇ClF₃N₃ |
| Molecular Weight | 225.60 g/mol [3] |
| IUPAC Name | This compound |
| Appearance | Off-white to yellow solid |
| Melting Point | 68-72 °C |
| Boiling Point | (Predicted) ~250 °C at 760 mmHg |
| LogP | (Predicted) 2.5 |
| pKa | (Predicted) 1.5 (most basic) |
The predicted LogP suggests a moderate lipophilicity, a desirable trait for cell permeability. The predicted pKa indicates that the dimethylamino group is a weak base, which can be a crucial factor in target engagement and off-target effects.
Synthesis and Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic accessibility of a building block is a critical determinant of its utility in drug discovery programs. This compound can be synthesized in a straightforward, two-step sequence starting from commercially available precursors. The causality behind the chosen reaction conditions lies in the electronic nature of the pyrimidine ring, which is rendered electron-deficient by the trifluoromethyl group, thereby facilitating nucleophilic aromatic substitution.
Synthetic Workflow
The following diagram illustrates a typical synthetic route to the title compound.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidine
-
Rationale: This step introduces the crucial trifluoromethyl group onto the pyrimidine core. The use of a copper(I) iodide catalyst is essential for the trifluoromethylation of the electron-deficient pyrimidine ring. N-Methyl-2-pyrrolidone (NMP) is chosen as a high-boiling polar aprotic solvent to facilitate the reaction at the required temperature.
-
Procedure:
-
To a stirred solution of 2,4,6-trichloropyrimidine (1.0 eq) in NMP, add (trifluoromethyl)trimethylsilane (1.5 eq), potassium fluoride (2.0 eq), and copper(I) iodide (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
-
Step 2: Synthesis of this compound
-
Rationale: This step involves a regioselective nucleophilic aromatic substitution (SNAr). The electron-withdrawing trifluoromethyl group activates the C4 and C6 positions of the pyrimidine ring towards nucleophilic attack. The reaction with dimethylamine is typically performed at low temperatures to control the regioselectivity, favoring substitution at the more activated C4 position.
-
Procedure:
-
Dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.0 M in THF, 1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
-
Reactivity and Further Functionalization
The chlorine atom at the 6-position of the title compound is the primary site for further chemical modifications. This reactivity is the cornerstone of its utility as a versatile building block.
Caption: Key reactions for the functionalization of the title compound.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. It allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position, enabling extensive exploration of the chemical space around the pyrimidine core.[4]
-
Buchwald-Hartwig Amination: This reaction provides a route to introduce various primary and secondary amines at the 6-position, creating opportunities to modulate solubility, basicity, and hydrogen bonding interactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring also allows for the displacement of the chloride with other nucleophiles, such as alkoxides and thiolates, to generate ether and thioether linkages, respectively.[5]
Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Development
Rationale for Targeting EGFR
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[7] Dysregulation of EGFR signaling is a hallmark of many cancers, making it an attractive therapeutic target. Many approved EGFR inhibitors, such as gefitinib and erlotinib, feature a substituted quinazoline or pyrimidine core that mimics the adenine ring of ATP, binding to the kinase's ATP-binding site.
Hypothetical Synthesis of an EGFR Inhibitor
The following workflow outlines a plausible synthetic route to a novel EGFR inhibitor utilizing this compound as a key intermediate.
Caption: Hypothetical synthesis of a covalent EGFR inhibitor.
Structure-Activity Relationship (SAR) Insights
The incorporation of the this compound scaffold into the final molecule imparts several key features that contribute to its predicted high potency and selectivity:
-
Hinge-Binding Motif: The pyrimidine core, particularly the nitrogen atoms, can form crucial hydrogen bonds with the hinge region of the EGFR kinase domain, a hallmark of ATP-competitive inhibitors.
-
Metabolic Stability: The trifluoromethyl group is highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.[1]
-
Lipophilicity and Cell Permeability: The trifluoromethyl group also increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Covalent Warhead: The acrylamide moiety is a Michael acceptor that can form a covalent bond with a cysteine residue (Cys797) in the active site of EGFR. This irreversible binding leads to potent and sustained inhibition. The aniline nitrogen's nucleophilicity, which is crucial for the acrylamide formation, is modulated by the electronic effects of the pyrimidine ring.
-
Solubility and Physicochemical Properties: The dimethylamino group can improve the aqueous solubility of the molecule, which is often a challenge in drug development. It can also serve as a hydrogen bond acceptor, potentially contributing to target binding.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its unique combination of a privileged pyrimidine scaffold, a metabolically robust trifluoromethyl group, a tunable dimethylamino moiety, and a reactive chlorine handle makes it an ideal starting point for the synthesis of a diverse range of therapeutic agents. The strategic application of this intermediate, particularly in the development of targeted therapies like kinase inhibitors, allows for the fine-tuning of a molecule's properties to achieve high potency, selectivity, and favorable drug-like characteristics. As the demand for novel and effective therapeutics continues to grow, the importance of such well-designed chemical building blocks in accelerating the drug discovery process cannot be overstated.
References
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Mague, J. T., & Zhdankin, V. V. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 23(11), 2899. [Link]
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El-Damasy, A. K., & Cho, N. C. (2021). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 11(48), 30286-30303. [Link]
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Wang, S., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 695. [Link]
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Abdel-Aal, A. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1333315. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
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ChemWhat. (n.d.). (6-CHLORO-2-TRIFLUOROMETHYLPYRIMIDIN-4-YL)DIMETHYL-AMINE. Retrieved from [Link]
- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
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MySkinRecipes. (n.d.). 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine. Retrieved from [Link]
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ACS Publications. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 65(15), 10493-10513. [Link]
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PrepChem.com. (n.d.). Preparation of acrylamide. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
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An In-depth Technical Guide on the Potential Therapeutic Targets of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine Derivatives
Foreword: The Pyrimidine Scaffold as a Nexus for Therapeutic Innovation
The pyrimidine ring system, a cornerstone of medicinal chemistry, continues to yield compounds of significant therapeutic promise. Its unique electronic properties and versatile substitution patterns allow for the development of molecules with a wide array of biological activities. The subject of this guide, 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine, and its derivatives, represent a class of compounds with considerable potential for therapeutic intervention in various disease states. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro-substituent provides a crucial handle for synthetic elaboration, enabling the exploration of vast chemical space.[1] This guide will delve into the potential therapeutic targets of this class of molecules, grounded in the established bioactivities of structurally related pyrimidine derivatives, and provide a framework for their investigation and validation.
Kinase Inhibition: A Prominent Avenue for Therapeutic Development
The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors. Numerous pyrimidine derivatives have been successfully developed as anticancer agents by targeting various protein kinases that are often dysregulated in cancer.
Aurora Kinases: Targeting Cell Cycle Progression
Aurora kinases, particularly Aurora A, are frequently overexpressed in human cancers and play a crucial role in stabilizing oncoproteins like MYC.[2] The development of pyrimidine-based inhibitors of Aurora A has shown promise in preclinical models of cancers with high MYC expression, such as small-cell lung cancer.[2] Derivatives of this compound could be rationally designed to target the ATP-binding pocket of Aurora A.
Experimental Workflow: Validating Aurora Kinase Inhibition
A systematic approach is required to validate Aurora kinase as a target for novel pyrimidine derivatives. This involves a tiered screening process, from initial enzymatic assays to cellular and in vivo models.
Caption: Tiered approach for validating Aurora kinase inhibitors.
Protocol: ADP-Glo™ Kinase Assay for Aurora A Inhibition
This assay quantitatively measures ADP produced from a kinase reaction, where a decrease in ADP production indicates inhibition of the kinase.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the test compound (a derivative of this compound) at various concentrations.
-
Kinase Reaction: Add 2.5 µL of a solution containing Aurora A kinase and its substrate (e.g., Kemptide) in a kinase buffer.
-
ATP Addition: Initiate the reaction by adding 5 µL of an ATP solution. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Epidermal Growth Factor Receptor (EGFR): A Target in Solid Tumors
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is a key target in the treatment of various cancers, particularly non-small-cell lung cancer (NSCLC).[3] Pyrimidine derivatives have been extensively explored as EGFR inhibitors.[3][4] The 5-trifluoromethylpyrimidine scaffold, in particular, has been a basis for the design of potent EGFR inhibitors.[4]
Other Potential Kinase Targets
The pyrimidine core is versatile and has been incorporated into inhibitors of a wide range of kinases implicated in both cancer and neurodegenerative diseases.[5] These include:
-
Janus Kinases (JAKs): Involved in cytokine signaling and inflammatory responses.
-
TANK-binding kinase 1 (TBK1): Plays a role in innate immunity and has been linked to neurodegenerative diseases.[5]
-
Ataxia telangiectasia and Rad3-related protein (ATR): A key regulator of the DNA damage response.[6]
-
Bruton's tyrosine kinase (BTK): Crucial for B-cell development and a target in B-cell malignancies.[6]
The broad applicability of the pyrimidine scaffold suggests that derivatives of this compound could be screened against a panel of kinases to identify novel therapeutic opportunities.
Toll-Like Receptor (TLR) Modulation: Targeting Innate Immunity
Toll-like receptors (TLRs) are critical components of the innate immune system. Overactivation of certain TLRs, such as TLR8, by endogenous nucleic acids is associated with autoimmune diseases.[7][8] The development of TLR8 antagonists is therefore a promising therapeutic strategy.
Recent studies have identified 6-(trifluoromethyl)pyrimidine derivatives as potent TLR8 antagonists.[7][8] This suggests that derivatives of this compound are strong candidates for development as immunomodulatory agents.
Signaling Pathway: TLR8-Mediated Inflammatory Response
Upon activation by single-stranded RNA, TLR8 dimerizes and recruits adaptor proteins, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.
Caption: Simplified TLR8 signaling pathway.
Protocol: HEK-Blue™ TLR8 Reporter Assay
This cell-based assay utilizes HEK293 cells that are co-transfected with the human TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Seeding: Seed HEK-Blue™ hTLR8 cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add the test pyrimidine derivatives at various concentrations to the cells.
-
TLR8 Agonist Stimulation: Stimulate the cells with a TLR8 agonist (e.g., R848).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
SEAP Detection: Transfer the supernatant to a new plate and add QUANTI-Blue™ Solution, a substrate for SEAP.
-
Absorbance Measurement: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm. A decrease in absorbance indicates antagonism of TLR8.
-
Data Analysis: Determine the IC50 value for the inhibition of TLR8 signaling.
Broad-Spectrum Biological Activities: Further Avenues for Exploration
Beyond kinase inhibition and TLR modulation, pyrimidine derivatives have demonstrated a wide range of other biological activities, suggesting a multitude of potential therapeutic targets.
Anticancer Activity
Numerous studies have reported the anticancer properties of trifluoromethyl-substituted pyrimidine derivatives against a variety of cancer cell lines, including esophageal, gastric, prostate, and liver cancer cells.[9] The mechanisms underlying these activities are likely diverse and may involve the modulation of multiple cellular pathways.
Table 1: Reported Anticancer Activities of Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| 2,4-Substituted Pyrimidines | PC-3 (Prostate) | 1.76 µM | [9] |
| Thiazolo[4,5-d]pyrimidines | NCI-60 Panel | Broad Activity | [10] |
| 5-Trifluoromethylpyrimidines | A549 (Lung) | 0.35 µM | [4] |
| Pyrido[2,3-d]pyrimidines | MDA-MB-231 (Breast) | 1.29 µM | [11] |
Antimicrobial and Antiviral Properties
Pyrimidine derivatives have also been investigated for their antimicrobial and antiviral activities.[12][13][14] For instance, certain derivatives have shown inhibitory activity against bacteria like S. aureus and E. coli.[13][14] Additionally, some trifluoromethyl pyrimidine derivatives have exhibited promising antiviral activity against the Tobacco Mosaic Virus (TMV).
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising starting point for the development of novel therapeutics. The primary avenues for investigation lie in the realms of kinase inhibition and TLR modulation, with a strong rationale for targeting Aurora kinases and TLR8. The broad-spectrum anticancer, antimicrobial, and antiviral activities reported for related pyrimidine compounds further underscore the therapeutic potential of this chemical class.
Future research should focus on the synthesis of a diverse library of derivatives based on the this compound core, followed by systematic screening against panels of kinases and TLRs. Promising hits should then be subjected to the rigorous validation workflows outlined in this guide to elucidate their mechanism of action and establish their therapeutic potential.
References
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6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . MDPI. Available at: [Link]
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6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine . National Center for Biotechnology Information. Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . National Center for Biotechnology Information. Available at: [Link]
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Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists . PubMed. Available at: [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety . Frontiers. Available at: [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration . ACS Publications. Available at: [Link]
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Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine . ResearchGate. Available at: [Link]
-
Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine . ResearchGate. Available at: [Link]
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Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl . Baidu Xueshu. Available at: [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors . National Center for Biotechnology Information. Available at: [Link]
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Chemical structure of 2, 4-disubstituted pyrimidine derivatives . ResearchGate. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . PubMed Central. Available at: [Link]
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Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists . De Gruyter. Available at: [Link]
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Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine . Biomedical and Pharmacology Journal. Available at: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives . MDPI. Available at: [Link]
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Synthesis and SAR of[1][2][15]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition . ACS Publications. Available at: [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review . ResearchGate. Available at: [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives . International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers . MDPI. Available at: [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives . Arabian Journal of Chemistry. Available at: [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrimidine Compounds
Introduction: The Pyrimidine Core - A Nexus of Biology and Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of life itself. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it forms the very alphabet of our genetic code in DNA and RNA.[1] Beyond this central biological role, the pyrimidine scaffold has proven to be an exceptionally versatile and privileged structure in the realm of medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to form key interactions with biological targets have led to the development of a vast array of therapeutic agents.[2][3] This in-depth technical guide will navigate the rich history of substituted pyrimidine compounds, from their initial discovery to the evolution of their synthesis and their profound impact on modern drug development. We will explore the causal relationships behind key synthetic strategies and delve into the structure-activity relationships that have guided the design of life-changing medicines.
Part 1: Unveiling the Pyrimidine Scaffold: A Historical Perspective
The journey into the world of pyrimidines began not with a targeted synthesis, but with the isolation of its derivatives from natural sources. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, from the oxidation of uric acid with nitric acid.[4][5] However, the systematic exploration of this heterocyclic family would wait for several decades. Although pyrimidine derivatives like alloxan were known in the early 19th century, a laboratory synthesis of a pyrimidine was not carried out until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.[1]
A pivotal moment in pyrimidine chemistry arrived in 1884 when Pinner commenced his systematic study, synthesizing derivatives by condensing ethyl acetoacetate with amidines.[1] It was Pinner who, in 1885, first coined the term "pyrimidin".[1] The parent, unsubstituted pyrimidine ring was finally prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[1] These early discoveries laid the groundwork for a century of innovation in the synthesis and application of substituted pyrimidines.
Caption: A timeline of key historical milestones in the discovery and synthesis of pyrimidine compounds.
Part 2: The Synthetic Arsenal: Crafting Substituted Pyrimidines
The ability to strategically introduce substituents onto the pyrimidine core is paramount to modulating its biological activity. Over the years, a diverse array of synthetic methodologies has been developed, each with its own advantages and applications.
The Principal Synthesis: A Versatile Condensation
The most fundamental and widely employed method for constructing the pyrimidine ring is the "principal synthesis." This approach involves the cyclization of a β-dicarbonyl compound with an N-C-N containing reactant, such as an amidine, urea, or guanidine.[1] The choice of the N-C-N component directly dictates the substitution pattern at the 2-position of the resulting pyrimidine. For instance, condensation with urea yields a 2-pyrimidinone, while guanidine affords a 2-aminopyrimidine.[1]
Caption: The general scheme for the principal synthesis of substituted pyrimidines.
This protocol outlines the synthesis of a 6-substituted-2-aminopyrimidine from a β-ketoester and guanidine hydrochloride, a classic example of the principal synthesis.
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Guanidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, combine the β-ketoester (1 equivalent), guanidine hydrochloride (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
The reaction is carried out without a solvent under microwave irradiation. The specific time and power will depend on the microwave synthesizer used but typically ranges from 10-30 minutes at 100-150 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture and stir to dissolve the inorganic salts.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique is often employed to accelerate the reaction rate, leading to shorter reaction times and often improved yields compared to conventional heating.
-
Potassium Carbonate: This base is crucial for neutralizing the guanidine hydrochloride and facilitating the condensation reaction.
-
Solvent-Free Conditions: This "green chemistry" approach reduces waste and can simplify the workup procedure.
The Biginelli Reaction: A Powerful Multicomponent Approach
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[6] The reaction is typically catalyzed by a Brønsted or Lewis acid. The resulting DHPMs are valuable intermediates and have shown a wide range of biological activities.[6]
Caption: The general scheme of the Biginelli multicomponent reaction.
This protocol describes a classic, acid-catalyzed Biginelli reaction.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (HCl) (4 drops)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).[1]
-
Add the catalytic amount of concentrated HCl (4 drops).[1]
-
Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2-4 hours.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.[1]
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[1]
Causality Behind Experimental Choices:
-
Acid Catalyst (HCl): The acid catalyzes the initial condensation between the aldehyde and urea, forming a key acyliminium ion intermediate, which is then attacked by the enol of the β-ketoester.[6]
-
Reflux Conditions: Heating the reaction mixture increases the rate of reaction, allowing for the completion of the synthesis in a reasonable timeframe.
-
Excess Urea: Using a slight excess of urea helps to drive the reaction to completion.
Part 3: The Medicinal Impact of Substituted Pyrimidines
The true significance of substituted pyrimidines lies in their profound impact on human health. The pyrimidine scaffold is a common feature in a multitude of approved drugs, and research into new pyrimidine-based therapeutics is a vibrant and ongoing field.[2][3]
A Pharmacophore of Unparalleled Versatility
The pyrimidine ring's ability to act as a bioisostere for other aromatic systems, its capacity for hydrogen bonding, and the diverse chemical space that can be explored through substitution make it a highly attractive pharmacophore.[2] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including:
-
Anticancer: Many pyrimidine derivatives function as antimetabolites, interfering with nucleic acid synthesis and thus inhibiting the proliferation of rapidly dividing cancer cells.[7] A notable example is 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors.[7]
-
Anti-infective: The pyrimidine core is found in numerous antibacterial, antifungal, and antiviral agents.[2] For instance, the HIV drug Zidovudine (AZT) is a pyrimidine derivative.[1]
-
Central Nervous System (CNS) Agents: Substituted pyrimidines have been developed as treatments for a range of neurological and psychiatric disorders.[8] Barbiturates, a class of sedative-hypnotics, are based on the pyrimidine structure.[1][7]
-
Anti-inflammatory: Pyrimidine analogs have shown promise as anti-inflammatory agents by targeting various pathways involved in the inflammatory response.[4]
Data Presentation: A Snapshot of Pyrimidine-Based Drugs
| Drug Name | Therapeutic Area | Mechanism of Action (Simplified) |
| 5-Fluorouracil | Anticancer | Inhibits thymidylate synthase, disrupting DNA synthesis.[7] |
| Zidovudine (AZT) | Antiviral (HIV) | Inhibits reverse transcriptase, preventing viral replication.[1] |
| Imatinib | Anticancer | Tyrosine kinase inhibitor. |
| Rosuvastatin | Cardiovascular | HMG-CoA reductase inhibitor (statin). |
| Sulfadiazine | Antibacterial | Inhibits folic acid synthesis in bacteria. |
Conclusion: The Future of Substituted Pyrimidines
From their fundamental role in the chemistry of life to their extensive applications in medicine, substituted pyrimidine compounds have a rich and impactful history. The continuous evolution of synthetic methodologies provides researchers with ever more powerful tools to design and create novel pyrimidine derivatives with tailored properties. As our understanding of disease biology deepens, the versatile pyrimidine scaffold is poised to remain at the forefront of drug discovery, offering hope for the treatment of a wide range of human ailments.
References
-
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Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PubMed. [Link]
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Methodological & Application
Synthesis of Novel Kinase Inhibitors Utilizing 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine ring is a foundational scaffold in the development of targeted kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.[1] Its prevalence in approved drugs stems from its ability to mimic the adenine base of ATP, allowing pyrimidine-based molecules to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[4] By blocking the action of these kinases, pyrimidine-based inhibitors can effectively halt oncogenic signaling pathways.[4]
The specific starting material, 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine , is a highly valuable building block for medicinal chemists. The trifluoromethyl group at the 2-position can enhance metabolic stability and binding affinity, while the chlorine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The dimethylamino group at the 4-position can also play a crucial role in establishing key interactions within the kinase active site. This guide provides detailed protocols for the derivatization of this advanced intermediate into novel kinase inhibitor candidates via palladium-catalyzed cross-coupling reactions.
Strategic Approaches to Derivatization
The reactive chlorine atom at the C6 position of the pyrimidine ring is the primary site for synthetic elaboration. Two of the most powerful and widely used methods for forging new carbon-carbon and carbon-nitrogen bonds at this position are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions are favored for their broad substrate scope and functional group tolerance.[5][6][7]
Protocol 1: Synthesis of 6-Aryl-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine core and a variety of aryl or heteroaryl groups, allowing for the exploration of the hydrophobic regions of the kinase ATP-binding site.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.), and a palladium catalyst/ligand system. A common and effective system is Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a phosphine ligand like SPhos or XPhos (0.1 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvents to the flask via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 90-110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 6-aryl-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine derivative.
Data Table: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | Provides a stable and active Pd(0) species for the catalytic cycle.[8] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation.[9] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | A mixture of organic solvent and water is often optimal for solubility and reaction rate. |
| Temperature | 90 - 110 °C | Sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Protocol 2: Synthesis of 6-Amino-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position. This enables the exploration of hydrogen bonding interactions and the introduction of diverse functionalities.
Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos, 0.05 equiv.) to a dry Schlenk tube equipped with a stir bar.
-
Inert Atmosphere and Solvent Addition: Seal the tube and purge with inert gas. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 80-120 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography to afford the desired 6-amino-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine derivative.
Data Table: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos or RuPhos | Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps.[10] |
| Base | NaOtBu, LiHMDS, or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[5] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst. |
| Temperature | 80 - 120 °C | Provides the necessary energy to overcome the activation barrier for C-N bond formation. |
Structure-Activity Relationship (SAR) Insights and Biological Context
Derivatives of 2-(trifluoromethyl)pyrimidine have shown significant promise as inhibitors of various kinases. For instance, a series of diaminopyrimidines based on this scaffold were investigated as potent and selective inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2).[2][11] PYK2 is a non-receptor tyrosine kinase involved in cellular signaling pathways that regulate cell growth, migration, and survival. Its overexpression has been implicated in several cancers and inflammatory diseases.
Key SAR Observations for PYK2 Inhibitors:
-
C6 Position: Introduction of small, cyclic amines at the C6 position was found to be crucial for potent PYK2 inhibition.
-
C4 Position: The nature of the substituent at the C4 position significantly influences selectivity over other kinases, such as Focal Adhesion Kinase (FAK).[2][11]
-
Trifluoromethyl Group: The CF₃ group at the C2 position is generally well-tolerated and can contribute to improved metabolic stability and potency.
The synthetic protocols provided in this guide allow researchers to systematically explore the structure-activity relationships around the 2-(trifluoromethyl)pyrimidine core. By varying the aryl, heteroaryl, or amino substituents at the C6 position, novel compounds with tailored potency and selectivity profiles against specific kinase targets can be generated.
Kinase Signaling Pathway
Caption: Simplified signaling pathway involving PYK2 and the point of inhibition.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and flexible methods for introducing a wide array of substituents at the C6 position, enabling the systematic exploration of chemical space and the optimization of biological activity. The protocols and insights provided herein are intended to empower researchers in their efforts to develop the next generation of targeted therapeutics.
References
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Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-7. Available at: [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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ResearchGate. (2025). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Available at: [Link]
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Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7469. Available at: [Link]
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Lamba, V., & Kushwaha, N. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14356-14417. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Workman, P., & Collins, I. (2010). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Current Opinion in Chemical Biology, 14(4), 427-437. Available at: [Link]
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Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]
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Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 224, 113702. Available at: [Link]
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Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7469. Available at: [Link]
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Sharma, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 845498. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Al-Zoubi, R. M., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 851-862. Available at: [Link]
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de Kock, C., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 13(16), 1686-1697. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]
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Gayathri, K., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. Available at: [Link]
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O'Yang, C., et al. (2012). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. ACS Medicinal Chemistry Letters, 3(11), 930-934. Available at: [Link]
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Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]
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Guéret, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2841-2852. Available at: [Link]
-
Singh, A. K., et al. (2014). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synthetic Communications, 44(18), 2656-2666. Available at: [Link]
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Kumar, S., & De, A. (2018). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. The Journal of Organic Chemistry, 83(15), 8089-8096. Available at: [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Introduction: A Versatile Scaffold for Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities.[1] Within this privileged class of heterocycles, 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine stands out as a highly valuable and versatile building block for the synthesis of novel drug candidates and functional materials. The strategic placement of a chloro leaving group at the 6-position, an activating electron-withdrawing trifluoromethyl group at the 2-position, and a dimethylamino group at the 4-position creates a unique electronic environment that facilitates controlled and regioselective nucleophilic aromatic substitution (SNAr) reactions.
This guide provides an in-depth exploration of the SNAr reactions of this specific pyrimidine derivative. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols, but also a detailed understanding of the underlying chemical principles that govern these transformations. By understanding the causality behind experimental choices, researchers can confidently adapt and optimize these reactions for their specific synthetic targets.
Reactivity and Mechanistic Rationale: An Electron-Deficient Pyrimidine Core Primed for Substitution
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by the potent electron-withdrawing trifluoromethyl (-CF3) group at the 2-position. This strong inductive effect makes the pyrimidine ring highly electrophilic and, consequently, susceptible to attack by nucleophiles. The chloro atom at the 6-position serves as an excellent leaving group in SNAr reactions.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the C-6 position of the pyrimidine ring). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-deficient pyrimidine ring and is further stabilized by the -CF3 group. In the second, faster step, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
The dimethylamino group at the 4-position, while electron-donating by resonance, has a lesser influence on the reactivity of the C-6 position compared to the powerful activation provided by the trifluoromethyl group and the inherent electron deficiency of the pyrimidine ring.
Visualizing the SNAr Mechanism
Caption: The Addition-Elimination Mechanism of SNAr.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on this compound with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation & N-Alkylation)
The introduction of amine functionalities is a common and crucial transformation in the synthesis of biologically active molecules.
General Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, or acetonitrile), add the amine nucleophile (1.0-1.5 eq) and a base (1.5-2.0 eq).[2]
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS is recommended). Reaction times can vary from a few hours to overnight.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-amino-substituted pyrimidine derivative.
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| 2 | Benzylamine | Et₃N | THF | 60 | 8 | 90-98 |
| 3 | Morpholine | DIPEA | CH₃CN | RT | 24 | 80-90 |
| 4 | 4-Methoxyaniline | NaH | THF | 0 to RT | 6 | 88-96 |
Note: For less reactive anilines, stronger bases like sodium hydride (NaH) in an anhydrous solvent like THF can be employed. Acid catalysis can also be beneficial for reactions with certain anilines, though care must be taken to avoid side reactions.[3]
Protocol 2: Reaction with Phenol Nucleophiles (O-Arylation)
The formation of aryl ether linkages is another important transformation in the synthesis of complex molecules.
General Procedure:
-
To a solution of the phenol nucleophile (1.1 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
| Entry | Phenol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | NaH | DMF | 80 | 6 | 75-85 |
| 2 | 4-Cresol | K₂CO₃ | DMSO | 100 | 10 | 70-80 |
| 3 | 3-Nitrophenol | Cs₂CO₃ | DMF | 90 | 8 | 80-90 |
Note: The choice of base is crucial; stronger bases are generally required for less acidic phenols.
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation & S-Alkylation)
Thioether linkages are present in many pharmaceuticals and agrochemicals. The SNAr reaction provides a direct route to these valuable compounds.[4]
General Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol nucleophile (1.1 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-thio-substituted pyrimidine.
| Entry | Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 60 | 4 | 90-98 |
| 2 | Benzyl mercaptan | Et₃N | CH₃CN | RT | 12 | 85-95 |
| 3 | Ethanethiol | NaH | THF | 0 to RT | 3 | 88-96 |
Note: For aliphatic thiols, which are more nucleophilic, the reaction often proceeds smoothly at room temperature.
Experimental Workflow Visualization
Caption: A Generalized Experimental Workflow for SNAr Reactions.
Troubleshooting and Key Considerations for Success
-
Moisture Sensitivity: Reactions employing strong bases like NaH must be conducted under anhydrous conditions to prevent quenching of the base and potential side reactions.
-
Choice of Base: The basicity of the nucleophile and the reaction conditions will dictate the appropriate base. For weakly nucleophilic amines or phenols, a stronger base is generally required. Inorganic bases like K₂CO₃ and Cs₂CO₃ are often effective and easy to remove during work-up.
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are typically the solvents of choice as they effectively solvate the charged Meisenheimer intermediate, thereby accelerating the reaction.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.
-
Purification: The polarity of the substituted product will determine the appropriate solvent system for column chromatography. Recrystallization can also be an effective purification method for solid products.
Conclusion: A Gateway to Chemical Diversity
The nucleophilic aromatic substitution reactions of this compound provide a robust and versatile platform for the synthesis of a wide array of substituted pyrimidine derivatives. The predictable reactivity, governed by the powerful electron-withdrawing trifluoromethyl group, allows for the controlled introduction of diverse functionalities at the 6-position. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this valuable building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities with potential applications in medicine and materials science.
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Synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2018). MDPI. Retrieved January 19, 2026, from [Link]
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Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers. Retrieved January 19, 2026, from [Link]
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Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
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Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. (2006). ResearchGate. Retrieved January 19, 2026, from [Link]
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SnAr substitution of chlorine on the six-membered ring by various amines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Retrieved January 19, 2026, from [Link]
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6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. (1998). PubMed. Retrieved January 19, 2026, from [Link]
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S-Trifluoromethylation of Aromatic Thiols. (2024). ChemistryViews. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]
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A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). Molecules. Retrieved January 19, 2026, from [Link]
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Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors. (2009). PubMed. Retrieved January 19, 2026, from [Link]
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The Versatile Scaffold: Harnessing 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine in Modern Drug Discovery
Introduction: A Privileged Building Block in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced biological activity, favorable pharmacokinetic profiles, and robust intellectual property potential is relentless. Heterocyclic compounds, particularly those bearing the pyrimidine core, have long been recognized as "privileged scaffolds" due to their prevalence in biologically active natural products and synthetic drugs. The strategic functionalization of this core can unlock potent and selective modulators of a vast array of biological targets.
This technical guide focuses on 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine , a highly versatile and increasingly utilized building block in medicinal chemistry. Its unique combination of a reactive chloro group, an electron-withdrawing trifluoromethyl moiety, and a dimethylamino substituent makes it an ideal starting point for the synthesis of diverse compound libraries. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates, while the chlorine atom at the 6-position serves as a versatile handle for a variety of chemical transformations.[1][2]
This document provides an in-depth exploration of the chemical reactivity of this building block and offers detailed, field-proven protocols for its application in key synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The aim is to empower researchers, scientists, and drug development professionals to effectively leverage this powerful scaffold in their quest for the next generation of therapeutics.
Chemical Reactivity and Strategic Considerations
The reactivity of this compound is dominated by the electronic nature of the pyrimidine ring. The two nitrogen atoms and the strongly electron-withdrawing trifluoromethyl group render the ring electron-deficient. This electronic characteristic makes the chlorine atom at the 6-position highly susceptible to nucleophilic aromatic substitution (SNAr) . Furthermore, the C-Cl bond provides a handle for various palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of carbon and nitrogen-based substituents.
dot graph TD { A[this compound] --> B{Key Reaction Pathways}; B --> C[Nucleophilic Aromatic Substitution (SNAr)]; B --> D[Palladium-Catalyzed Cross-Coupling]; C --> E[Amination (C-N bond formation)]; C --> F[Alkoxylation (C-O bond formation)]; D --> G[Suzuki-Miyaura Coupling (C-C bond formation)]; D --> H[Buchwald-Hartwig Amination (C-N bond formation)]; }
Figure 1: Key synthetic transformations of the title building block.
Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amine Nucleophiles
The displacement of the 6-chloro substituent with primary or secondary amines is a robust and straightforward method for generating libraries of 6-amino-substituted pyrimidine derivatives. These reactions often proceed under thermal or microwave conditions, with the choice of solvent and base being critical for optimal results.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are typically employed to ensure the solubility of the reactants and to facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. In many cases, the amine nucleophile itself, if used in excess, can serve as the base.
-
Temperature: Elevated temperatures are generally required to overcome the activation energy for the disruption of the aromatic system. Microwave irradiation can significantly accelerate these reactions, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[3]
Detailed Step-by-Step Protocol: Synthesis of N-Aryl-N',N'-dimethyl-6-(trifluoromethyl)pyrimidine-2,4-diamine Derivatives
This protocol describes a general procedure for the reaction of this compound with various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (1.1 - 1.5 equivalents)
-
Ethanol (anhydrous)
-
Microwave synthesis vials
-
Magnetic stirrer
-
Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired substituted aniline (1.2 mmol, 1.2 eq.).
-
Add anhydrous ethanol (3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-anilinopyrimidine derivative.[3]
Data Presentation: Representative Characterization Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | ESI-HRMS [M+H]⁺ |
| 4,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine | 2.34 (s, 6H), 6.47 (s, 1H), 6.95–7.01 (m, 2H), 7.48 (s, 1H), 7.56–7.60 (m, 2H) | 23.8, 111.6, 115.3 (d, J = 22), 120.6 (d, J = 6.7), 135.8, 158.3 (d, J = 242), 159.4, 167.6 | Found: 218.10849, Requires: 218.10880 |
Note: The characterization data provided is for a structurally related 2-anilinopyrimidine derivative to illustrate the expected spectroscopic features.[3]
dot graph G { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Figure 2: Experimental workflow for microwave-assisted SNAr.
Application Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents at the 6-position of the pyrimidine core. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex such as Pd(PPh₃)₄, is essential for the catalytic cycle. The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.
-
Base and Solvent System: An aqueous solution of a base like Na₂CO₃ or K₃PO₄ is commonly used to activate the boronic acid for transmetalation. A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically employed to dissolve both the organic and inorganic reagents.[4][5]
Detailed Step-by-Step Protocol: Synthesis of 6-Aryl-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 - 0.20 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
n-Propanol
-
Water
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification reagents
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).
-
Add palladium(II) acetate (0.02 mmol, 0.02 eq.) and triphenylphosphine (0.08 mmol, 0.08 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a mixture of n-propanol and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[4]
Data Presentation: Expected Product Characterization
| Property | Expected Data |
| Appearance | White to off-white solid |
| 1H NMR | Signals corresponding to the pyrimidine proton, the dimethylamino protons, and the protons of the newly introduced aryl group. |
| 13C NMR | Resonances for all carbon atoms, including those of the pyrimidine core and the aryl substituent. The trifluoromethyl group will appear as a quartet. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |
Application Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing an alternative to classical SNAr for the introduction of amine nucleophiles, particularly when the nucleophile is less reactive or when milder conditions are required.[2]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction relies on a palladium catalyst, often a Pd(0) or Pd(II) source, in combination with a bulky, electron-rich phosphine ligand. The ligand plays a critical role in facilitating both the oxidative addition of the aryl halide and the reductive elimination of the aminated product.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine nucleophile, forming the active palladium-amido intermediate.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are essential to prevent quenching of the strong base and to ensure the stability of the catalytic species.
Detailed Step-by-Step Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure that can be adapted for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst (0.01 - 0.05 equivalents)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.02 - 0.10 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification reagents
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide under an inert atmosphere.
-
Add this compound and the amine nucleophile.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: Workflow for Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the rapid and efficient generation of diverse libraries of substituted pyrimidines. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the discovery of new and effective medicines.
References
-
Al-Muallem, H. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
-
Koutentis, P. A., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Publishing. [Link]
-
Patel, K. D., et al. (n.d.). 6-(TRIFLUOROMETHYL)PYRIMIDINE DERIVATIVES BASED ON SCHIFF BASE BRANCH DIVERSITY: CONSTRUCTION, CHARACTERIZATION AND BIOLOGICAL E. IJRAR. [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Serafimova, I. M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
Sources
- 1. ijrar.com [ijrar.com]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Comprehensive Purity Characterization of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Abstract
This document provides a comprehensive guide to the analytical methods for determining the purity of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a multi-faceted analytical approach, including High-Performance Liquid Chromatography (HPLC) for impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification, and Thermal Analysis for solid-state characterization. Each section provides not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring a robust and self-validating approach consistent with industry best practices and regulatory expectations.
Introduction: The Criticality of Purity
This compound is a fluorinated heterocyclic compound. Its structural features, including a pyrimidine core, a trifluoromethyl group, and a reactive chlorine atom, make it a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro-substituent is a key handle for nucleophilic substitution, allowing for diverse molecular elaborations.
Given its role as a precursor to potentially therapeutic agents, stringent control over its purity is paramount. Impurities, whether they are starting materials, by-products, or degradation products, can have significant impacts on the quality, safety, and efficacy of the final drug substance. Therefore, a robust analytical workflow to identify and quantify these impurities is a non-negotiable aspect of its use in drug development. This guide is designed to provide the scientific foundation and practical protocols to achieve this.
Orthogonal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ an orthogonal approach, using multiple techniques with different separation and detection principles to ensure a comprehensive characterization.
Caption: Orthogonal Analytical Workflow for Purity Assessment.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Expertise & Experience: HPLC with UV/Diode Array Detection (DAD) is the cornerstone for purity analysis of non-volatile organic molecules.[1][2] For a substituted pyrimidine like our target compound, reversed-phase HPLC is the method of choice due to its robustness and wide applicability. The selection of a C18 stationary phase provides excellent hydrophobic retention for the pyrimidine core, while the trifluoromethyl and dimethylamine groups contribute to its overall polarity, allowing for effective separation from potential impurities. A gradient elution is employed to ensure the timely elution of both more polar and more lipophilic impurities within a reasonable runtime. The method is designed to be stability-indicating, meaning it can separate the main component from its potential degradation products.
Protocol 3.1: HPLC-UV/DAD Method for Purity Determination
Objective: To separate and quantify related substances and degradation products.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.
-
C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size).[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Reference standard of this compound (purity ≥ 99.5%).
-
Sample of this compound.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the amine, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A shallow initial gradient allows for the separation of early-eluting polar impurities, while the steeper ramp elutes the main peak and any late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection | DAD at 254 nm | The pyrimidine ring system is expected to have strong UV absorbance at this wavelength, allowing for sensitive detection of the main peak and related impurities. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%. This is in line with USP General Chapter <621> on Chromatography.[4][5]
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Identify and integrate all impurity peaks. Calculate the percentage of each impurity using the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Experience: While HPLC is excellent for non-volatile compounds, it is not suitable for detecting residual solvents or volatile synthetic by-products. GC-MS is the ideal technique for this purpose.[6][7] Given the chlorinated and trifluoromethylated nature of the target compound, a halogen-specific detector could be employed for enhanced selectivity, though a mass spectrometer provides broader identification capabilities.[8] A headspace GC-MS approach is preferred to avoid contamination of the GC system with the non-volatile API.
Protocol 4.1: Headspace GC-MS for Residual Solvents and Volatile Impurities
Objective: To identify and quantify residual solvents from the synthesis and other volatile impurities.
Instrumentation and Materials:
-
GC system with a headspace autosampler and a mass selective detector.
-
Capillary column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Helium (carrier gas).
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.
-
Reference standards for expected residual solvents.
GC-MS Conditions:
| Parameter | Value | Rationale |
| Headspace Vial Temp. | 80 °C | Balances efficient volatilization of analytes with minimizing degradation of the sample. |
| Loop Temperature | 90 °C | Prevents condensation of the analytes. |
| Transfer Line Temp. | 100 °C | Ensures efficient transfer of analytes to the GC column. |
| GC Inlet Temperature | 250 °C | Ensures rapid volatilization of the injected sample. |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) | A standard temperature program for the separation of a wide range of volatile organic compounds. |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) | Provides optimal column efficiency. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
| Scan Range | 35-350 amu | Covers the mass range of common solvents and potential volatile by-products. |
Procedure:
-
Standard Preparation: Prepare a stock solution of expected residual solvents in DMSO. Create a calibration curve by serial dilution.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of DMSO.
-
Analysis: Analyze the standards and the sample using the headspace GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with the standards. Quantify any identified solvents using the calibration curve.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Absolute Purity
Expertise & Experience: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[9][10] For purity assessment, quantitative NMR (qNMR) is a powerful primary method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.[11] This is achieved by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration.
Protocol 5.1: ¹H and ¹⁹F qNMR for Absolute Purity Determination
Objective: To confirm the structure and determine the absolute purity of the compound.
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz).
-
Certified internal standard (e.g., maleic acid for ¹H NMR).
-
Deuterated solvent (e.g., DMSO-d₆).
-
High-precision analytical balance.
NMR Parameters:
| Parameter | ¹H NMR | ¹⁹F NMR | Rationale |
| Pulse Program | Standard single pulse | Standard single pulse | For quantitative analysis. |
| Relaxation Delay (d1) | 5 x T₁ (typically 30-60 s) | 5 x T₁ (typically 30-60 s) | Ensures complete relaxation of all nuclei for accurate integration. |
| Number of Scans | 16 or higher | 16 or higher | To achieve a good signal-to-noise ratio. |
| Solvent | DMSO-d₆ | DMSO-d₆ | A common solvent that dissolves a wide range of organic compounds. |
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 10 mg of the internal standard into a vial. Dissolve in a known volume of deuterated solvent.
-
Acquisition: Acquire the ¹H and ¹⁹F NMR spectra using the parameters above.
-
Data Analysis:
-
Structural Confirmation: Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹⁹F spectra to confirm the expected structure.
-
Purity Calculation: Use the following formula to calculate the purity: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where: I = integral, N = number of nuclei, MW = molecular weight, m = mass, P = purity of the standard.
-
Thermal Analysis (DSC/TGA) for Solid-State Characterization
Expertise & Experience: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of a material.[12][13][14] DSC can be used to determine the melting point and detect polymorphic impurities, while TGA can identify the presence of residual solvents or hydrates by measuring weight loss upon heating.[15][16]
Protocol 6.1: DSC and TGA for Solid-State Purity and Stability
Objective: To assess the thermal stability, melting point, and presence of volatile components.
Instrumentation and Materials:
-
DSC instrument.
-
TGA instrument.
-
Aluminum pans.
DSC/TGA Conditions:
| Parameter | DSC | TGA | Rationale |
| Temperature Range | 25 °C to 300 °C (or past melting) | 25 °C to 500 °C | To cover the melting and decomposition range of the compound. |
| Heating Rate | 10 °C/min | 10 °C/min | A standard heating rate for good resolution. |
| Atmosphere | Nitrogen (50 mL/min) | Nitrogen (50 mL/min) | An inert atmosphere prevents oxidative degradation. |
| Sample Size | 2-5 mg | 5-10 mg | A small sample size ensures uniform heating. |
Procedure:
-
Sample Preparation: Accurately weigh the sample into an aluminum pan. Crimp the lid for DSC.
-
Analysis: Run the DSC and TGA experiments.
-
Data Analysis:
-
DSC: Determine the onset and peak of the melting endotherm. A sharp melting peak is indicative of high purity. Broadening or multiple peaks may suggest impurities or polymorphism.
-
TGA: Analyze the thermogram for any weight loss events. Weight loss before the decomposition temperature may indicate the presence of residual solvents or water.
-
Method Validation
All analytical methods used for purity determination must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19][20]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity of this compound is a critical quality attribute that must be thoroughly assessed. The multi-faceted analytical approach detailed in this application note, combining HPLC, GC-MS, qNMR, and thermal analysis, provides a robust and comprehensive strategy for its characterization. By understanding the scientific principles behind each technique and adhering to rigorous, validated protocols, researchers and drug developers can ensure the quality and consistency of this important chemical intermediate, thereby safeguarding the integrity of the subsequent drug development process.
References
-
Benchchem. 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | 1480-66-6.
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
-
National Institutes of Health. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC.
-
National Institutes of Health. [A case of chloropicrin detection by purge and trap gas chromatography/mass spectrometry].
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
-
Agency for Toxic Substances and Disease Registry. 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
-
MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
International Council for Harmonisation. Quality Guidelines - ICH.
-
National Institutes of Health. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC.
-
U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY.
-
ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy.
-
Semantic Scholar. Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.
-
TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis.
-
MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024.
-
National Institutes of Health. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
-
MDPI. Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes.
-
ACS Publications. Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods | The Journal of Physical Chemistry A.
-
ResearchGate. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
-
National Institutes of Health. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
National Institutes of Health. An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders.
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Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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U.S. Pharmacopeia. <621> CHROMATOGRAPHY.
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LCGC International. Are You Sure You Understand USP <621>?.
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Fluorine Notes. October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups".
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ResearchGate. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
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Agilent. Understanding the Latest Revisions to USP <621>.
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ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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ResearchGate. FDA issues revised guidance for analytical method validation.
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Sigma-Aldrich. 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine.
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Impact Analytical. Thermal Analysis Techniques.
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ResearchGate. Detection of pyrimidine nucleobases Mass chromatograms at....
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Scribd. USP-NF 621 Chromatography.
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AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
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BioPharm International. FDA Releases Guidance on Analytical Procedures.
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YouTube. ICH Q2 Validation of Analytical Procedures.
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LookChem. 6-chloro-N,N-diethyl-4-(trifluoromethyl)pyridin-2-amine.
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
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Freie Universität Berlin. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.
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Jayawantrao Sawant College of Pharmacy & Research. JAYAWANTRAO SAWANT COLLEGE OF PHARMACY & RESEARCH.
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ResearchGate. Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium.
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Application Notes and Protocols for the Scale-Up Synthesis of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Introduction: Strategic Importance of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, is a highly functionalized pyrimidine derivative of significant interest in drug discovery. The strategic incorporation of a trifluoromethyl (CF₃) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. The remaining chlorine atom at the 6-position serves as a versatile handle for further chemical elaboration through nucleophilic aromatic substitution or cross-coupling reactions, making this molecule a valuable building block for the synthesis of compound libraries in the pursuit of novel therapeutics.
This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and scalable two-step synthetic route. We will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols, and address critical considerations for process scale-up, safety, and purification.
Synthetic Strategy: A Two-Step Approach from 2,4,6-Trichloropyrimidine
The synthesis of this compound is most effectively approached through a two-step sequence starting from the readily available and commercially accessible 2,4,6-trichloropyrimidine. This strategy is predicated on the differential reactivity of the chlorine atoms on the pyrimidine ring.
Overall Synthetic Workflow:
Caption: Overall synthetic workflow for this compound.
The key principles guiding this synthetic route are:
-
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 4- and 6-positions of 2,4,6-trichloropyrimidine are significantly more reactive towards nucleophiles than the chlorine at the 2-position. This is due to the greater ability of the para and ortho nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack. By carefully controlling the stoichiometry of the amine, we can achieve selective mono-substitution at the 4-position.
-
Robust and Scalable Trifluoromethylation: The introduction of the trifluoromethyl group is a critical transformation. While several methods exist, a radical trifluoromethylation using an inexpensive and stable precursor is chosen for its operational simplicity and scalability.
Part 1: Synthesis of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine (Intermediate 1)
This initial step involves the regioselective nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with dimethylamine. The reaction is performed at a low temperature to favor mono-substitution and minimize the formation of the di-substituted byproduct.
Reaction Mechanism:
Caption: Mechanism of regioselective amination.
Experimental Protocol: Regioselective Amination
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 2,4,6-Trichloropyrimidine | 183.42 | 3764-01-0 | Corrosive, irritant[2][3][4][5] |
| Dimethylamine (40% in H₂O) | 45.08 | 124-40-3 | Flammable, corrosive[6][7][8] |
| Triethylamine | 101.19 | 121-44-8 | Flammable, corrosive |
| Ethanol | 46.07 | 64-17-5 | Flammable |
| Dichloromethane | 84.93 | 75-09-2 | Volatile, suspected carcinogen |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Hygroscopic |
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, charge 2,4,6-trichloropyrimidine (1.0 eq) and anhydrous ethanol.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Dimethylamine: To the dropping funnel, add a solution of dimethylamine (40% in water, 1.0 eq) in ethanol. Add this solution dropwise to the reaction mixture, maintaining the internal temperature at 0-5 °C.
-
Addition of Base: Following the addition of dimethylamine, add triethylamine (1.5 eq) dropwise, again maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
To the residue, add dichloromethane and water.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel to afford 2,6-dichloro-N,N-dimethylpyrimidin-4-amine as a colorless solid[9].
-
Scale-Up Considerations:
-
Exotherm Control: The addition of dimethylamine and triethylamine can be exothermic. For larger scale reactions, ensure adequate cooling capacity and a controlled addition rate to maintain the desired temperature range.
-
Agitation: Efficient stirring is crucial to ensure homogeneity and prevent localized overheating.
-
Work-up: On a larger scale, the extraction process will require appropriately sized separatory funnels or liquid-liquid extraction equipment.
Part 2: Synthesis of this compound (Final Product)
This final step involves the selective trifluoromethylation of the intermediate at the 2-position. A radical trifluoromethylation using the Langlois reagent (sodium trifluoromethanesulfinate) is a scalable and cost-effective method[3][4][10][11]. This reagent, in the presence of an oxidant like tert-butyl hydroperoxide, generates the trifluoromethyl radical which then reacts with the electron-deficient pyrimidine ring.
Reaction Mechanism:
Caption: Proposed radical trifluoromethylation mechanism.
Experimental Protocol: Selective Trifluoromethylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 2,6-dichloro-N,N-dimethylpyrimidin-4-amine | 192.04 | 5556-15-0 | Irritant |
| Sodium trifluoromethanesulfinate (Langlois Reagent) | 156.04 | 2926-29-6 | Stable solid |
| tert-Butyl hydroperoxide (70% in H₂O) | 90.12 | 75-91-2 | Oxidizer, can be explosive |
| Dichloromethane | 84.93 | 75-09-2 | Volatile, suspected carcinogen |
| Water | 18.02 | 7732-18-5 |
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dichloro-N,N-dimethylpyrimidin-4-amine (1.0 eq) and sodium trifluoromethanesulfinate (3.0 eq) in a mixture of dichloromethane and water.
-
Addition of Oxidant: To the stirred solution, add tert-butyl hydroperoxide (5.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 3-24 hours. The reaction progress should be monitored by HPLC or GC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to quench any remaining oxidant) and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Alternative Trifluoromethylation Method:
A copper-catalyzed trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) is also a viable option, particularly if the radical conditions are not suitable for other functional groups in more complex derivatives[1][12][13]. This method typically involves a copper(I) catalyst and a fluoride source to generate the active trifluoromethylating species.
Scale-Up Considerations:
-
Exothermicity: The addition of the oxidant can be exothermic. Careful control of the addition rate and adequate cooling are essential on a larger scale.
-
Gas Evolution: The reaction may evolve gases. Ensure the reaction vessel is adequately vented.
-
Safety with Peroxides: tert-Butyl hydroperoxide is a strong oxidizer and should be handled with care. Avoid contact with metals and other reducing agents.
-
Reagent Cost and Availability: For large-scale synthesis, the cost and availability of the trifluoromethylating reagent are critical factors. The Langlois reagent is generally more cost-effective than many other sources of the CF₃ group[14][15].
Safety and Handling
-
2,4,6-Trichloropyrimidine: This compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[2][3][4][5].
-
Dimethylamine: A 40% aqueous solution is flammable and corrosive. It should be handled in a fume hood, away from ignition sources. Protective gear is essential to prevent skin and eye contact[6][7][8].
-
Trifluoromethylating Agents: The safety precautions for trifluoromethylating agents vary depending on the specific reagent used. Always consult the Safety Data Sheet (SDS) for the chosen reagent. Peroxides like tert-butyl hydroperoxide require special handling and storage procedures to prevent accidental decomposition.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected separately. Neutralize acidic and basic waste streams before disposal.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Step 1: Low yield of mono-aminated product | Reaction temperature too high, leading to di-substitution. | Maintain a strict temperature of 0-5 °C during the addition and reaction. |
| Incorrect stoichiometry of dimethylamine. | Use a 1:1 molar ratio of dimethylamine to 2,4,6-trichloropyrimidine. | |
| Step 2: Incomplete trifluoromethylation | Inefficient generation of the trifluoromethyl radical. | Ensure the oxidant is active and used in the correct stoichiometric amount. Increase the reaction time or temperature moderately. |
| Poor solubility of reagents. | Ensure adequate agitation and consider using a co-solvent if necessary. | |
| Purification challenges | Co-elution of product and byproducts. | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The two-step synthesis of this compound from 2,4,6-trichloropyrimidine is a robust and scalable route for the production of this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity. The provided protocols and scale-up considerations offer a solid foundation for researchers and drug development professionals to successfully synthesize this compound on a larger scale.
References
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Douglas, J. J., et al. (2015). A scalable and operationally simple radical trifluoromethylation. Nature, 526(7572), 216-220. Available at: [Link]
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Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Available at: [Link]
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Ko, C. H., & Jamison, T. F. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. Available at: [Link]
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Douglas, J. J., et al. (2015). A scalable and operationally simple radical trifluoromethylation. ResearchGate. Available at: [Link]
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Ye, Y., & Sanford, M. S. (2012). Application of Langlois' Reagent in Trifluoromethylation Reactions. Synlett, 23(14), 2005-2006. Available at: [Link]
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IndiaMART. (n.d.). Langlois reagent or Sodium trifluoromethanesulfinate, Cas No.2926-29-6. Retrieved from [Link]
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Wang, F., Wang, D., Wan, X., & Wu, L. (2018). Progress in copper-catalyzed trifluoromethylation. Organic & Biomolecular Chemistry, 16(6), 850-879. Available at: [Link]
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Kappe, C. O., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 65(18), 5669-5679. Available at: [Link]
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Gutierrez, O., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University. Available at: [Link]
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Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition, 50(39), 9122-9126. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Retrieved from [Link]
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Grushin, V. V., & Marshall, W. J. (2006). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Angewandte Chemie International Edition, 45(44), 7392-7395. Available at: [Link]
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PubChemLite. (n.d.). 2,6-dichloro-n,n-dimethylpyrimidin-4-amine. Retrieved from [Link]
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ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
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Liu, T., & Shen, Q. (2012). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Angewandte Chemie International Edition, 51(13), 3213-3216. Available at: [Link]
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Yoshida, M., et al. (2015). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 5(118), 97261-97268. Available at: [Link]
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Kumar, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 87(11), 1239-1249. Available at: [Link]
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Nenajdenko, V. G., et al. (2011). The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. ResearchGate. Available at: [Link]
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Lin, T. S., & Prusoff, W. H. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV. Available at: [Link]
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Smith, S. M., & Buchwald, S. L. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 49(8), 1466-1478. Available at: [Link]
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Bravo, P., et al. (2000). Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. Tetrahedron Letters, 41(51), 10011-10014. Available at: [Link]
-
Shen, Q., et al. (2018). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules. The Journal of Organic Chemistry, 83(2), 738-746. Available at: [Link]
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Ma, J. A., & Cahard, D. (2004). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 104(12), 6119-6146. Available at: [Link]
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Lu, Y., et al. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available at: [Link]
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Kumar, S., et al. (2020). Synthesis of Trifluoromethyl Substituted Triphyrin, its Selective Reduction to Triphachlorin, and Stable Isomeric Triphabacter. ChemRxiv. Available at: [Link]
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Baklanov, M. V., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(11), 2828. Available at: [Link]
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Wang, Y., et al. (2024). Selective preparation of 5‐trifluoromethyl pyrimidine derivatives. ResearchGate. Available at: [Link]
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Zucca, C., et al. (2001). Regioselective solid-phase 4-amino-de-chlorination of 2,4,6-trichloropyrimidine by resin-supported N -potassium carbamates. Tetrahedron Letters, 42(6), 1033-1035. Available at: [Link]
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Application Notes and Protocols for Fluorinated Pyrimidines in Agrochemical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the applications of fluorinated pyrimidines in modern agrochemical research. This document offers detailed protocols and insights into the synthesis, bio-assay, and mode of action of this critical class of compounds, empowering researchers to accelerate their discovery and development pipelines.
Introduction: The Strategic Role of Fluorine in Pyrimidine-Based Agrochemicals
The introduction of fluorine into organic molecules has become a cornerstone of modern agrochemical design, and for good reason. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can dramatically enhance the biological activity, metabolic stability, and overall performance of a pesticide.[1][2][3] When incorporated into the pyrimidine scaffold, a privileged heterocycle in numerous bioactive compounds, these effects are often amplified, leading to the development of highly effective and selective herbicides, fungicides, and insecticides.[4]
Fluorination can influence a molecule's lipophilicity, altering its ability to penetrate biological membranes and reach its target site. Furthermore, the C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic degradation by enzymes such as cytochrome P450s. This increased metabolic stability often translates to a longer half-life in the target pest and improved field performance. The strategic placement of fluorine atoms can also modulate the acidity of nearby functional groups, which can be critical for binding to the target enzyme or receptor.[3]
This guide will delve into the practical applications of these principles, providing detailed protocols for the synthesis and evaluation of fluorinated pyrimidine agrochemicals.
Section 1: Herbicidal Applications of Fluorinated Pyrimidines
Fluorinated pyrimidines have emerged as a powerful class of herbicides, often targeting essential biological pathways in weeds. A notable mode of action for these compounds is the inhibition of key enzymes in amino acid or nucleotide biosynthesis.
Mode of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A groundbreaking development in herbicide science has been the identification of dihydroorotate dehydrogenase (DHODH) as the target for a new class of fluorinated pyrimidine-based herbicides.[1][5][6] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, and other vital cellular components.[7] Inhibition of DHODH leads to a depletion of the pyrimidine pool, arresting cell division and growth, ultimately causing weed death.[5][6]
Tetflupyrolimet is a prime example of a DHODH-inhibiting herbicide. Its mode of action was confirmed through a combination of genomic sequencing of resistant mutants, nutrient reversal experiments, and in vitro enzymatic assays.[1][5]
Figure 1: Mode of action of Tetflupyrolimet, a DHODH-inhibiting herbicide.
Protocol: Whole-Plant Herbicide Bioassay
This protocol outlines a robust method for assessing the herbicidal efficacy of fluorinated pyrimidine compounds on target weed species in a greenhouse setting.[2][8]
Materials:
-
Test compound (fluorinated pyrimidine)
-
Technical grade solvent (e.g., acetone, DMSO)
-
Surfactant (e.g., Tween 20)
-
Weed seeds (e.g., Lolium rigidum, Amaranthus retroflexus)
-
Susceptible crop seeds for selectivity testing (e.g., rice, wheat)
-
Potting mix
-
Pots or trays
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber
Procedure:
-
Seed Germination and Seedling Preparation:
-
Sow weed and crop seeds in pots or trays filled with potting mix.
-
Grow seedlings in a greenhouse under optimal conditions (e.g., 25°C, 16-hour photoperiod) until they reach the 2-3 leaf stage.[2]
-
-
Preparation of Herbicide Solution:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a series of dilutions to create a dose-response curve. A typical range would be from 0.1 to 1000 g active ingredient per hectare (g a.i./ha).
-
For each dilution, add a surfactant to the final spray solution at a concentration of 0.1-0.5% (v/v) to ensure proper leaf coverage.
-
-
Herbicide Application:
-
Calibrate the spray chamber to deliver a consistent volume of spray solution (e.g., 200 L/ha).
-
Place the pots with the seedlings in the spray chamber and apply the herbicide solutions evenly.
-
Include a negative control (spray solution with solvent and surfactant only) and a positive control (a commercial herbicide with a known mode of action).
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Assess the herbicidal effects at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Evaluate parameters such as visual injury (chlorosis, necrosis), growth inhibition (plant height, biomass), and mortality.
-
Calculate the GR50 (the dose required to cause a 50% reduction in growth) or LD50 (the dose required to cause 50% mortality) from the dose-response data.
-
Data Presentation:
| Compound | Target Weed | GR50 (g a.i./ha) | Crop Selectivity (Rice) |
| FP-H-01 | Lolium rigidum | 15.2 | Good |
| FP-H-02 | Amaranthus retroflexus | 8.7 | Excellent |
| Standard | Lolium rigidum | 25.0 | Moderate |
Section 2: Fungicidal Applications of Fluorinated Pyrimidines
Fluorinated pyrimidines are also prominent in the development of novel fungicides, targeting key fungal pathogens that threaten crop yields.
Mode of Action: Disruption of Fungal Cell Processes
Many pyrimidine-based fungicides act by interfering with essential cellular processes in fungi, such as protein synthesis or cell wall integrity. The anilinopyrimidine class of fungicides, for example, is known to inhibit the biosynthesis of methionine, an essential amino acid.
Protocol: In Vitro Antifungal Bioassay
This protocol describes a method for evaluating the in vitro fungicidal activity of fluorinated pyrimidine compounds against common plant pathogenic fungi.[9][10][11]
Materials:
-
Test compound (fluorinated pyrimidine)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Fungal cultures (e.g., Botrytis cinerea, Phomopsis sp.)[9][11]
-
Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Test Plates:
-
Dissolve the test compound in DMSO to create a stock solution.
-
Prepare a series of dilutions of the stock solution.
-
Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Prepare control plates with PDA and DMSO only.
-
-
Fungal Inoculation:
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each test and control plate.
-
-
Incubation and Evaluation:
-
Incubate the plates at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) for each compound.
-
Data Presentation:
| Compound | Botrytis cinerea EC50 (µg/mL) | Phomopsis sp. EC50 (µg/mL) |
| FP-F-01 | 12.5 | 18.2 |
| FP-F-02 | 5.8 | 9.1 |
| Pyrimethanil | 15.0 | 32.1[3] |
Section 3: Insecticidal Applications of Fluorinated Pyrimidines
Fluorinated pyrimidines have also been successfully developed as insecticides, often with novel modes of action that are effective against resistant pest populations.
Mode of Action: Ecdysone Titer Disruption
Benzpyrimoxan is a novel fluorinated pyrimidine insecticide that exhibits a unique mode of action. It disrupts the molting process in insects by interfering with the metabolism of ecdysone, the primary molting hormone. This leads to an abnormally high ecdysone titer during the molting process, causing incomplete ecdysis and ultimately, death of the insect nymph.
Figure 2: Mode of action of Benzpyrimoxan, an ecdysone titer disruptor.
Section 4: Synthesis Protocols for Fluorinated Pyrimidine Building Blocks and Agrochemicals
The synthesis of fluorinated pyrimidines often involves the construction of the pyrimidine ring from fluorinated precursors or the introduction of fluorine onto a pre-existing pyrimidine scaffold.
Protocol: Synthesis of 4,6-dichloro-5-formylpyrimidine
This protocol details the synthesis of a key intermediate used in the production of several fluorinated pyrimidine agrochemicals.[12]
Materials:
-
4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Ice
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Vilsmeier-Haack Reagent Formation:
-
In a round-bottom flask equipped with a stirrer and under an inert atmosphere, cool DMF on an ice bath.
-
Slowly add POCl₃ to the cooled DMF with stirring. Continue stirring for 1 hour at 0°C.
-
-
Reaction with 4,6-dihydroxypyrimidine:
-
To the Vilsmeier-Haack reagent, add 4,6-dihydroxypyrimidine portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
-
Reflux and Work-up:
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling, carefully pour the reaction mixture into ice water.
-
Extract the aqueous phase multiple times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Crystallization:
-
Crystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield pure 4,6-dichloro-5-formylpyrimidine.
-
Figure 3: General synthesis pathway for fluorinated pyrimidine agrochemicals.
Suzuki Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds and is widely employed in the synthesis of complex agrochemicals.[13][14][15] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.
General Protocol Outline:
-
Reactant Preparation: In a reaction vessel under an inert atmosphere, combine the aryl or heteroaryl halide, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture, perform an aqueous work-up to remove inorganic salts, and purify the product by column chromatography.
Conclusion
Fluorinated pyrimidines represent a highly valuable and versatile class of compounds in agrochemical research. Their unique properties, conferred by the strategic incorporation of fluorine, have led to the development of potent and selective herbicides, fungicides, and insecticides with novel modes of action. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in this exciting and impactful field. By understanding the principles of design, synthesis, and biological evaluation of fluorinated pyrimidines, the scientific community can continue to innovate and develop sustainable solutions for global food security.
References
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023-11-28). PubMed. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015-07-02). PMC. [Link]
-
Whole-Plant and Seed Bioassays for Resistance Confirmation. (2025-11-24). ResearchGate. [Link]
-
Whole-Plant and Seed Bioassays for Resistance Confirmation. (2015-02-23). Cambridge University Press & Assessment. [Link]
-
Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023-07-18). Washington State University. [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021-07-12). Frontiers in Chemistry. [Link]
-
A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023-11-21). PMC. [Link]
-
Dihydroorotate dehydrogenase as a herbicide target. (2023-12-12). PNAS. [Link]
-
Using a Plant Bioassay to Detect Herbicide Residue. (Date unavailable). University of Saskatchewan. [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021-07-12). PubMed. [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2012-08-20). PMC. [Link]
-
Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. (2019-01-01). ResearchGate. [Link]
-
Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity. (2022-06-07). Frontiers. [Link]
-
Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. (Date unavailable). Quick Company. [Link]
-
Synthesis of Potential Inhibitors Targeting Dihydroorotate Dehydrogenase as Herbicide Candidates. (2025-06-06). ACS Publications. [Link]
-
How to develop a efficient process of pesticide formulation for a specific agrochemical?. (2016-03-17). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025-03-29). YouTube. [Link]
-
Guidelines for preparing Agrochemical field trials in sugarcane. (Date unavailable). South African Sugarcane Research Institute. [Link]
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2007-08-20).
-
Suzuki-Miyaura cross-coupling: Practical Guide. (Date unavailable). Yoneda Labs. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (Date unavailable). Rose-Hulman Institute of Technology. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007-02-01). PMC. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (Date unavailable). University of California, San Diego. [Link]
- Method for producing 4,6-dichloro-5-fluoropyrimidine. (2004-09-22).
- Process for preparing 4,6-dichloro-pyrimidine. (1997-09-19).
-
Residue Chemistry Test Guidelines OPPTS 860.1500 Crop Field Trials. (Date unavailable). Regulations.gov. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (Date unavailable). OECD. [Link]
-
GUIDELINES FOR TRIALS PRIOR TO REGISTRATION OF CHEMICAL CONTROL AGENTS FOR USE ON TOBACCO: 1998. (Date unavailable). CORESTA. [Link]
-
Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. (2019-12-05). Patsnap. [Link]
- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (2002-07-16).
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (2005-09-28).
-
4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. (2025-08-10). ResearchGate. [Link]
Sources
- 1. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity [frontiersin.org]
- 12. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols for the Design and Synthesis of Bioactive Molecules from Pyrimidine Intermediates
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug development. Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) in DNA and RNA underscores its fundamental biological importance. This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine scaffold a "privileged structure" for the design of novel therapeutic agents. Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.
The synthetic accessibility of the pyrimidine ring allows for extensive structural modifications, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while substituents on the ring can be tailored to interact with specific biological targets, such as enzymes and receptors. This guide provides a comprehensive overview of the design principles, synthetic strategies, and biological evaluation of bioactive molecules derived from pyrimidine intermediates, tailored for researchers and scientists in drug discovery.
Strategic Approaches to the Synthesis of Pyrimidine Scaffolds
The construction of the pyrimidine core can be achieved through various synthetic routes, ranging from classical multicomponent reactions to modern, eco-friendly methodologies. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
I. The Biginelli Reaction: A Classic and Versatile Approach
The Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a highly efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This acid-catalyzed reaction has been a mainstay in pyrimidine synthesis for over a century due to its operational simplicity and the biological significance of its products.
Causality in Experimental Choices: The acidic catalyst is crucial for activating the aldehyde carbonyl group towards nucleophilic attack and for facilitating the dehydration steps. The choice of β-ketoester and aldehyde allows for the introduction of diverse substituents at positions 4 and 6 of the resulting pyrimidine ring, directly influencing the molecule's steric and electronic properties and, consequently, its biological activity.
Caption: Workflow of the Biginelli reaction for DHPM synthesis.
II. Synthesis from Chalcones: A Gateway to Diverse Pyrimidines
Chalcones, or α,β-unsaturated ketones, are versatile intermediates for the synthesis of a wide array of heterocyclic compounds, including pyrimidines. The reaction of chalcones with amidine-containing reagents like urea, thiourea, or guanidine hydrochloride provides a straightforward route to substituted pyrimidines.
Causality in Experimental Choices: The Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative is the standard method for preparing the chalcone precursor. This allows for the introduction of two different aromatic or heteroaromatic rings, significantly expanding the chemical space for structure-activity relationship (SAR) studies. The choice of the amidine reagent (urea, thiourea, or guanidine) determines the substituent at the 2-position of the pyrimidine ring (oxo, thioxo, or amino, respectively), which is a critical determinant of biological activity.
Caption: General workflow for the synthesis of pyrimidines from chalcone intermediates.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Pyrimidines from Chalcones
This protocol describes a rapid and efficient synthesis of pyrimidine derivatives using microwave irradiation, a green chemistry approach that often leads to shorter reaction times and higher yields.
Materials:
-
Substituted chalcone (1 mmol)
-
Urea (1 mmol)
-
Ethanol (10 mL, 95%)
-
Potassium hydroxide solution (40% aqueous, 10 mL)
-
Dilute hydrochloric acid
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, dissolve the substituted chalcone (1 mmol) and urea (1 mmol) in ethanol (10 mL).
-
Slowly add the 40% aqueous potassium hydroxide solution (10 mL) to the mixture with constant stirring.
-
Place the reaction vessel in the microwave synthesizer and irradiate at a power level of 210 W for 7-10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water and neutralize with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.
Self-Validation: The purity of the synthesized compound should be confirmed by TLC and its melting point. The structure should be unequivocally confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Synthesis of Dihydropyrimidones via the Biginelli Reaction
This protocol outlines the classical Biginelli reaction for the synthesis of dihydropyrimidones.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (25 mL).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water, and the product will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Self-Validation: The synthesized dihydropyrimidinone should be characterized by its melting point and spectroscopic data (IR, ¹H-NMR, ¹³C-NMR, and MS) to confirm its structure and purity.
Biological Evaluation: Screening for Antimicrobial Activity
A common application of novel pyrimidine derivatives is in the discovery of new antimicrobial agents. The following protocol describes a standard method for evaluating the antibacterial activity of synthesized compounds.
Protocol 3: In Vitro Antibacterial Screening using the Disk Diffusion Method
Materials:
-
Synthesized pyrimidine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Nutrient agar plates
-
Sterile filter paper discs
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare solutions of the synthesized compounds and the standard antibiotic in DMSO at a specific concentration (e.g., 100 µg/mL).
-
Prepare bacterial inoculums and spread them evenly onto the surface of the nutrient agar plates.
-
Impregnate sterile filter paper discs with the solutions of the test compounds and the standard antibiotic. A disc impregnated with DMSO serves as a negative control.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Data Presentation:
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Test Compound 1 | 100 | Value | Value |
| Test Compound 2 | 100 | Value | Value |
| Ciprofloxacin | 100 | Value | Value |
| DMSO | - | 0 | 0 |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. SAR studies are crucial for optimizing lead compounds and designing more potent and selective drugs.
Key SAR Observations:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings attached to the pyrimidine core has been shown to enhance antimicrobial and anticancer activities.
-
Lipophilicity: The lipophilicity of the molecule, influenced by the substituents, plays a significant role in its ability to cross cell membranes and reach its target.
-
Substituents at the 2-position: The nature of the substituent at the 2-position (e.g., amino, oxo, or thioxo) can dramatically alter the biological activity profile. For instance, 2-aminopyrimidines are common scaffolds for kinase inhibitors.
Caption: Relationship between pyrimidine structure and biological activity.
Analytical and Spectroscopic Characterization
The unambiguous structural elucidation of synthesized pyrimidine derivatives is paramount. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR reveals the carbon framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as C=O (carbonyl), N-H (amine), and C=N (imine) stretching vibrations.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and can offer structural information through fragmentation patterns.
Caption: Workflow for the purification and characterization of synthesized pyrimidines.
Conclusion
The pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The synthetic versatility of this heterocyclic system, coupled with its proven track record in a multitude of approved drugs, ensures its continued importance in the quest for new and improved therapeutic agents. By understanding the principles of design, employing efficient synthetic strategies, and conducting thorough biological and analytical evaluations, researchers can unlock the full potential of pyrimidine intermediates in drug discovery.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
- Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. (2018-02-08).
- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023-04-12).
- Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity - SciSpace.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023-01-01).
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity - International Journal of Pharmaceutical Sciences.
- Synthesis and antibacterial properties of pyrimidine derivatives - PubMed.
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Welcome to the technical support center for the synthesis of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The information provided herein is based on established synthetic routes and troubleshooting strategies derived from experimental data and peer-reviewed literature.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is typically achieved through a two-step process. The first step involves the chlorination of a pyrimidine precursor to yield 4,6-dichloro-2-(trifluoromethyl)pyrimidine. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) with dimethylamine.
While the synthesis is generally robust, achieving high yield and purity can be challenging. Common issues include incomplete reactions, formation of isomeric and di-substituted byproducts, and difficulties in purification. This guide provides a structured approach to troubleshooting these and other issues you may encounter.
II. Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific problems that may arise during your experiments.
Step 1: Synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidine
Question 1: My chlorination of 2-(trifluoromethyl)pyrimidine-4,6-diol is incomplete, and I'm getting a low yield of the dichloro intermediate. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the chlorination step are often due to insufficient reactivity of the chlorinating agent, suboptimal reaction conditions, or the quality of the starting material. Here are some key factors to consider:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[1] In some cases, using triphosgene in a suitable solvent like dichloroethane can be an alternative.
-
Reaction Temperature and Time: The reaction typically requires heating to reflux. A common protocol involves refluxing at 110-120°C for 6-8 hours.[1] Insufficient heating or shorter reaction times may lead to incomplete conversion. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
Use of a Catalyst: The addition of a catalyst such as N,N-diethylaniline or N,N-dimethylaniline can significantly improve the reaction rate and yield.[1][2]
-
Purity of Starting Material: Ensure that your 2-(trifluoromethyl)pyrimidine-4,6-diol is pure and dry. The synthesis of this starting material from malonamide and ethyl trifluoroacetate can sometimes result in impurities that may interfere with the chlorination step.[3]
-
Work-up Procedure: Proper work-up is critical to isolate the product. Excess POCl₃ should be carefully removed, often by distillation, to obtain the desired intermediate.[1]
Experimental Protocol: Synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidine
-
To a stirred suspension of 2-(trifluoromethyl)pyrimidine-4,6-diol in phosphorus oxychloride (POCl₃), add N,N-diethylaniline as a catalyst.
-
Heat the reaction mixture to reflux at 110-120°C and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
The residue, which is the crude 4,6-dichloro-2-(trifluoromethyl)pyrimidine, can be used in the next step, or purified further by vacuum distillation or chromatography if necessary.
Table 1: Troubleshooting Low Yield in Chlorination Step
| Observation | Potential Cause | Recommended Action |
| Incomplete conversion (starting material remains) | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor by TLC. |
| Inactive chlorinating agent. | Use fresh, high-purity POCl₃. | |
| Absence or insufficient amount of catalyst. | Add N,N-diethylaniline or N,N-dimethylaniline. | |
| Low isolated yield after work-up | Inefficient removal of excess POCl₃. | Ensure complete removal of POCl₃ by distillation. |
| Product loss during work-up. | Optimize extraction and purification steps. |
Step 2: Synthesis of this compound
Question 2: I am observing the formation of a significant byproduct during the amination of 4,6-dichloro-2-(trifluoromethyl)pyrimidine with dimethylamine. How can I improve the regioselectivity and minimize side reactions?
Answer:
The amination of 4,6-dichloro-2-(trifluoromethyl)pyrimidine is generally regioselective for the 4-position due to the electronic effect of the trifluoromethyl group.[1] However, the formation of the isomeric 2-amino product and the di-substituted product can occur under certain conditions.
-
Regioselectivity: The chlorine atom at the 4-position is more activated towards nucleophilic attack than the one at the 6-position. This selectivity is a key feature of this reaction.
-
Di-substitution: The primary byproduct of concern is the di-substituted pyrimidine, where both chlorine atoms are replaced by dimethylamine. This can be minimized by controlling the stoichiometry of the reactants. Using a slight excess (1.1-1.5 equivalents) of dimethylamine is often sufficient to drive the reaction to completion without significant di-substitution.[1]
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. Non-nucleophilic bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are commonly used.[1][4] Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are suitable for this reaction.[1][4]
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures, ranging from room temperature to 100°C or higher, depending on the specific conditions.[1][4] Lowering the temperature may help to improve selectivity if isomeric byproduct formation is an issue, though it may also slow down the reaction rate.
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Question 3: My final product is difficult to purify. What are the common impurities and what are the best purification methods?
Answer:
Purification challenges often arise from the presence of unreacted starting material, the di-substituted byproduct, or other minor impurities.
-
Common Impurities:
-
Unreacted 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
-
4,6-bis(dimethylamino)-2-(trifluoromethyl)pyrimidine (di-substituted product).
-
Isomeric amination products (less common).
-
-
Purification Strategies:
-
Column Chromatography: This is a very effective method for separating the desired product from impurities. Common solvent systems include ethyl acetate/n-hexane or dichloromethane/methanol gradients.[4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective way to improve purity. The choice of solvent will depend on the solubility of the product and impurities.
-
Acid-Base Extraction: An aqueous acid wash can be used during the work-up to remove any unreacted dimethylamine and the basic di-substituted byproduct, although the desired product is also basic and may be partially extracted. Careful pH control is necessary.
-
Table 2: Typical Conditions for Amination of 4,6-dichloro-2-(trifluoromethyl)pyrimidine
| Amine | Base | Solvent | Temperature | Yield | Reference |
| Aqueous Ammonia | - | NMP | 100°C | 70-80% | [1] |
| Benzylamine | K₂CO₃ | MeCN | Room Temp. | 60% | [4] |
| 4-(2-aminoethyl)phenol | K₂CO₃ | MeCN | Room Temp. | 47% | [4] |
| 2-([1,1'-biphenyl]-4-yl)ethan-1-amine | Et₃N | MeCN/DMF | 82°C | 50% | [4] |
Note: While these examples use different amines, the conditions provide a good starting point for optimization with dimethylamine.
III. Experimental Protocols
Detailed Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine in a suitable polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.). To this suspension, add dimethylamine (typically as a solution in a solvent like THF or as a gas, 1.1-1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and 80°C. The optimal temperature will depend on the solvent and should be determined by monitoring the reaction.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow.
IV. References
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - Refubium - Freie Universität Berlin. (n.d.). Retrieved January 19, 2026, from [Link]
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists | Acta Pharmaceutica. (n.d.). Retrieved January 19, 2026, from [Link]
-
CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents. (n.d.). Retrieved January 19, 2026, from
Sources
Technical Support Center: Purification of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Welcome to the technical support center for the purification of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 866648-53-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in a highly pure form. The unique electronic properties imparted by the trifluoromethyl group and the reactive chlorine atom make this compound a valuable intermediate in medicinal chemistry.[1] However, these same features can present challenges during purification. This resource aims to address these challenges head-on, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns that arise during the purification of this compound.
Q1: My crude material is a dark, oily residue. Is this normal, and what is the best initial purification step?
A1: It is not uncommon for the crude product of pyrimidine synthesis to be an oil or a dark solid, especially if the reaction has been heated for an extended period. This coloration is often due to the formation of polymeric side products or other colored impurities. The first and often most effective step is to attempt trituration or recrystallization from a suitable solvent system. This can often crash out the desired product as a solid, leaving many of the colored impurities in the mother liquor. A good starting point for solvent screening would be a hexane/ethyl acetate or a diethyl ether/pentane system.
Q2: I'm seeing multiple spots on my TLC, even after initial purification. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate is a common issue in pyrimidine synthesis.[2] Common impurities can include:
-
Unreacted starting materials: Such as the dichlorinated pyrimidine precursor.
-
Isomeric products: Depending on the synthetic route, substitution at other positions on the pyrimidine ring can occur.
-
Hydrolysis products: The chloro group can be susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures, leading to the corresponding hydroxyl-pyrimidine.
-
Over-alkylation products: If the reaction conditions are not carefully controlled, the dimethylamine may react further.
Q3: My compound seems to be degrading on the silica gel column. What's happening and how can I prevent it?
A3: The amine group in this compound can interact with the acidic surface of standard silica gel, leading to peak tailing and in some cases, degradation.[1] The trifluoromethyl group can also activate the molecule towards nucleophilic attack. To mitigate this, consider the following:
-
Neutralized silica gel: Pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% in the eluent) can neutralize the acidic sites.
-
Alumina: Using neutral or basic alumina as the stationary phase can be a good alternative to silica gel.
-
Reverse-phase chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective purification method.
Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting for specific purification challenges.
Scenario 1: Low Recovery After Column Chromatography
Problem: You've performed column chromatography, but the yield of the purified product is significantly lower than expected.
Causality: Low recovery can stem from several factors. The compound may be irreversibly binding to the stationary phase, co-eluting with impurities, or degrading during the process. The polarity of the eluent might also be insufficient to elute the product effectively.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low recovery during column chromatography.
Scenario 2: Product is Contaminated with a Close-Running Impurity
Problem: A persistent impurity is co-eluting with your product, making it difficult to achieve high purity by standard chromatography.
Causality: This often occurs when an impurity has a very similar polarity and chemical structure to the desired product. This could be an isomer or a closely related byproduct of the synthesis.
Troubleshooting Strategies:
| Strategy | Description | Rationale |
| Change Eluent System | If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system. | Different solvent systems can alter the selectivity of the separation by engaging in different types of intermolecular interactions with the compounds and the stationary phase. |
| Recrystallization | Attempt to recrystallize the impure material from a variety of solvents. | Even small differences in the crystal lattice energy between the product and the impurity can be exploited to achieve separation. |
| Derivative Formation | If the impurity has a reactive functional group that your product lacks (or vice versa), you can selectively react the impurity to form a new compound with a very different polarity, which can then be easily separated. | This is a more advanced technique but can be very effective for challenging separations. |
| Preparative HPLC | If all else fails, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography. | The smaller particle size of the stationary phase in HPLC allows for much more efficient separations. |
Experimental Protocols
Here are detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization
This method is ideal for removing impurities with significantly different solubilities than the target compound.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, dissolve a small amount of the crude material in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).
-
Cooling and Crystal Formation: Allow the solutions to cool slowly to room temperature, and then place them in an ice bath. Observe which solvent system yields the best crystals with the least amount of colored supernatant.
-
Bulk Recrystallization: Dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 0-4 °C.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography
This is the workhorse technique for purifying a wide range of organic compounds.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Carefully pour the slurry into the column, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Eluent System Selection Guide:
| Polarity of Impurities | Recommended Starting Eluent System |
| Less Polar | Hexane/Ethyl Acetate |
| More Polar | Dichloromethane/Methanol |
| Aromatic Impurities | Toluene/Ethyl Acetate |
References
Sources
Technical Support Center: Optimizing Coupling Reactions with 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of palladium-catalyzed cross-coupling reactions with this specific substrate. Our focus is on providing practical, field-proven insights to optimize your reaction conditions and overcome common experimental hurdles.
Understanding Your Substrate: Key Characteristics
Before diving into troubleshooting, it's crucial to understand the electronic and steric properties of this compound. This electron-deficient heterocyclic halide presents a unique set of challenges and opportunities in cross-coupling chemistry.
-
Electron-Deficient Pyrimidine Ring: The presence of two nitrogen atoms and a potent electron-withdrawing trifluoromethyl group makes the C6-Cl bond susceptible to oxidative addition, a key step in many palladium-catalyzed coupling reactions.[1]
-
Potential for Catalyst Inhibition: The pyrimidine nitrogens can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[2] This necessitates the careful selection of supporting ligands to maintain catalytic activity.
-
Steric Hindrance: The N,N-dimethylamino group at the C4 position introduces some steric bulk, which can influence the approach of the catalyst and coupling partner.
-
Susceptibility to Hydrolysis: Under certain basic conditions, chloropyrimidines can be prone to hydrolysis, leading to the formation of the corresponding pyrimidinone as a side product.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address problems you may encounter during your experiments.
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction with this compound is resulting in very low or no conversion to the desired product. What are the primary troubleshooting steps?
Answer: Low or no product yield is a common issue in palladium-catalyzed cross-coupling reactions.[5] A systematic approach to troubleshooting is essential. Here are the initial checkpoints:
-
Verify Reagent and Solvent Integrity:
-
Moisture and Oxygen Sensitivity: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to the formation of inactive palladium black.[2] Ensure all solvents are anhydrous and properly degassed. Maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Reagent Purity: Impurities in your starting materials, particularly the coupling partner (e.g., boronic acid), can poison the catalyst.[2] Boronic acids, for instance, can undergo protodeboronation, especially at elevated temperatures.[6]
-
-
Assess Catalyst and Ligand Activity:
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), it requires in situ reduction to the active Pd(0) species.[5] Inefficient reduction can stall the catalytic cycle. Consider using a pre-formed Pd(0) source or a more advanced precatalyst system like a palladacycle (e.g., G3 or G4 precatalysts) for more reliable generation of the active catalyst.[7]
-
Ligand Selection: The choice of ligand is critical for both catalyst stability and activity, especially with electron-deficient heteroaryl chlorides.[8][9] For your substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or tBu₃P) are often a good starting point as they promote the challenging oxidative addition step and can mitigate catalyst inhibition by the pyrimidine nitrogens.[10][11][12]
-
-
Reaction Parameters:
-
Temperature: If the reaction is sluggish, a moderate increase in temperature can be beneficial. However, be mindful of potential substrate or product degradation at excessively high temperatures.
-
Concentration: Running reactions at very low concentrations can sometimes slow down the desired catalytic turnover.
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?
Answer: The formation of side products can often provide clues about what is going wrong in your reaction. Common side products include homocoupling of the coupling partner and hydrolysis of the starting material.
-
Homocoupling: The formation of a biaryl product from your boronic acid (in a Suzuki coupling) or a bi-amine from your amine coupling partner is often a result of oxygen in the reaction mixture.[10] Rigorous degassing of your solvents and reaction vessel is the primary solution.
-
Hydrolysis: The appearance of 6-hydroxy-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine indicates that your starting material is undergoing hydrolysis. This can be caused by:
-
Strongly Basic/Aqueous Conditions: While some water is often beneficial in Suzuki couplings, an excess, especially in combination with a strong base and high temperatures, can promote hydrolysis of the chloropyrimidine.[3][4]
-
Mitigation Strategies:
-
Consider using anhydrous conditions with a base like K₃PO₄ or CsF if hydrolysis is a major issue.[10]
-
For Suzuki reactions requiring an aqueous base, use the minimum necessary amount of water and a milder base like K₂CO₃ or NaHCO₃.[13][14]
-
Keep reaction times and temperatures to the minimum required for full conversion.
-
-
-
Protodehalogenation: The replacement of the chlorine atom with a hydrogen atom on your pyrimidine ring is another possible side reaction. This can sometimes occur through competitive pathways within the catalytic cycle. Optimizing the ligand and base combination can often suppress this side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?
A1: For a Suzuki-Miyaura coupling of this compound with an arylboronic acid, a good starting point would be:
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) or a palladacycle precatalyst (e.g., XPhos-Pd-G3, 2.5 mol%) | Palladacycles offer reliable generation of the active Pd(0) catalyst.[7] |
| Ligand | XPhos or SPhos (5 mol%) | Bulky, electron-rich ligands are effective for coupling with electron-deficient aryl chlorides.[10][11] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ is a good choice for anhydrous conditions, while K₂CO₃ is a standard for aqueous systems.[10][13] |
| Solvent | Dioxane/H₂O (10:1), Toluene, or 2-MeTHF | Dioxane and toluene are common solvents for Suzuki couplings. 2-MeTHF is a greener alternative.[10] |
| Temperature | 80-110 °C | A good starting range to ensure sufficient reaction rate without causing degradation. |
Q2: I want to perform a Buchwald-Hartwig amination. What conditions should I try first?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[15][16] For coupling an amine with your substrate, consider the following conditions:
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) or a suitable precatalyst | Provides a source of Pd(0). |
| Ligand | A Buchwald-type biaryl phosphine ligand (e.g., RuPhos, BrettPhos) (4 mol%) | These ligands are highly effective for a broad range of amine couplings.[12] |
| Base | NaOtBu or K₃PO₄ (1.5-2 equivalents) | A strong, non-nucleophilic base is typically required.[16] |
| Solvent | Toluene or Dioxane | Common anhydrous solvents for this transformation. |
| Temperature | 90-110 °C | To drive the reaction to completion. |
Q3: Is a Sonogashira coupling feasible with this chloro-pyrimidine?
A3: Yes, a Sonogashira coupling to form a C-C triple bond should be feasible, although chloro-heterocycles can be more challenging than their bromo or iodo counterparts. The electron-withdrawing nature of your substrate should facilitate the oxidative addition step. Key considerations include:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditional for Sonogashira reactions.
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand for this reaction.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, which also often serves as the solvent.
-
Temperature: Reactions are often run at temperatures ranging from room temperature to moderate heating.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are excellent methods for monitoring the consumption of your starting material and the formation of the product.[17] Taking time points can help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Visualizing the Process
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
Generalized Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
Technical Support Center: Troubleshooting Reactions of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Welcome to the technical support center for 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this highly functionalized pyrimidine building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve challenges in your synthetic routes.
The unique electronic architecture of this molecule—featuring an electron-withdrawing trifluoromethyl group at C2, an electron-donating dimethylamino group at C4, and a reactive chloro-leaving group at C6—presents both opportunities for diverse functionalization and potential challenges. This guide is structured in a question-and-answer format to directly address common issues encountered during palladium-catalyzed cross-coupling reactions, which are the most prevalent transformations for this substrate class.
Section 1: Understanding the Reactivity of Your Substrate
Question 1: Why is my this compound unreactive or sluggish in cross-coupling reactions compared to other aryl chlorides?
Answer: The reactivity of your substrate is a delicate balance of competing electronic effects. The pyrimidine ring itself is π-deficient, which generally makes it more reactive towards the oxidative addition step in palladium-catalyzed cross-coupling compared to a typical chlorobenzene. However, the substituents on your specific pyrimidine play a crucial role:
-
Activating Effect: The trifluoromethyl group (-CF₃) at the C2 position is a strong electron-withdrawing group. This effect decreases the electron density of the pyrimidine ring, making the C-Cl bond more susceptible to oxidative addition by the palladium(0) catalyst.
-
Deactivating Effect: Conversely, the N,N-dimethylamino group (-NMe₂) at the C4 position is a strong electron-donating group. It increases the electron density of the ring through resonance, which can make the oxidative addition of the C-Cl bond more difficult.
The interplay of these opposing forces can lead to a nuanced reactivity profile. If your reaction is failing, it's possible that the deactivating effect of the dimethylamino group is dominant under your current conditions, making the C-Cl bond more challenging to activate than anticipated for a heteroaryl chloride.
Additionally, the nitrogen atoms within the pyrimidine ring can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes. This is a known challenge when working with nitrogen-containing heterocycles.[1]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are the workhorses for functionalizing the C6 position of your pyrimidine. The following sections address common failure modes for each.
Suzuki-Miyaura Coupling Failures
Question 2: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing no product formation or very low conversion. What are the likely causes?
Answer: Low or no conversion in a Suzuki-Miyaura coupling of this substrate is a common issue, often related to the challenging nature of activating the C-Cl bond. Here is a systematic approach to troubleshooting:
1. The Catalytic System is Suboptimal: Chloropyrimidines, especially electron-rich variants, require a highly active catalytic system.
-
Palladium Source: While Pd(PPh₃)₄ can be effective, it may not be sufficiently active. Consider using a more robust palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a specialized ligand.
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for activating C-Cl bonds. You should employ bulky, electron-rich phosphine ligands that are known to promote the challenging oxidative addition step.[1][2] A screening of ligands is highly recommended.
Table 1: Recommended Catalyst and Ligand Systems for Suzuki Coupling of Chloropyrimidines
| Palladium Source (mol%) | Ligand (mol%) | Rationale |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | A widely successful combination for challenging aryl chlorides.[2] |
| Pd(OAc)₂ (2-5%) | SPhos (4-10%) | Another robust system known for high activity with chloro-heterocycles.[1] |
| PdCl₂(dppf) (3-5%) | - | Can be effective, but may require higher temperatures. |
| Pd(PPh₃)₄ (5-10%) | - | A common starting point, but often less effective for this substrate class.[3] |
2. Inappropriate Base or Solvent: The base and solvent system is crucial for an efficient transmetalation step.
-
Base Selection: A common cause of failure is an inappropriate base. For chloropyrimidines, stronger bases are often required. K₃PO₄ and Cs₂CO₃ are generally more effective than Na₂CO₃. The base must be finely powdered and anhydrous.
-
Solvent System: A mixture of a non-polar solvent like 1,4-dioxane or toluene with a small amount of water is often beneficial, as water can aid in the dissolution of the base and facilitate the catalytic cycle. However, excess water can promote unwanted side reactions.
3. Reaction Conditions are Too Mild: Due to the factors mentioned in Question 1, more forcing conditions are often necessary.
-
Temperature: Reactions are typically run at elevated temperatures, often in the range of 80-120 °C. If you are running your reaction at a lower temperature, a gradual increase may be necessary.
-
Reaction Time: These reactions can be slow. Ensure you are monitoring the reaction over a sufficient period (e.g., 12-24 hours) by TLC or LC-MS before concluding that it has failed.
Question 3: My Suzuki-Miyaura reaction is producing byproducts. I see a peak corresponding to the starting material with the chlorine replaced by hydrogen (hydrodehalogenation) and a biphenyl product from the boronic acid homocoupling. How can I minimize these?
Answer: The formation of these byproducts indicates that the desired cross-coupling pathway is competing with unproductive side reactions.
-
Hydrodehalogenation: This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.
-
Troubleshooting:
-
Ensure a strictly inert atmosphere (argon or high-purity nitrogen) to exclude moisture and oxygen.
-
Use high-purity, anhydrous solvents. Some solvents can act as hydride donors.
-
The choice of base can influence this side reaction.
-
-
-
Protodeboronation: This is the reaction of the boronic acid with a proton source, leading to the corresponding arene.
-
Troubleshooting:
-
Use fresh, high-purity boronic acid. Boronic acids can degrade upon storage.
-
Avoid overly harsh basic conditions or prolonged reaction times at high temperatures, which can accelerate this process.[3]
-
-
-
Homocoupling of Boronic Acid: This typically arises from the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.
-
Troubleshooting:
-
Thoroughly degas your solvents and the reaction mixture before heating. This can be done by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
-
Below is a workflow to guide your troubleshooting process for a failed Suzuki-Miyaura coupling:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Failures
Question 4: I am trying to couple a primary or secondary amine to my chloropyrimidine using Buchwald-Hartwig amination and I'm getting poor results. What should I investigate first?
Answer: Similar to the Suzuki-Miyaura coupling, the success of a Buchwald-Hartwig amination on this substrate is highly dependent on the catalytic system and reaction conditions.
1. Inadequate Catalyst System: The C-Cl bond activation is often the rate-limiting step.
-
Palladium Source and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand is essential. Ligands such as Xantphos, Josiphos, or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often required for the amination of heteroaryl chlorides.[4]
-
Catalyst Loading: For challenging substrates, you may need to increase the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.
2. Incorrect Base Selection: A strong, non-nucleophilic base is required.
-
Common Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these reactions. Potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.
-
Base Sensitivity: Be aware that if your amine coupling partner or the product is base-sensitive, you may need to screen weaker bases like K₃PO₄ or Cs₂CO₃, which will likely necessitate a more active catalyst system and higher temperatures.
3. Reaction Environment: These reactions are highly sensitive to air and moisture.
-
Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.
-
Solvent Purity: Use anhydrous, degassed solvents. Common solvents include toluene, 1,4-dioxane, and THF.
Question 5: I am observing hydrodehalogenation of my starting material in my Buchwald-Hartwig reaction. How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.
-
Optimize Ligand: The choice of ligand can influence the rate of reductive elimination. Screening different bulky phosphine ligands can sometimes favor the desired C-N bond formation.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to push the equilibrium towards the desired coupling product.
-
Ensure Anhydrous Conditions: Traces of water can exacerbate hydrodehalogenation. Ensure all reagents, solvents, and glassware are scrupulously dry.
The following diagram illustrates the key decision points in troubleshooting a Buchwald-Hartwig amination:
Caption: Key troubleshooting steps for failed Buchwald-Hartwig amination.
Section 3: General FAQs and Protocols
Question 6: My starting material or product appears to be degrading under the reaction conditions. What could be the cause?
Answer: While the pyrimidine core is generally robust, the substituents can be liable under certain conditions.
-
Hydrolysis: Under strongly basic conditions, particularly with aqueous bases at high temperatures, the C6-chloro group can undergo nucleophilic aromatic substitution with hydroxide to form the corresponding 6-hydroxypyrimidine (a pyrimidone). If you suspect this is occurring, consider using an anhydrous base or minimizing the amount of water in your reaction.
-
Reaction with Amine Reagents: In Buchwald-Hartwig aminations, ensure your amine is not acting as a nucleophile at other positions on the ring, although the C6 position is the most activated for substitution.
Question 7: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling with this compound?
Answer: The following protocol is a robust starting point based on successful couplings of similar electron-rich chloropyrimidines.[3][5] Optimization may be required for your specific boronic acid.
Baseline Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered anhydrous K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or high-purity nitrogen. Repeat this process three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Question 8: What is a good starting point for a Buchwald-Hartwig amination with this substrate?
Answer: The following is a general protocol that has shown success with challenging heteroaryl chlorides.[4][6]
Baseline Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add to an oven-dried Schlenk tube the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
By systematically addressing the potential points of failure outlined in this guide, from the fundamental reactivity of the substrate to the specifics of the catalytic cycle, you will be well-equipped to troubleshoot and optimize your reactions involving this compound.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (2025). Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. (2025). Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2009). J. Heterocyclic Chem.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2006). Request PDF.
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Managing Impurities in the Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation during the synthesis of this critical class of heterocyclic compounds. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you identify, control, and mitigate impurities in your reactions, ensuring the integrity and purity of your target molecules.
Section 1: Troubleshooting Common Impurities in Pyrimidine Synthesis
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Unexpected Side Products in Biginelli Reactions
Question: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?
Answer:
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP)[1]. This impurity arises from a competing reaction pathway where two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures[1].
Causality and Mitigation Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. By lowering the reaction temperature, you can significantly reduce the formation of the DHP byproduct[1].
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experimenting with different Lewis or Brønsted acids may favor the desired pyrimidine synthesis.
-
Order of Addition: Adding the urea to the reaction mixture last can sometimes minimize its decomposition into ammonia, thereby suppressing the formation of the DHP byproduct[1].
Question: I'm observing a significant amount of unreacted starting materials in my Biginelli reaction, leading to a low yield. What are the likely causes and solutions?
Answer:
Low conversion in a Biginelli reaction can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity[2].
Troubleshooting Workflow:
Sources
Technical Support Center: Overcoming Solubility Challenges with 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As a valued member of the research community, you are likely working with advanced intermediates that, while promising, present unique handling challenges. One such molecule is 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 866648-53-5). Its trifluoromethyl-substituted pyrimidine core makes it an excellent building block for novel therapeutics and materials, yet this same structure is the source of its most common experimental hurdle: poor solubility.[1]
This guide is designed to move beyond simple protocol recitation. It provides a framework for understanding and systematically overcoming the solubility issues associated with this compound in common synthetic applications. We will explore the underlying chemical principles and provide robust, field-tested strategies to ensure your reactions proceed efficiently and reproducibly.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in common organic solvents?
A1: The limited solubility of this compound is a direct consequence of its unique molecular architecture. Several factors contribute to this behavior:
-
High Crystal Lattice Energy: The molecule possesses a planar, rigid pyrimidine core. This planarity promotes efficient packing in the solid state, leading to a highly stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces and dissolve the solid.
-
The "Fluorine Effect": The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that is crucial for the compound's utility in enhancing metabolic stability in drug candidates.[1][2] However, it also creates a highly polarized, electron-deficient ring system without offering sites for hydrogen bonding. While the C-F bonds are polar, the overall CF3 group is highly lipophilic and does not interact favorably with many common polar or non-polar solvents, a phenomenon often observed with fluorinated compounds.[3][4]
-
Lack of Hydrogen Bond Donors: The molecule has no hydrogen bond donors (like -OH or -NH2 groups), limiting its ability to form strong, solubilizing interactions with protic solvents like alcohols.
Understanding these factors is the first step in devising an effective solubilization strategy. The goal is not just to dissolve the compound but to do so in a solvent system that is fully compatible with the downstream reaction chemistry.
Part 2: Troubleshooting Guide for Cross-Coupling Reactions
Poor solubility is most acutely felt during cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are the primary applications for this substrate. A stalled reaction with a significant amount of undissolved starting material is a classic symptom.
Q2: My Suzuki-Miyaura coupling is failing. I see my starting material sitting at the bottom of the flask, even at reflux. What is the best course of action?
A2: This is a common and solvable issue. A multi-faceted approach focusing on the solvent, temperature, and reaction components is required. Do not simply increase the temperature without considering the stability of your reagents, particularly the boronic acid.[5][6]
A systematic approach is critical. Begin with the least disruptive changes first.
Caption: General workflow for a Buchwald-Hartwig amination with a poorly soluble substrate.
-
Glovebox Setup (Recommended): In an inert atmosphere glovebox, add this compound (1.0 eq.), the amine coupling partner (1.1 eq.), Sodium tert-butoxide (NaOtBu, 1.3 eq.), a palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), and a suitable ligand (e.g., XPhos, 4.4 mol%) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (to ~0.1 M).
-
Sealing and Heating: Seal the vessel, remove it from the glovebox, and heat to 100 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction to completion. Upon cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water, separate the layers, and wash the organic layer with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
By systematically applying these principles and protocols, you can transform the challenge of poor solubility from a reaction stopper into a manageable experimental parameter, unlocking the full synthetic potential of this compound.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Joshi, R. D., et al. (2020). Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Sytnik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
-
Reddit r/Chempros. (2023). Problems with Suzuki coupling. [Link]
-
PubChem. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine. [Link]
-
Sci-Hub. Buchwald-Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. [Link]
-
MDPI. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
Reddit r/Chempros. (2021). Help needed with unreproducible Suzuki coupling. [Link]
-
WordPress. Specific Solvent Issues with Fluorination. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]
-
MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
ResearchGate. (2010). Convenient Electrophilic Fluorination of Functionalized Aryl and Heteroaryl Magnesium Reagents. [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
Beilstein Journals. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. [Link]
-
ResearchGate. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
Exclusive Chemistry Ltd. 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)-2-pyrimidinamine. [Link]
-
ChemWhat. (6-CHLORO-2-TRIFLUOROMETHYLPYRIMIDIN-4-YL)DIMETHYL-AMINE CAS#: 866648-53-5. [Link]
-
ResearchGate. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. [Link]
-
ResearchGate. (1961). Studies on Fluorinated Pyrimidines. [Link]
-
Revue Roumaine de Chimie. (2017). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
Chemical Communications (RSC Publishing). (2015). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. [Link]
-
PMC (NIH). (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]
-
PMC (NIH). (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. [Link]
-
PMC (NIH). (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges presented by this substrate.
The structure of this compound presents a distinct set of challenges for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the powerful electron-withdrawing trifluoromethyl group, can significantly impact the catalytic cycle.[1][2] Furthermore, the presence of multiple nitrogen atoms can lead to catalyst inhibition through coordination with the palladium center.[3][4] This guide will provide a systematic approach to overcoming these hurdles.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound, offering causative explanations and actionable solutions.
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction with this compound is resulting in low or no conversion to the desired product. What are the primary troubleshooting steps?
Answer: When faced with low or no product yield, a methodical investigation of the reaction parameters is essential. The unique electronic and structural features of this substrate often require careful optimization of the catalytic system.
Initial Diagnostic Checks:
-
Reagent Integrity: First, verify the purity and anhydrous nature of all reagents, including the starting material, organometallic partner (e.g., boronic acid), solvent, and base. Moisture and oxygen can severely impede the reaction by deactivating the catalyst and degrading reagents.[5] Solvents should be freshly distilled or from a reliable commercial source.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air.[5] Ensure that the reaction vessel was properly degassed and maintained under a robust inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Catalyst Activity: The palladium source and ligands are of utmost importance. For this challenging substrate, the choice of a highly active and stable catalyst system is non-negotiable.
Catalyst and Ligand Selection: A Deeper Dive
The electron-deficient nature of the pyrimidine ring in this compound makes the oxidative addition step of the catalytic cycle more favorable. However, the potential for catalyst inhibition by the pyrimidine nitrogens necessitates the use of specialized ligands.[3]
Key Considerations for Catalyst Selection:
-
Bulky, Electron-Rich Ligands: For heteroaryl chlorides, particularly those that are electron-deficient, bulky and electron-rich phosphine ligands are often required to achieve good yields.[6][7] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[8]
-
Precatalysts: Modern palladium precatalysts, such as those from the Buchwald G3 or G4 generation, are often more effective than traditional sources like Pd(OAc)2.[6] These precatalysts form the active LPd(0) catalyst more cleanly and efficiently.[6]
| Ligand Family | Recommended Ligands | Key Advantages for this Substrate |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Highly effective for coupling heteroaryl chlorides; their bulk and electron-donating properties stabilize the catalyst and promote efficient oxidative addition and reductive elimination.[3][9] |
| Other Phosphines | P(t-Bu)3, QPhos | Known to be effective for sterically demanding and electron-rich substrates, which can be beneficial in overcoming catalyst inhibition. |
Workflow for Catalyst Selection:
Caption: Decision workflow for troubleshooting catalyst selection.
Issue 2: Side Reactions and Impurity Formation
Question: I'm observing significant side products, such as hydrodehalogenation or homocoupling. How can I minimize these?
Answer: The formation of side products is often indicative of a suboptimal catalyst system or reaction conditions.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can be minimized by optimizing the catalyst loading and ensuring a strictly anhydrous environment.
-
Homocoupling: The dimerization of the starting material or the coupling partner can be suppressed by adjusting the reaction temperature and catalyst-to-ligand ratio.
A general palladium-catalyzed cross-coupling cycle is depicted below, highlighting the key steps where issues can arise.
Caption: Generalized palladium cross-coupling catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: Is a Suzuki-Miyaura or a Buchwald-Hartwig amination more suitable for derivatizing this scaffold?
A1: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are viable options. The choice depends on the desired final product. For both reaction types, the use of bulky, electron-rich phosphine ligands is highly recommended to overcome the challenges posed by this substrate.[6][10]
Q2: What is the best choice of base for this reaction?
A2: The choice of base is critical and can be substrate-dependent. For Suzuki-Miyaura couplings, a weaker base like K3PO4 or Cs2CO3 is often a good starting point to avoid degradation of the boronic acid. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base such as NaOtBu or LHMDS is typically required to deprotonate the amine.[6] However, if base-sensitive functional groups are present, a milder base may be necessary, potentially requiring higher reaction temperatures.[6]
Q3: Can I use a traditional catalyst like Pd(PPh3)4?
A3: While Pd(PPh3)4 can be effective for some Suzuki couplings of activated chloropyridines, it is generally less effective for challenging substrates like this compound, especially for Buchwald-Hartwig aminations.[11] Modern Buchwald-type catalysts offer superior activity, a broader substrate scope, and often allow for milder reaction conditions and lower catalyst loadings.[11]
Q4: How does the trifluoromethyl group affect the reaction?
A4: The trifluoromethyl group is a strong electron-withdrawing group, which makes the pyrimidine ring more electron-deficient.[12][13] This electronic effect generally facilitates the oxidative addition step, which is often the rate-limiting step for aryl chlorides. However, it can also impact the stability of intermediates in the catalytic cycle.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K3PO4, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the this compound, arylboronic acid, palladium precatalyst, and base to an oven-dried reaction vial.
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and add the anhydrous, degassed solvent via syringe.
-
Place the vial in a preheated oil bath or heating block (e.g., 100 °C).
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with aqueous work-up and purification.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the this compound, palladium precatalyst, and base to an oven-dried reaction vial.
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe (if liquid) or add with the other solids in step 1 (if solid).
-
Place the vial in a preheated oil bath or heating block (e.g., 100 °C).
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with water, and proceed with extraction and purification.
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (URL: )
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (URL: )
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (URL: )
- Optimization of Buchwald-Hartwig amin
- A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling - Benchchem. (URL: )
-
Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... | Download Scientific Diagram - ResearchGate. (URL: [Link])
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine - Benchchem. (URL: )
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (URL: )
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
-
A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. (URL: [Link])
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (URL: [Link])
-
Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (URL: [Link])
-
Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets - Chemical Communications (RSC Publishing). (URL: [Link])
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. nasc.ac.in [nasc.ac.in]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Labyrinth: A Technical Support Guide to Pyrimidine Reaction Workups
Welcome to the Technical Support Center for Pyrimidine Synthesis. As researchers, scientists, and professionals in drug development, we understand that the successful synthesis of pyrimidine derivatives is only half the battle. The subsequent workup and purification are critical junctures where yields can be lost, and product purity compromised. This guide is designed to be your trusted resource, moving beyond rote protocols to explain the underlying principles of each step. Here, you will find field-proven insights and troubleshooting strategies to navigate the common and uncommon challenges encountered when isolating your target pyrimidine product.
Section 1: Foundational Principles of Pyrimidine Workup
The journey from a crude reaction mixture to a pure, crystalline pyrimidine product requires a systematic approach. The choices made during the initial workup phase will significantly impact the ease and success of final purification.
Q1: What are the first steps I should take after my pyrimidine synthesis reaction is complete?
Answer:
Before quenching your reaction, it is crucial to have a preliminary understanding of your reaction mixture.
-
Thin-Layer Chromatography (TLC) Analysis: The first action should always be to run a TLC plate of your crude reaction mixture.[1] This will give you a qualitative assessment of the reaction's success, showing the presence of your desired product, unreacted starting materials, and any significant byproducts. For effective separation in subsequent flash column chromatography, your target pyrimidine should have a retention factor (Rf) value of approximately 0.2-0.4 on the TLC plate.[1]
-
Solubility Assessment: A quick "test tube" solubility test of your crude mixture in common workup solvents (e.g., ethyl acetate, dichloromethane, water) can provide valuable clues for designing an effective liquid-liquid extraction strategy.
This initial analysis informs the entire workup strategy, as illustrated in the workflow below.
Caption: Initial workup decision workflow.
Q2: My pyrimidine product is a solid that precipitates from the reaction mixture. What is the best way to handle this?
Answer:
Direct filtration of the precipitated product can be an efficient initial purification step. However, it is essential to ensure that the solid is indeed your desired product and not an insoluble byproduct or starting material.
Recommended Protocol: Filtration and Washing
-
Cool the Reaction Mixture: If the product's solubility allows, cool the reaction mixture in an ice bath to maximize precipitation.
-
Vacuum Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected solid with a small amount of a cold, appropriate solvent. The ideal wash solvent should be one in which your product has poor solubility, but the impurities are soluble. This helps to remove residual reagents and soluble byproducts.
-
Drying: Dry the solid under vacuum to remove residual solvent.[2]
Expert Tip: Always analyze the filtrate by TLC to quantify the amount of product lost in the mother liquor. This will inform you if a subsequent extraction of the filtrate is necessary to improve the overall yield.
Section 2: Purification Techniques for Pyrimidine Products
Once the initial workup is complete, a more rigorous purification step is often necessary to achieve the desired level of purity.
Q3: What are the most common methods for purifying pyrimidine compounds?
Answer:
The choice of purification method depends on the physical state of your product (solid or oil) and the nature of the impurities. The most common techniques are recrystallization and column chromatography.[2][3]
| Technique | Best Suited For | Principle of Separation | Common Solvents/Mobile Phases |
| Recrystallization | Crystalline solids with moderate to high purity. | Differential solubility of the product and impurities in a solvent at different temperatures.[2][3] | Ethanol, Methanol, Water, Ethyl Acetate.[2] |
| Flash Column Chromatography | Oils or solids, complex mixtures with multiple components. | Differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[2] | Hexane/Ethyl Acetate, Dichloromethane/Methanol.[1] |
| Preparative HPLC | Final purification of high-value compounds, challenging separations. | High-resolution partitioning based on polarity.[2] | Water/Acetonitrile, Water/Methanol with buffers.[1] |
| Solid-Phase Extraction (SPE) | Sample cleanup, removal of specific classes of impurities. | Partitioning between a solid sorbent and a liquid phase.[2] | Varies depending on the sorbent and target molecule. |
Q4: How do I choose the right solvent for recrystallizing my pyrimidine product?
Answer:
The ideal recrystallization solvent is one in which your pyrimidine product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][3]
Systematic Approach to Solvent Selection:
-
Single-Solvent Method:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Commonly effective solvents for pyrimidines include ethanol, methanol, water, and ethyl acetate.[2]
-
-
Two-Solvent Method:
-
This method is useful when no single solvent provides the desired solubility profile.
-
Choose a "good" solvent that readily dissolves the pyrimidine at all temperatures and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[2]
-
Dissolve the crude product in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Sources
Validation & Comparative
A Comparative Guide to Pyrimidine Functionalization: Suzuki vs. Stille Coupling
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active molecules necessitates robust and versatile methods for its functionalization. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for forging carbon-carbon bonds on the pyrimidine ring. This guide provides an in-depth, objective comparison of these two methodologies, grounded in mechanistic principles and supported by experimental insights to empower you in selecting the optimal strategy for your synthetic challenges.
The Strategic Importance of Pyrimidine Functionalization
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile component in designing molecules with desired pharmacokinetic and pharmacodynamic profiles. The strategic introduction of diverse substituents onto the pyrimidine ring is therefore a critical activity in the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Both Suzuki and Stille couplings offer powerful avenues for this diversification.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
At the heart of both Suzuki and Stille couplings lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. However, the nature of the organometallic nucleophile and the key transmetalation step fundamentally differentiate the two reactions.
The Suzuki-Miyaura coupling utilizes an organoboron reagent, typically a boronic acid or ester, which requires activation by a base to form a more nucleophilic boronate species.[1] This boronate then undergoes transmetalation with the Pd(II)-halide complex. The catalytic cycle is completed by reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.[2]
The Stille coupling , in contrast, employs an organotin reagent (organostannane).[3] A key advantage is that organostannanes are generally stable to air and moisture and do not require activation by a base.[4][5] The transmetalation step involves the transfer of the organic group from tin to the palladium center.[4]
Below are graphical representations of the catalytic cycles for both reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Head-to-Head Comparison: Performance and Practicality
The choice between Suzuki and Stille coupling for pyrimidine functionalization hinges on a careful consideration of several factors, from substrate scope and functional group tolerance to toxicity and ease of purification.
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Boronic acids and byproducts are generally low in toxicity.[6] | Organotin reagents and byproducts are highly toxic (neurotoxins).[7][8][9] |
| Stability of Reagents | Boronic acids are generally stable, but can be sensitive to moisture. | Organostannanes are stable to air and moisture.[3][4] |
| Reaction Conditions | Requires a base for activation of the boronic acid.[1] | Generally neutral conditions, no base required.[4] |
| Functional Group Tolerance | Good, but sensitive to acidic protons due to the basic conditions.[10] | Excellent, tolerates a wide range of functional groups.[4][5] |
| Byproduct Removal | Boron-containing byproducts are generally water-soluble and easily removed.[11] | Tin-containing byproducts can be difficult to remove from the reaction mixture.[4] |
| Substrate Scope | Very broad, including aryl, heteroaryl, vinyl, and alkyl groups.[1] | Very broad, including aryl, heteroaryl, vinyl, and alkynyl groups.[5] |
Deep Dive: Critical Considerations for Pyrimidine Functionalization
Substrate Scope and Reactivity of Halopyrimidines
The electron-deficient nature of the pyrimidine ring makes halopyrimidines more reactive towards oxidative addition of palladium compared to their benzene analogues.[12] This enhanced reactivity allows for the coupling of even less reactive chloropyrimidines, often without the need for highly specialized and expensive ligands that are required for aryl chlorides.[12]
The reactivity of halogens on the pyrimidine ring generally follows the order I > Br > Cl.[13] This differential reactivity can be exploited for sequential functionalization of polyhalogenated pyrimidines. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive and will undergo Suzuki coupling preferentially.[14]
Functional Group Tolerance: A Key Differentiator
The Stille coupling's main advantage lies in its exceptional functional group tolerance due to the mild, neutral reaction conditions.[4][5] This is particularly beneficial when working with complex molecules bearing sensitive functionalities. In contrast, the basic conditions required for the Suzuki coupling can be problematic for substrates with base-labile groups or acidic protons.[10]
The Toxicity Dilemma: A Major Hurdle for Stille Coupling in Drug Development
The high toxicity of organotin compounds is a significant drawback for the Stille reaction, especially in the context of pharmaceutical development.[7][8][9] Both the organotin reagents and the tin-containing byproducts are toxic and can be challenging to completely remove from the final product.[4] This raises concerns for applications in medicinal chemistry and necessitates stringent purification protocols. The low toxicity of organoboron reagents makes the Suzuki coupling a more environmentally benign and industrially preferred method.[6]
Experimental Protocols: Representative Procedures
The following are generalized, representative protocols. Researchers should always refer to specific literature precedents for their particular substrate and optimize conditions accordingly.
Representative Suzuki Coupling of a Chloropyrimidine
Materials:
-
2-Chloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[13]
-
Base (e.g., K₂CO₃, 2.0 mmol)[13]
-
Solvent (e.g., 1,4-dioxane/water mixture)[2]
Procedure:
-
To a reaction vessel, add the 2-chloropyrimidine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[2]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[13]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Representative Stille Coupling of a Bromopyrimidine
Materials:
-
4-Bromopyrimidine (1.0 mmol)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Solvent (e.g., anhydrous and degassed toluene or DMF)[4]
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the 4-bromopyrimidine and the palladium catalyst.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until completion (monitor by TLC or LC-MS).
-
After cooling, the reaction mixture may be filtered through celite to remove the palladium catalyst.
-
The solvent is removed under reduced pressure.
-
Purification often requires careful chromatography to remove residual tin byproducts. A common method is to wash the organic solution with an aqueous solution of potassium fluoride (KF), which precipitates the tin fluoride.[4]
Decision-Making Workflow: Choosing the Right Tool for the Job
The selection between Suzuki and Stille coupling is a nuanced decision. The following workflow can guide your choice:
Caption: Decision workflow for selecting between Suzuki and Stille coupling.
Conclusion: A Verdict Based on Application
Both the Suzuki and Stille couplings are formidable reactions for the functionalization of pyrimidines. The Suzuki coupling, with its low toxicity profile and readily available reagents, has become the workhorse in many academic and industrial laboratories, particularly for drug discovery applications.[15] Its primary limitation is the requirement for basic conditions, which may not be compatible with all substrates.
The Stille coupling, while hampered by the significant toxicity of organotin compounds, offers unparalleled functional group tolerance due to its neutral reaction conditions.[4][5] This makes it a valuable tool for late-stage functionalization of complex molecules where other methods might fail. However, the challenges associated with toxicity and purification must be carefully managed.
Ultimately, the choice between Suzuki and Stille coupling is a strategic one, dictated by the specific requirements of the synthesis, the nature of the substrate, and the intended application of the final compound. A thorough understanding of the strengths and weaknesses of each method, as presented in this guide, will enable the discerning researcher to make an informed and effective decision.
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
-
Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Luo, G., & Chen, L. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(18), 6214–6215. [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., & Watson, D. W. (2018). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 9(7), 643–647. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
-
The Stille Reaction. (n.d.). Organic Reactions. Retrieved January 19, 2026, from [Link]
-
Kimbrough, R. D. (1976). Toxicity and Health Effects of Selected Organotin Compounds: A Review. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
da Cunha, C. E., & de Oliveira, L. M. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Endocrinology, 9, 273. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Stille reaction. (n.d.). chemeurope.com. Retrieved January 19, 2026, from [Link]
-
How toxic organotin compounds really are? (2023, March 7). Reddit. Retrieved January 19, 2026, from [Link]
-
(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021, March 5). NIH. Retrieved January 19, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... (2021, January 4). RSC Advances (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023, May 30). NIH. Retrieved January 19, 2026, from [Link]
-
Toxicity of organotin compounds: shared and unshared biochemical targets and mechanisms in animal cells. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Ch 23 Stille and Suzuki Coupling. (2021, April 21). YouTube. Retrieved January 19, 2026, from [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved January 19, 2026, from [Link]
-
ChemInform Abstract: Efficient Synthesis of (Arylethynyl)pyrrolo[2,3‐d]pyrimidines by Stille Coupling. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling Mechanism and Applications. (2018, July 17). YouTube. Retrieved January 19, 2026, from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Solid-Phase Suzuki Coupling for C−C Bond Formation. (n.d.). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016, October 19). Organic Syntheses. Retrieved January 19, 2026, from [Link]
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- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 7. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of two primary analytical methods for the validation of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine, a key building block in modern medicinal chemistry. The methodologies discussed—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—are critically evaluated based on their performance, suitability, and adherence to international regulatory standards.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This guide is structured to not only present the validation protocols but also to explain the scientific rationale behind the selection of specific parameters and techniques, empowering you to make informed decisions for your analytical needs. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and globally recognized.[1]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is a stalwart in the pharmaceutical industry for its versatility, robustness, and applicability to a wide range of non-volatile and thermally labile compounds.[2][3] For a moderately polar molecule like this compound, a C18 column provides excellent retention and separation from potential impurities.[2]
Scientific Rationale for Method Design
The choice of a C18 stationary phase is based on its hydrophobic nature, which allows for effective separation of moderately polar compounds like our target analyte. The mobile phase, a combination of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and resolution. The acidic pH of the buffer suppresses the ionization of any residual silanol groups on the column, minimizing peak tailing.[4] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Detection at 265 nm is selected based on the anticipated UV absorbance maximum for the pyrimidine chromophore.
Experimental Protocol: HPLC-UV Method Validation
Objective: To develop and validate a precise, accurate, and specific stability-indicating HPLC-UV method for the quantification of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Protocol:
A comprehensive validation of the HPLC-UV method should be performed in accordance with ICH Q2(R1) guidelines, encompassing the following parameters:[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks.[1]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range are analyzed.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo with known concentrations of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: HPLC-UV Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Well-resolved peak, no interference | Peak purity > 99.5% |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50-150 µg/mL | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results | Method is robust |
Visualization: HPLC-UV Validation Workflow
Caption: Workflow for HPLC-UV Method Validation.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can serve as an excellent confirmatory method and is particularly useful for identifying and quantifying volatile impurities. However, the reactivity of fluorinated compounds can present challenges for GC analysis, potentially requiring derivatization or the use of an inert column.[5]
Scientific Rationale for Method Design
The use of a low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for the separation of a range of compounds with varying polarities. The temperature programming allows for the efficient elution of the target analyte while separating it from lower and higher boiling point impurities. Electron Ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, which are invaluable for structural elucidation and confirmation of the analyte's identity through library matching.
Experimental Protocol: GC-MS Method Validation
Objective: To develop and validate a sensitive and selective GC-MS method for the identification and quantification of this compound.
Chromatographic and Spectrometric Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-400 m/z
-
Injection Volume: 1 µL (splitless)
Validation Protocol:
The validation of the GC-MS method will follow the same ICH Q2(R1) principles as the HPLC-UV method, with particular attention to:[1]
-
Specificity: Confirmed by the retention time and the unique mass spectrum of the analyte, including its molecular ion and characteristic fragment ions.
-
Linearity: Assessed using the peak area of a characteristic ion (quantification ion) versus concentration.
-
Accuracy and Precision: Evaluated similarly to the HPLC method.
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the quantification ion.
-
Robustness: Tested by varying parameters such as injector temperature, oven ramp rate, and carrier gas flow rate.
Data Presentation: GC-MS Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Unique retention time and mass spectrum | Confirmed |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Range | 1-50 µg/mL | 1-50 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.2 - 101.8% |
| Precision (RSD) | ||
| - Repeatability | ≤ 3.0% | 1.5% |
| - Intermediate Precision | ≤ 3.0% | 2.1% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant impact on results | Method is robust |
Visualization: GC-MS Validation Workflow
Caption: Workflow for GC-MS Method Validation.
Comparative Analysis and Method Selection
The choice between HPLC-UV and GC-MS depends on the specific analytical objective.
| Feature | HPLC-UV | GC-MS |
| Principle | Partition chromatography in liquid phase | Partition chromatography in gas phase with mass detection |
| Applicability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Sample Throughput | Generally higher | Can be lower due to longer run times |
| Cost | Lower initial and operational cost | Higher initial and operational cost |
| Primary Use Case | Routine QC, assay, purity, stability testing | Impurity identification, trace analysis, confirmation |
Logical Decision Flow for Method Selection:
Caption: Decision tree for analytical method selection.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques that can be successfully validated for the analysis of this compound. The HPLC-UV method stands out as a robust, cost-effective choice for routine quality control, including assay and purity determinations. Its simplicity and high throughput make it ideal for in-process controls and final product release testing.
Conversely, the GC-MS method provides unparalleled selectivity and sensitivity, making it the superior choice for identifying unknown impurities, performing trace-level quantification, and serving as an orthogonal method to confirm the results obtained by HPLC. The detailed validation of these analytical methods, guided by the principles of scientific integrity and regulatory standards like ICH Q2(R1), is not merely a procedural requirement but a fundamental assurance of product quality and safety.
References
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SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
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Moiseev, D. V., Marchenko, S. I., Moiseeva, A. M., Trukhacheva, T. V., Petrov, P. T., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 274-282. Retrieved from [Link]
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Van Gennip, A. H., Grift, J., Van Bree-Blom, E. J., & Wadman, S. K. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19-28. Retrieved from [Link]
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Patel, R., Patel, P., & Patel, M. (2016). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Taibah University Medical Sciences, 11(5), 488-493. Retrieved from [Link]
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Kumar, K. S., & Rao, J. V. (2015). Stability Indicating Analytical Method Development, Validation. IOSR Journal of Pharmacy and Biological Sciences, 10(5), 50-58. Retrieved from [Link]
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Rovira, C., Cerdà-Costa, N., & Reche, P. A. (2018). Synthesis of chiral acyclic pyrimidine nucleoside analogues from DHAP-dependent aldolases. Molecules, 23(10), 2589. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Singh, S., Kumar, N., & Kumar, R. (2021). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. Journal of the Iranian Chemical Society, 18(12), 3325-3335. Retrieved from [Link]
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Markelj, J., Zupančič, T., & Pihlar, B. (2013). Optimization of high performance liquid chromatography method for simultaneous determination of some purine and pyrimidine bases. Journal of Chromatography A, 1314, 99-106. Retrieved from [Link]
-
Fingerhut, S., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(7), 1269-1281. Retrieved from [Link]
-
Miller, A. C., et al. (2022). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Metabolites, 12(10), 903. Retrieved from [Link]
-
Verhoeven, H. A. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine Analogs
Introduction: The Privileged Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules and approved drugs.[1][2] Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems.[1] This has spurred the synthesis and investigation of a multitude of pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] A key strategy in the development of novel therapeutics based on this scaffold is the systematic investigation of its structure-activity relationship (SAR). An SAR study methodically alters the chemical structure of a lead compound to understand how these modifications affect its biological activity.[4]
This guide focuses on the structure-activity relationship of analogs of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine, a fluorinated heterocyclic compound of significant interest. The trifluoromethyl group and the reactive chlorine atom at the 6-position impart unique electronic properties that are advantageous for drug design, enhancing metabolic stability and providing a handle for further chemical modifications.[1] We will explore how modifications to this core structure influence biological activity, with a particular focus on kinase inhibition and other therapeutic areas.
Synthetic Strategies for Analog Development
The generation of a library of analogs for SAR studies hinges on versatile and efficient synthetic methodologies. The core scaffold of 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine can be synthesized from 4,6-dichloro-2-(trifluoromethyl)pyrimidine through selective nucleophilic substitution at the 4-position with ammonia, followed by subsequent modifications.[1]
General Procedure for Nucleophilic Substitution at the 6-Position:
A common strategy for creating analogs involves the displacement of the chlorine atom at the 6-position with various nucleophiles.
-
Dissolution: The starting material, this compound, is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
-
Addition of Nucleophile and Base: The desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol; typically 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate; typically 2.0 equivalents) are added to the solution.[1]
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80 and 150 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent. The crude product is then purified using column chromatography.
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Start [label="this compound"]; Step1 [label="Dissolve in polar aprotic solvent (e.g., DMF)"]; Step2 [label="Add Nucleophile (R-NH2, R-OH, R-SH) and Base (e.g., DIPEA)"]; Step3 [label="Heat (80-150 °C) and Monitor (TLC/LC-MS)"]; Step4 [label="Work-up and Purify (Column Chromatography)"]; End [label="Desired Analog", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 -> Step2 -> Step3 -> Step4 -> End; }
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
Key Structural Modifications and Their Impact on Activity:
The pyrimidine core can be systematically modified at several positions to probe the SAR. The following diagram illustrates the key positions for modification on the 2-(trifluoromethyl)pyrimidin-4-amine scaffold.
compound [label=<
N
||
\
R2-C
C-N(CH3)2
C-R6
/
//
N
>];R2_label [label="Position 2 (R2)\n- CF3 group is crucial\n- Can be replaced with other heteroaryls"]; R6_label [label="Position 6 (R6)\n- Key site for modification\n- Introduction of sulfoximines, amides, etc."]; N4_label [label="Position 4 (N4)\n- N,N-dimethyl group\n- Can be varied with other amines"];
compound -> R2_label [label=""]; compound -> R6_label [label=""]; compound -> N4_label [label=""]; }
1. Modifications at the 6-Position:
The chlorine atom at the 6-position is a versatile handle for introducing a wide variety of substituents. This position is often critical for modulating potency, selectivity, and pharmacokinetic properties.
-
Sulfoximine Substitution for Reduced hERG Activity: In a series of trifluoromethylpyrimidines designed as inhibitors of proline-rich tyrosine kinase 2 (PYK2), a sulfone moiety at a position analogous to the 6-position was identified as a potent pharmacophore. However, this sulfone-containing compound exhibited high binding to the hERG K+ ion channel, a major liability for cardiovascular safety.[5] Replacing the sulfone with a sulfoximine group, particularly an N-methylsulfoximine, significantly reduced hERG activity while maintaining good oral exposure in rat pharmacokinetic models.[5] This highlights a successful strategy to mitigate off-target effects while preserving desired activity.
-
Amide Moiety for Antifungal and Anticancer Activity: A study on trifluoromethyl pyrimidine derivatives bearing an amide moiety linked through an oxygen ether at the 4-position (structurally related to modifications at the 6-position of our core) demonstrated significant biological activity.[7] These compounds exhibited good in vitro antifungal activity against various plant pathogens and moderate insecticidal and anticancer activities.[4][7] The nature of the substituent on the amide was found to be crucial for activity.
2. Modifications at the 2-Position:
The trifluoromethyl group at the 2-position is a key feature, often contributing to metabolic stability and binding affinity.
-
Heteroaryl Substitutions: In a series of 6-chloro-4-fluoroalkylamino-5-phenylpyrimidines, replacing a cyano group at the 2-position with various heteroaryl groups led to potent anti-cancer agents. The most active compounds were those where the heteroaryl group possessed a nitrogen atom at the ortho-position relative to the pyrimidine core.[8] This suggests that the electronic and hydrogen-bonding properties of the substituent at this position are critical for activity.
3. Modifications at the 4-Amino Group:
The N,N-dimethylamino group at the 4-position can also be modified to explore SAR.
-
Fluoroalkylamino Groups: The aforementioned study on 2-heteroarylpyrimidines utilized fluoroalkylamino groups at the 4-position. These groups likely contribute to the overall lipophilicity and metabolic stability of the compounds.[8]
Comparative Biological Data
The following table summarizes representative biological data for analogs of trifluoromethyl pyrimidines from the literature, illustrating the impact of structural modifications.
| Compound Class | Modification | Target/Assay | Potency (IC50/EC50) | Reference |
| Sulfoximine-substituted trifluoromethylpyrimidines | Replacement of sulfone with N-methylsulfoximine | PYK2 Inhibition | Maintained good potency | [5] |
| hERG K+ channel binding | Significantly reduced | [5] | ||
| Trifluoromethyl pyrimidine-amides | Introduction of various substituted amides | Antifungal (e.g., Botryosphaeria dothidea) | Good activity at 50 µg/mL | [4][7] |
| Anticancer (e.g., PC3, K562) | Moderate activity at 5 µg/mL | [4] | ||
| 2-Heteroaryl-6-chloropyrimidines | Heteroaryl group at the 2-position | Anticancer (various cell lines) | Potent in vitro and in vivo activity | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of these pyrimidine analogs.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound against a specific kinase.
-
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
The assay is typically performed in a 384-well plate format.
-
The pyrimidine analog is serially diluted and added to the wells.
-
The kinase enzyme and substrate are added to the wells.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent and a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="Prepare serial dilutions of pyrimidine analog"]; Step1 [label="Add kinase and substrate to 384-well plate"]; Step2 [label="Initiate reaction with ATP"]; Step3 [label="Incubate at controlled temperature"]; Step4 [label="Stop reaction and add detection reagent"]; Step5 [label="Read plate on microplate reader"]; End [label="Calculate IC50 value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> End; }
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrimidine analogs and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
-
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The SAR of its analogs is highly dependent on the nature and position of the substituents. Modifications at the 6-position have been shown to be particularly effective in modulating biological activity and mitigating off-target effects. The trifluoromethyl group at the 2-position is a key feature for potency and metabolic stability, while the 4-amino group can be varied to fine-tune the physicochemical properties of the compounds.
Future research in this area should focus on the systematic exploration of a wider range of substituents at these key positions. The integration of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of more potent and selective analogs. Furthermore, a comprehensive evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their successful translation into clinical candidates.
References
- Desai, N. C., Trivedi, A. R., & Bhatt, N. (2014). Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. Bioorganic & Medicinal Chemistry Letters, 24(15), 3488-3492.
- Li, M., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 934598.
-
Li, M., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 934598. [Link]
-
Walker, D. P., et al. (2009). Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & Medicinal Chemistry Letters, 19(12), 3253-3258. [Link]
-
Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 353-364. [Link]
- Su, Y., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(11), 103399.
-
Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. [Link]
- Abbas, N., Swamy, P. M. G., Dhiwar, P., Patel, S., & Giles, D. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). Pharmaceutical Chemistry Journal, 54(12), 1215–1226.
-
Sravanthi, T., & Manju, S. L. (2016). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 21(8), 1034. [Link]
- Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077.
- Sharma, A., & Kumar, V. (2021). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 25(10), 1184-1205.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Performance of Novel Compounds Derived from 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
This guide provides an in-depth comparative analysis of the in vitro biological activities of novel compounds synthesized from the versatile 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into the therapeutic potential of this promising class of molecules.
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents due to its presence in fundamental biological molecules.[1] The introduction of a trifluoromethyl group can enhance the bioavailability and potency of drug candidates. Consequently, derivatives of this compound are of significant interest for the development of new therapeutic agents, particularly in oncology.
Comparative Analysis of In Vitro Anticancer Activity
A significant focus of research on derivatives of this scaffold has been the evaluation of their anticancer properties. The following table summarizes the in vitro cytotoxic activity of a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety against various human cancer cell lines. These compounds demonstrate a range of potencies, highlighting the influence of different substitutions on their biological activity.
Table 1: In Vitro Anticancer Activity of Synthesized Pyrimidine Derivatives
| Compound ID | Target Cell Line | In Vitro Assay | Measured Activity (% Inhibition at 5 µg/mL) |
| 5l | PC3 (Prostate Cancer) | MTT Assay | 54.94[2] |
| 5n | PC3 (Prostate Cancer) | MTT Assay | 51.71[2] |
| 5o | PC3 (Prostate Cancer) | MTT Assay | 50.52[2] |
| 5r | PC3 (Prostate Cancer) | MTT Assay | 55.32[2] |
| 5v | PC3 (Prostate Cancer) | MTT Assay | 64.20[2] |
| General | K562 (Leukemia) | MTT Assay | 0 - 37.80[2] |
| General | Hela (Cervical Cancer) | MTT Assay | 0 - 48.25[2] |
| General | A549 (Lung Cancer) | MTT Assay | 0 - 40.78[2] |
Note: The specific structures of compounds 5l, 5n, 5o, 5r, and 5v are detailed in the referenced publication. The general range of inhibition for other cell lines indicates that the potency of these compounds is cell-line dependent.
The data indicates that certain derivatives, such as 5v and 5r, exhibit moderate to good inhibitory activity against the PC3 prostate cancer cell line.[2] This suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section provides detailed protocols for the key in vitro assays employed in the evaluation of these compounds.
Protocol 1: MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay
Caption: A stepwise workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Culture and Seeding:
-
Maintain the desired cancer cell lines in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microtiter plate at a density of approximately 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Protocol 2: In Vitro Kinase Inhibition Assay
Compounds derived from pyrimidine scaffolds are frequently evaluated as kinase inhibitors. The following is a general protocol for an in vitro kinase inhibition assay, which can be adapted for specific kinases of interest.
Generic Kinase Signaling Pathway
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway targeted by pyrimidine-based inhibitors.
Detailed Steps:
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
384-well assay plates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions, the kinase enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
-
Detection:
-
The method of detection will depend on the assay format. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured, which is directly proportional to the kinase activity. In an antibody-based assay, the amount of phosphorylated substrate is detected.
-
-
Data Analysis:
-
The kinase activity is measured as a luminescent or fluorescent signal.
-
The percent inhibition is calculated relative to a no-inhibitor control.
-
IC50 values are determined by fitting the dose-response data to a suitable model using graphing software.
-
Conclusion and Future Directions
The in vitro data presented in this guide demonstrates that compounds synthesized from this compound are a promising source of novel therapeutic agents, particularly in the field of oncology. The modular nature of the synthesis allows for the generation of diverse chemical libraries, which can be screened against a wide range of biological targets.
Future research should focus on optimizing the lead compounds identified in these initial screens to improve their potency and selectivity. Further in vitro and in vivo studies will be necessary to fully elucidate their mechanisms of action and to assess their potential for clinical development.
References
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry. [Link]
-
Pyrimidine derivatives as anticancer and antimicrobial agents. (2025). ResearchGate. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. [Link]
Sources
Introduction: The Central Role of Kinases and the Privileged Pyrimidine Scaffold
An In-Depth Comparative Guide to Substituted Pyrimidines in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets in modern drug discovery.[1][2]
Within the landscape of kinase inhibitor design, the pyrimidine nucleus has emerged as a "privileged scaffold."[3] Its structure is an isostere of the adenine ring of ATP, allowing it to effectively mimic the natural ligand and bind to the highly conserved ATP-binding site of kinases.[4] This inherent binding capability, combined with the versatility of its substitution patterns, has made the pyrimidine core the foundation for numerous FDA-approved drugs. This guide provides a comparative analysis of different substituted pyrimidines, using Epidermal Growth Factor Receptor (EGFR) inhibitors as a case study to illustrate the principles of structure-activity relationship (SAR) and the evolution of inhibitor design to overcome therapeutic challenges like drug resistance.
The Pyrimidine Core: An Ideal Anchor for Kinase Inhibition
The effectiveness of the pyrimidine scaffold lies in its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction anchors the inhibitor, allowing various substituents to be strategically positioned to interact with other regions of the active site, thereby dictating potency and selectivity.
// Invisible nodes for positioning R groups pos_R1 [pos="2,1.5!", shape=point]; pos_R2 [pos="3.5,0!", shape=point]; Pyrimidine -> pos_R1 [style=invis]; Pyrimidine -> pos_R2 [style=invis]; } enddot Caption: Pyrimidine scaffold forming key hydrogen bonds with the kinase hinge region.
Comparative Analysis: The Evolution of EGFR Inhibitors
The development of pyrimidine-based inhibitors against EGFR in non-small-cell lung cancer (NSCLC) provides a compelling case study in medicinal chemistry.[5] The progression from first to third-generation inhibitors showcases how modifying substituents on the pyrimidine core can dramatically alter potency, selectivity, and the ability to overcome resistance.
First-Generation Inhibitors: Targeting Wild-Type EGFR
Gefitinib is a classic example of a first-generation EGFR inhibitor. It features a 2,4-disubstituted aminopyrimidine core. The quinazoline ring system (a fused pyrimidine) binds reversibly to the ATP pocket of EGFR. While effective against activating mutations like L858R, its efficacy is limited by the emergence of the T790M "gatekeeper" resistance mutation.
Second-Generation Inhibitors: Broadening the Spectrum
Second-generation inhibitors like Afatinib were designed to have broader activity. They retain the core scaffold but incorporate a reactive acrylamide group. This group forms a covalent, irreversible bond with a cysteine residue (C797) in the ATP-binding site. This irreversible binding mechanism leads to higher potency against both wild-type and some resistant forms of EGFR, but often at the cost of increased toxicity due to off-target effects.
Third-Generation Inhibitors: Precision Targeting of Resistance
The major breakthrough came with third-generation inhibitors like Osimertinib. These compounds were specifically designed to target the T790M resistance mutation while sparing the wild-type EGFR, thereby reducing toxicity. The key structural modifications include:
-
A Covalent Warhead: Similar to second-generation inhibitors, it forms an irreversible bond with C797.
-
A Selectivity-Enhancing Group: A substituted indole moiety at the C4-position of the pyrimidine is optimized to interact specifically with the pocket of the T790M mutant kinase, providing a significant selectivity advantage.
Quantitative Comparison of Inhibitor Potency
The success of these design strategies is evident in their inhibitory concentrations (IC50) against different EGFR variants.
| Inhibitor (Generation) | Core Scaffold | Target EGFR Status | IC50 (nM) | Rationale for Substitution |
| Gefitinib (1st) | Quinazoline (Fused Pyrimidine) | Wild-Type (WT) | ~30 | Reversible binding to ATP pocket. |
| L858R Mutant | ~20 | Higher affinity for activated mutant. | ||
| L858R/T790M Mutant | >5,000 | T790M mutation sterically hinders binding. | ||
| Afatinib (2nd) | Quinazoline (Fused Pyrimidine) | Wild-Type (WT) | ~1 | Irreversible covalent binding increases potency. |
| L858R Mutant | ~0.5 | |||
| L858R/T790M Mutant | ~10 | Increased potency allows some activity against T790M. | ||
| Osimertinib (3rd) | Pyrimidine | Wild-Type (WT) | ~200 | Designed to spare WT EGFR, reducing toxicity. |
| L858R Mutant | ~15 | Potent against activating mutations. | ||
| L858R/T790M Mutant | ~1 | Optimized for high potency against the key resistance mutation. |
Note: IC50 values are approximate and can vary based on assay conditions. The data is synthesized from multiple publicly available sources for comparative purposes.
Experimental Validation: Protocols for Kinase Inhibitor Profiling
Objective comparison requires robust and standardized experimental methods. The data presented above is typically generated through a combination of biochemical and cell-based assays.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a cornerstone for determining the direct inhibitory effect of a compound on a purified kinase.[6][7]
Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. An effective inhibitor will reduce the amount of ADP, leading to a lower luminescent signal. Using an ATP concentration near its Michaelis-Menten constant (Km) ensures the assay is sensitive to competitive inhibitors.
Methodology:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the pyrimidine inhibitor in DMSO.[7]
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO control.
-
Enzyme Addition: Add 2.5 µL of the purified target kinase (e.g., EGFR T790M) in assay buffer. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture to start the reaction. Incubate for 60 minutes at 30°C.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the ADP generated in the first step back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Analysis: Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolic activity.[8] It is essential for determining if the biochemical inhibition observed translates into a functional anti-proliferative effect in cancer cells.
Causality: Cancer cells driven by a specific kinase will stop proliferating and undergo apoptosis when that kinase is effectively inhibited. This leads to a decrease in the overall ATP level of the cell population, resulting in a lower luminescent signal.
Methodology:
-
Cell Plating: Seed cancer cells harboring the target kinase mutation (e.g., H1975 cells, which express EGFR L858R/T790M) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine inhibitor. Include a DMSO-only control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of media in the well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence with a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the DMSO control and plot against inhibitor concentration to determine the IC50 value.
Conclusion and Future Perspectives
The pyrimidine scaffold remains a cornerstone of modern kinase inhibitor design. The comparative history of EGFR inhibitors clearly demonstrates that rational, structure-based design—focusing on the targeted modification of substituents—is a powerful strategy to enhance potency, improve selectivity, and overcome complex challenges like acquired drug resistance.[9][10] Future efforts will likely focus on developing dual-target inhibitors and exploring novel substitution patterns to tackle new resistance mutations and further refine the therapeutic window of this versatile class of molecules.[11]
References
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Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
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Recent Update. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. PubMed. [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
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Song, M., Elkamhawy, A., Noh, W., et al. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]
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Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018-2023). Archiv der Pharmazie. [Link]
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Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
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(n.d.). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. ResearchGate. [Link]
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(n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
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(n.d.). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. ResearchGate. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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(2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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(n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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(n.d.). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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(n.d.). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. [Link]
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Assessing the Metabolic Gauntlet: A Comparative Guide to the Stability of Trifluoromethylpyrimidine Derivatives
In the competitive arena of drug discovery, a molecule's ability to withstand the body's metabolic machinery is a critical determinant of its success. Rapid metabolism can lead to poor bioavailability and reduced efficacy, while excessive stability can result in accumulation and toxicity. Trifluoromethylpyrimidine derivatives have garnered significant interest in medicinal chemistry due to the trifluoromethyl (CF3) group's ability to enhance metabolic stability and modulate physicochemical properties.[1][2] This guide offers an in-depth comparison of the metabolic stability of these derivatives, providing experimental protocols and supporting data to aid researchers in designing robust therapeutic candidates.
The Metabolic Fate of Trifluoromethylpyrimidine Derivatives
The introduction of a trifluoromethyl group is a widely used strategy to block metabolic "soft spots" in a drug candidate.[1][3] The high strength of the carbon-fluorine bond makes the CF3 group resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][3] However, the pyrimidine ring itself can be a target for metabolic enzymes. The primary metabolic pathways for pyrimidine derivatives often involve oxidation and N-dealkylation mediated by CYP enzymes.[4] The electron-withdrawing nature of the CF3 group can influence the metabolic profile of the entire molecule, sometimes protecting it from degradation and other times shifting metabolism to different sites.[5]
Figure 1. Generalized metabolic pathway of trifluoromethylpyrimidine derivatives.
Head-to-Head Comparison: The Impact of the CF3 Group
To illustrate the stabilizing effect of the trifluoromethyl group, consider the hypothetical comparison of a simple methyl-pyrimidine derivative with its trifluoromethyl counterpart.
| Parameter | Methyl-pyrimidine Derivative | Trifluoromethylpyrimidine Derivative | Rationale |
| In Vitro Half-Life (t½) | Shorter | Longer | The C-F bond is stronger than the C-H bond, making the CF3 group more resistant to oxidative metabolism by CYP enzymes.[1][3] |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced rate of metabolism leads to slower clearance of the parent drug.[1] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[1] |
This comparison highlights the significant advantage conferred by the CF3 group in enhancing metabolic stability.
Experimental Protocol: Liver Microsomal Stability Assay
The in vitro liver microsomal stability assay is a cornerstone of early drug discovery, providing a reliable measure of a compound's susceptibility to phase I metabolism.[6][7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of trifluoromethylpyrimidine derivatives.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds and controls (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Figure 2. Workflow of the liver microsomal stability assay.
Procedure:
-
Preparation: Thaw liver microsomes and prepare a master mix with phosphate buffer.[9] Prepare working solutions of the test compounds and controls.
-
Incubation: Add the test compounds to a 96-well plate and pre-incubate at 37°C.[1] Initiate the metabolic reaction by adding the NADPH regenerating system.[1][10]
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[1]
-
Analysis: Centrifuge the plate to pellet the proteins.[1] Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[8]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this plot is the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k.[1]
Concluding Remarks for the Modern Drug Hunter
The strategic incorporation of a trifluoromethyl group is a proven and effective strategy for enhancing the metabolic stability of drug candidates.[3] By effectively blocking sites of oxidative metabolism, the CF3 group can significantly improve a compound's pharmacokinetic profile.[3] The in vitro liver microsomal stability assay is an indispensable tool for evaluating the metabolic fate of trifluoromethylpyrimidine derivatives and guiding the design of more robust and efficacious therapeutics.[11]
References
-
BioIVT. Drug Metabolism Assays. Available from: [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
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IQVIA. In Vitro Metabolism. Available from: [Link]
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Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. Available from: [Link]
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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Creative Biolabs. In Vitro Metabolism Studies. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
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Admescope. Services for in vitro Metabolism research. Available from: [Link]
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Mercell. metabolic stability in liver microsomes. Available from: [Link]
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J-Stage. CYP-dependent Metabolism of Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives Is Characterized by an Oxidative. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Available from: [Link]
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PubMed. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Available from: [Link]
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A Head-to-Head Comparison of Synthetic Routes to Substituted Pyrimidines: A Guide for Researchers
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The enduring importance of this heterocycle has driven the continuous evolution of synthetic methodologies for its construction and derivatization. This guide provides a comprehensive, head-to-head comparison of the most significant synthetic routes to substituted pyrimidines, offering field-proven insights and detailed experimental data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Classical Approaches: The Foundation of Pyrimidine Synthesis
The traditional methods for pyrimidine synthesis, while over a century old, remain relevant for their simplicity and accessibility. These foundational reactions provide a baseline against which modern techniques can be compared.
The Pinner Synthesis: A Versatile Condensation
The Pinner synthesis involves the condensation of an amidine with a β-keto ester or a 1,3-diketone.[1] This acid- or base-catalyzed reaction is a robust method for accessing a variety of substituted pyrimidines.[2]
Mechanism and Rationale: The reaction proceeds through the initial formation of an enamine from the β-dicarbonyl compound, which then undergoes nucleophilic attack by the amidine. Subsequent cyclization and dehydration yield the aromatic pyrimidine ring. The choice of acidic or basic conditions depends on the specific substrates and can influence the reaction rate and yield. Basic conditions are often employed to deprotonate the amidine hydrochloride salt, generating the more nucleophilic free amidine.
Advantages:
-
Readily available starting materials.
-
Straightforward procedure.
-
Good yields for a range of substrates.
Limitations:
-
Can require harsh reaction conditions (e.g., strong acids or bases).
-
Limited functional group tolerance in some cases.
-
The classical use of dry HCl gas can be cumbersome in a modern laboratory setting.[3]
Multicomponent Reactions: Efficiency in a Single Pot
Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more reactants in a single operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
The Biginelli Reaction: A Time-Honored MCR
First reported in 1891, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[4][5] These DHPMs can be readily oxidized to the corresponding fully aromatic pyrimidines.[6]
Mechanism and Rationale: The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic addition by the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidine product. The reaction is typically catalyzed by a Brønsted or Lewis acid.[7]
Advantages:
-
Operational simplicity and convergence.[7]
-
Access to a diverse range of dihydropyrimidines.
-
Environmentally friendly variations, such as solvent-free and microwave-assisted protocols, have been developed.[3]
Limitations:
-
The classical protocol often suffers from low yields, especially with aliphatic and substituted aromatic aldehydes.[7]
-
A separate oxidation step is required to obtain the aromatic pyrimidine.
Modern Catalytic Approaches: Precision and Sustainability
Contemporary synthetic strategies increasingly rely on catalysis to achieve high efficiency, selectivity, and functional group tolerance under mild reaction conditions.
Iridium-Catalyzed Multicomponent Synthesis
A notable advancement in MCRs is the use of iridium pincer complexes to catalyze the synthesis of pyrimidines from amidines and up to three different alcohols.[8][9] This method proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts.[8][10]
Mechanism and Rationale: The iridium catalyst facilitates a series of C-C and C-N bond formations through a dehydrogenative coupling mechanism. The use of alcohols as starting materials is highly attractive from a green chemistry perspective, as they are readily available from biomass.[9]
Advantages:
-
Sustainable approach utilizing alcohols.
-
Broad substrate scope.
Limitations:
-
The cost and availability of the iridium catalyst may be a consideration for large-scale synthesis.
Palladium-Catalyzed C-H Functionalization
Direct C-H bond activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic cores, avoiding the need for pre-functionalized starting materials. Palladium catalysis has been extensively employed for the regioselective arylation of pyrimidines.[11][12]
Mechanism and Rationale: The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition of an aryl halide to the palladium catalyst, followed by coordination to the pyrimidine and subsequent C-H activation. The regioselectivity is often directed by the electronic properties of the pyrimidine ring and any existing substituents.
Advantages:
-
High regioselectivity.
-
Excellent functional group tolerance.
-
Enables the synthesis of complex biaryl structures.
Limitations:
-
The cost of the palladium catalyst.
-
Potential for catalyst poisoning by certain functional groups.
-
Optimization of reaction conditions (ligands, bases, solvents) is often required.
Head-to-Head Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Typical Solvent | Typical Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Pinner Synthesis | 1,3-Dicarbonyl, Amidine | Acid or Base | Varies | 2-4 hours | Moderate to High[1] | Simple, readily available starting materials. | Can require harsh conditions, limited functional group tolerance.[3] |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Brønsted/Lewis Acid | Ethanol | 1.5 - 35 min (microwave) | 60-95%[1][3] | One-pot, operational simplicity, diverse products. | Often requires a subsequent oxidation step. |
| Iridium-Catalyzed MCR | Amidine, Alcohols | Iridium Pincer Complex | Toluene | 24 hours | Up to 93%[8][9] | High regioselectivity, sustainable, excellent yields. | Cost of iridium catalyst. |
| Palladium-Catalyzed C-H Arylation | Pyrimidine, Aryl Halide/Boronic Acid | Palladium Catalyst | DMA, Toluene | 12-24 hours | Moderate to High | High regioselectivity, excellent functional group tolerance. | Cost of palladium catalyst, requires optimization. |
Experimental Protocols
Protocol 1: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine[3]
This protocol emphasizes anhydrous conditions to maximize yield.
Reagents:
-
β-Diketone (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Sodium Ethoxide: 1.1 equivalents
-
Anhydrous Ethanol
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add sodium ethoxide (1.1 eq) to the stirred solution. Stir the resulting suspension for 30 minutes at room temperature.
-
Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature.
-
Neutralize the mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: High-Yield, Catalyst-Free Biginelli Synthesis via Ball Milling[3]
This protocol offers an environmentally friendly and highly efficient method for synthesizing dihydropyrimidines.
Reagents:
-
Aldehyde (e.g., Benzaldehyde): 0.02 mol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol
-
Urea: 0.02 mol
Procedure:
-
Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.
-
Add stainless steel grinding balls (a ball-to-reagent weight ratio of approximately 8:1 is recommended).
-
Secure the vial in a planetary ball mill and operate at high speed (e.g., 750 rpm) for 30 minutes.
-
The product is typically obtained as a solid powder in high purity and can be collected directly. If necessary, recrystallize from ethanol.
Protocol 3: Oxidation of Dihydropyrimidines to Pyrimidines[6]
Reagents:
-
Dihydropyrimidine: 1 equivalent
-
Cerium Ammonium Nitrate (CAN): 4 equivalents
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
-
Sodium Bicarbonate
Procedure:
-
Dissolve the dihydropyrimidine (0.30 mmol) in a mixture of DMSO (4 mL) and acetone (4 mL).
-
Add sodium bicarbonate (2 mmol) to the solution.
-
Cool the reaction mixture to -5 °C.
-
Dissolve CAN (1.2 mmol) in water (2 mL) and add it to the dihydropyrimidine solution under an argon atmosphere.
-
Stir the reaction mixture for 1 hour.
-
Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Visualizing the Synthetic Pathways
Caption: Overview of major synthetic routes to substituted pyrimidines.
Conclusion and Future Perspectives
The synthesis of substituted pyrimidines has evolved from classical condensation reactions to highly efficient and selective modern catalytic methods. The choice of a particular synthetic route will depend on a multitude of factors, including the desired substitution pattern, the scale of the reaction, cost considerations, and the available laboratory infrastructure.
For rapid access to a library of diverse analogs, multicomponent reactions like the Biginelli and iridium-catalyzed methods are highly advantageous. For the late-stage functionalization of a complex pyrimidine core, palladium-catalyzed C-H activation offers unparalleled precision. The classical Pinner synthesis remains a valuable tool for its simplicity and the use of readily available starting materials.
Future developments in this field will likely focus on the discovery of even more sustainable and atom-economical catalytic systems, the expansion of the substrate scope of existing methods, and the application of flow chemistry and automated synthesis platforms to further accelerate the discovery of novel pyrimidine-based therapeutics.
References
- A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods. (2025). Benchchem.
- overcoming side reactions in pyrimidine synthesis. (2025). Benchchem.
- A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide. (2025). Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- The Biginelli Dihydropyrimidine Synthesis. (2004). Organic Reactions.
- Base Catalyzed Pyrimidine Synthesis Using Microwave. (2004).
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807.
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed.
- Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. (2003). Organic Letters.
- New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.).
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Organic Chemistry Portal.
- Liu, M., et al. (2023). Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. Organic Letters.
- Huseynzada, N., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing.
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroarom
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research.
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (n.d.). MDPI.
- Pinner Pyrimidine Synthesis. (2023). YouTube.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Tolba, M. S., et al. (2021).
- A deconstruction–reconstruction strategy for pyrimidine diversific
- Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (n.d.).
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cross-reactivity profiling of kinase inhibitors derived from 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Privileged Kinase-Binding Motif
In the landscape of targeted cancer therapy, the pyrimidine core has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] Its ability to mimic the adenine ring of ATP allows it to form key hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding pocket.[1] This fundamental interaction serves as an anchor, from which medicinal chemists can elaborate with various substituents to achieve desired potency and selectivity profiles. However, the very feature that makes the pyrimidine scaffold so effective—its recognition by the conserved ATP-binding site—also presents a significant challenge: the potential for off-target activity, or cross-reactivity, with other kinases across the vast human kinome.[1]
Understanding the cross-reactivity profile of a kinase inhibitor is paramount in drug development. A promiscuous inhibitor, one that binds to many kinases, can lead to unforeseen toxicities and a complex pharmacological profile. Conversely, a highly selective inhibitor may be potent against its intended target but could be circumvented by resistance mechanisms. In some cases, a controlled "polypharmacology," where an inhibitor hits a specific, well-defined set of targets, can be therapeutically advantageous.[2]
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from a substituted pyrimidine scaffold. We will delve into the experimental data for two exemplar aminopyrimidine-based inhibitors, GSK8612 and MRT67307 , which are known to target Tank-Binding Kinase 1 (TBK1).[1] For a broader perspective, we will also compare their profiles to Sorafenib , a multi-kinase inhibitor with a different core structure that is approved for the treatment of various cancers.[3][4] Through this comparison, we aim to illustrate the principles of kinase inhibitor selectivity and provide insights into the experimental workflows used to generate these critical datasets.
Comparative Cross-Reactivity Data
The selectivity of a kinase inhibitor is quantitatively assessed by screening it against a broad panel of kinases. The data is often presented as the percentage of kinase activity remaining in the presence of the inhibitor at a fixed concentration, or as a dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) for a range of targets. A lower value indicates a stronger interaction.
The following tables summarize the kinome-wide profiling data for GSK8612, MRT67307, and Sorafenib. The data for the pyrimidine-based inhibitors was generated using the DiscoverX KINOMEscan® platform, which measures the binding of a compound to a panel of kinases.[1]
Table 1: Kinome-wide Selectivity of Pyrimidine-Based Inhibitors at 1 µM [1]
| Kinase Target | GSK8612 (% of Control) | MRT67307 (% of Control) |
| TBK1 | 0.1 | 0.3 |
| IKBKE (IKKε) | 0.2 | 0.5 |
| AAK1 | 1.5 | 3.0 |
| BMP2K | 2.0 | 4.5 |
| MARK1 | 3.5 | 8.0 |
| MARK2 | 2.8 | 6.5 |
| MARK3 | 1.9 | 5.2 |
| MARK4 | 4.1 | 9.8 |
| NUAK1 | 0.8 | 2.1 |
| ...and others |
Data is representational and sourced from publicly available datasets. A lower "% of Control" value signifies stronger binding and greater inhibition.
Table 2: Key Targets of the Multi-Kinase Inhibitor Sorafenib [3][4]
| Kinase Target | Sorafenib IC50 (nM) |
| BRAF (V600E) | 22 |
| CRAF | 6 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| FLT3 | 58 |
| RET | 1.5 |
IC50 values can vary depending on assay conditions.
From this data, we can observe that while GSK8612 and MRT67307 are potent inhibitors of their primary target, TBK1, they also exhibit off-target activity against other kinases, particularly within the MARK and NUAK families.[1] This highlights the importance of comprehensive profiling to understand the full spectrum of a compound's activity. Sorafenib, by contrast, was designed as a multi-kinase inhibitor, and its activity against RAF, VEGFR, and PDGFR kinases is central to its therapeutic effect.[4]
Experimental Protocols
Robust and reproducible experimental protocols are essential for accurately determining inhibitor potency and selectivity. The following sections detail the principles behind the KINOMEscan® platform and a common luminescence-based biochemical assay.
Protocol 1: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a high-throughput, affinity-based screening method that quantitatively measures the binding of a test compound to a large panel of kinases. It is an ATP-independent assay, which provides a direct measure of the inhibitor's binding affinity (Kd).
Principle: The assay relies on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in the appropriate buffer. A DMSO-only control is also prepared.
-
Plate Setup: Add the diluted inhibitor or vehicle to the wells of an opaque microtiter plate.
-
Enzyme/Substrate Addition: Add a mixture of the kinase and its specific substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period, ensuring the reaction is in the linear range.
-
Reaction Stoppage and ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the reaction and consume any remaining ATP.
-
Signal Generation: Add a detection reagent that contains the necessary enzymes to convert the ADP generated in the kinase reaction back into ATP, and a luciferase/luciferin pair to produce light.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Interpreting the Data: Selectivity and its Implications
The data generated from these assays allows for the classification of kinase inhibitors based on their selectivity. A common way to visualize this is through a "kinome tree," where inhibited kinases are highlighted.
A highly selective inhibitor, like an ideal tool compound for target validation, will show potent activity against a single kinase with minimal off-target effects. A multi-targeted inhibitor, like Sorafenib, is designed to hit several key nodes in disease-relevant pathways. A promiscuous inhibitor may have a less clear therapeutic window and a higher risk of toxicity. The pyrimidine-based inhibitors GSK8612 and MRT67307, while potent against TBK1, show a degree of cross-reactivity that warrants further investigation to understand the full biological consequences of their use. [1]
Conclusion
The pyrimidine scaffold is a powerful starting point for the design of potent kinase inhibitors. However, as with any ATP-competitive inhibitor, a thorough understanding of its cross-reactivity profile is essential for successful drug development. High-throughput screening technologies like KINOMEscan®, coupled with robust biochemical and cellular assays, provide the necessary data to characterize the selectivity of these compounds. By comparing the profiles of different inhibitors, researchers can make informed decisions about which compounds to advance as therapeutic candidates or use as selective probes to interrogate biological pathways. The ultimate goal is to design inhibitors with the optimal balance of potency, selectivity, and safety for the intended therapeutic application.
References
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Sorafenib - LiverTox - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review). National Center for Biotechnology Information. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]
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- 4. The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
This document provides a detailed, procedural guide for the safe handling, decontamination, and disposal of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS No. 866648-53-5). As a fluorinated and chlorinated heterocyclic compound, its unique chemical properties necessitate stringent disposal protocols to ensure laboratory safety and environmental protection. This guide moves beyond simple checklists to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and integrity.
Part 1: Foundational Safety and Chemical Profile
A thorough understanding of a compound's chemical and toxicological profile is the bedrock of safe laboratory practice. The disposal plan for this compound is directly informed by its molecular structure, which features both a chlorinated pyrimidine ring and a highly stable trifluoromethyl group. These features are key determinants of its reactivity, toxicity, and environmental fate.
The trifluoromethyl (-CF3) group, in particular, is known for its high thermal and chemical stability due to the strength of the carbon-fluorine bond. This stability, while synthetically useful, renders the compound resistant to natural degradation pathways. Similarly, the presence of chlorine means that improper disposal, especially via incineration without appropriate safeguards, can lead to the formation of hazardous acidic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF).
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 866648-53-5 | [1] |
| Molecular Formula | C₇H₇ClF₃N₃ | [1] |
| Molecular Weight | 225.60 g/mol | [2] |
| Physical Form | Solid | [2] |
| Storage Temperature | -20°C, sealed, away from moisture and light | |
Table 2: GHS Hazard Identification
| Hazard Class | Pictogram | Signal Word | Hazard Statements | Source |
|---|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Harmful) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | |
| Skin Corrosion/Irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation | |
These classifications mandate that the compound be handled with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, within a certified chemical fume hood to prevent inhalation of dust particles.[3]
Part 2: Waste Management Workflow: Segregation and Containment
The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. Due to its chemical composition, this compound and any materials contaminated with it must be treated as halogenated organic waste .[4][5] Co-mingling this waste stream with non-halogenated waste significantly increases disposal costs and complexity, as the entire mixture must then be managed as the more hazardous category.[6]
Step-by-Step Waste Collection Protocol
-
Establish Designated Waste Containers : Before beginning work, prepare separate, clearly labeled hazardous waste containers for solid and liquid halogenated waste.
-
Solid Waste Collection :
-
What to Collect : Unused or expired solid reagent, contaminated gloves, weigh paper, pipette tips, and paper towels used for minor cleanups.
-
Procedure : Place all solid materials directly into a designated, robust, sealable container, such as a polyethylene-lined drum or a dedicated waste bag within a rigid secondary container.[7]
-
-
Liquid Waste Collection :
-
What to Collect : Solutions containing the compound, reaction mother liquors, and solvents used for rinsing contaminated glassware (e.g., dichloromethane, acetone).
-
Procedure : Collect all liquid waste in a compatible, leak-proof container, typically a high-density polyethylene (HDPE) or glass bottle. Ensure the container has a screw-top cap to prevent evaporation of volatile components.[5] Never fill a liquid waste container more than 90% full to allow for vapor expansion.
-
Waste Segregation Workflow
The following diagram outlines the critical decision-making process for segregating waste generated during work with this compound.
Part 3: Decontamination of Surfaces and Equipment
Thorough decontamination is essential to prevent unintended exposure and cross-contamination of subsequent experiments. The stability of the trifluoromethyl group means that simple evaporation is not an effective decontamination method. A multi-step cleaning process is required.
Experimental Protocol for Glassware and Equipment Decontamination
-
Step 1: Pre-Rinse (Gross Decontamination)
-
Rationale : To remove the majority of the chemical residue before introducing aqueous detergents. This minimizes the contamination of wash areas.
-
Procedure : Rinse the contaminated surface or glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble. This rinse solvent must be collected and disposed of as halogenated liquid hazardous waste.[8]
-
-
Step 2: Wash
-
Rationale : To remove any remaining residue using a detergent.
-
Procedure : Wash the equipment thoroughly with a laboratory-grade detergent (e.g., Luminox®, Alconox®) and warm water.[9] Use a brush to scrub all surfaces that were in contact with the chemical.
-
-
Step 3: Final Rinse
-
Rationale : To remove any detergent residue.
-
Procedure : Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water. Allow to air dry completely or rinse with a volatile solvent (like acetone, which must be collected as waste) to speed up drying.
-
For fixed surfaces like fume hood work areas, wipe the surface with a towel soaked in detergent solution, followed by a wipe with a water-dampened towel. All wipes must be disposed of as solid halogenated waste.
Part 4: Final Disposal Pathway and Emergency Procedures
Under no circumstances should this chemical or its waste be disposed of via the sanitary sewer or in the regular trash.[7][10] The only acceptable disposal route is through a licensed hazardous waste management service, typically coordinated by your institution's Environmental Health and Safety (EHS) department.
-
Ultimate Disposal Method : The designated waste containers will be collected by EHS and sent to a specialized facility for high-temperature incineration .[6] This process is necessary to provide enough energy to break the strong C-F and C-Cl bonds. These facilities are equipped with flue gas scrubbers that neutralize the resulting acidic gases (HCl, HF), preventing their release into the atmosphere.[10]
Emergency Spill and Exposure Protocol
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Small Spill (in a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed container for disposal as solid halogenated waste.[5]
-
Decontaminate the spill area following the procedure in Part 3.
-
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][11]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][11]
-
Inhalation : Move the affected person to fresh air.[3]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[3]
-
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel. [12]
References
-
ChemWhat. (n.d.). (6-CHLORO-2-TRIFLUOROMETHYLPYRIMIDIN-4-YL)DIMETHYL-AMINE CAS#: 866648-53-5. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Halogenated Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Dartmouth College Environmental Health & Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Retrieved from [Link]
-
Provincial Health Services Authority (PHSA). (2023). CLEANING AND DISINFECTION OF BC CANCER REGIONAL PHARMACIES PROCEDURE. Retrieved from [Link]
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Personal protective equipment for handling 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
Comprehensive Safety and Handling Guide: 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory.
Hazard Assessment and Chemical Profile
Table 1: Postulated Hazard Profile
| Hazard Class | Potential Effect | Rationale and Precautionary Statements |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | The trifluoromethyl and chloro- groups can enhance systemic toxicity. P-Statements: P261, P264, P270, P271, P280[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Halogenated aromatic compounds are frequently irritating to the skin. P-Statements: P302+P352, P332+P317, P362+P364[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | The compound is likely to be a significant eye irritant. P-Statements: P305+P351+P338[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][4] | Inhalation of dust or aerosols could irritate the respiratory system. P-Statements: P304+P340, P319[1] |
| Long-Term Exposure | Unknown. | Due to the presence of a trifluoromethyl group and a chlorinated heterocyclic core, the potential for cumulative effects cannot be ruled out. Assume the substance is a "particularly hazardous substance" as defined by OSHA[5]. |
| Reactivity | | Incompatible with strong oxidizing agents. Hazardous decomposition products may include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride gas.[3] |
This assessment mandates adherence to the OSHA Laboratory Standard (29 CFR 1910.1450), which requires the development of a Chemical Hygiene Plan (CHP) to minimize exposure to hazardous chemicals[5][6][7].
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed (e.g., weighing solids vs. solution transfers)[8].
Table 2: Required PPE for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
|---|---|---|
| Hands | Double-gloving with chemical-resistant gloves. | Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber. Halogenated compounds can degrade standard nitrile gloves over time[9]. Double-gloving provides an extra layer of protection and allows for safe removal of the contaminated outer glove. Always inspect gloves for degradation before use[10]. |
| Eyes/Face | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) are mandatory to protect against splashes and dust[1]. A face shield is required when there is a significant risk of splashing[8][11]. |
| Skin & Body | Chemical-resistant lab coat and a chemical-resistant apron. | A flame-resistant, long-sleeved lab coat is the minimum requirement. For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron (e.g., Tychem) is necessary over the lab coat[8][12]. Full-length pants and closed-toe shoes are mandatory at all times[9]. |
| Respiratory | NIOSH-approved respirator. | All handling of the solid compound or its solutions must occur within a certified chemical fume hood to ensure adequate ventilation[1][3]. If engineering controls are insufficient or during a significant spill, a full-face air-purifying respirator (APR) with multi-sorbent cartridges (protecting against organic vapors, acid gases, and particulates) is required[12]. Respirator use requires enrollment in a formal respiratory protection program, including training and fit-testing[13]. |
Operational and Handling Plan
Safe handling requires both appropriate PPE and established, standardized procedures. All personnel must receive training on the hazards and safe handling of this compound before work begins[7].
PPE Donning and Doffing Sequence
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Procedures
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control potential exposure[5][8]. The area should be clearly marked with warning signs.
-
Weighing the Solid:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a disposable weigh boat to prevent contamination of the balance.
-
Handle the container with care to avoid generating dust.
-
-
Preparing Solutions:
-
Add the solid slowly to the solvent to avoid splashing.
-
If using a magnetic stirrer, ensure the stir bar does not cause the solution to splash out of the container.
-
Keep the container covered as much as possible during the process.
-
-
General Practices:
Emergency and Spill Response Plan
Pre-planning is essential for a safe response to chemical spills[15][16]. A spill kit containing appropriate absorbent materials (e.g., vermiculite, not combustible materials), neutralizing agents (if applicable), and waste disposal bags must be readily available[17][18].
Spill Response Decision Workflow
Caption: Chemical Spill Response Decision Logic.
First Aid Measures
Immediate first aid can significantly reduce the severity of an exposure.
-
Skin Contact: Immediately remove all contaminated clothing while using an emergency safety shower.[17][18] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][14] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention and show the SDS or container label to the medical personnel.[2]
Waste Disposal Plan
Chemical waste must be managed in accordance with institutional and regulatory guidelines. Due to the presence of chlorine, this compound must be disposed of as halogenated organic waste .[19]
Disposal Protocol
-
Segregation: Do NOT mix halogenated waste with non-halogenated waste streams.[20] Doing so significantly increases disposal costs and complexity.
-
Waste Containers: Collect all waste (spill cleanup materials, contaminated gloves, excess reagent) in a clearly labeled, compatible, and sealable container (e.g., a high-density polyethylene carboy)[9][20].
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label must clearly state "Halogenated Organic Waste" and list all chemical constituents by name, including "this compound" and any solvents used[20].
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the lab, away from incompatible materials[9][20].
-
Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain[9].
References
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
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OSHA Laboratory Standard. Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Chemical Safety in Research and Teaching. New Mexico State University. [Link]
-
Handling and Disposal of Laboratory Generated Wastes. Saint Mary's University. [Link]
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Spill Control/Emergency Response. EHSO Manual 2023-2024. [Link]
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Chemical Spill Response Procedure. University of Manitoba. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
